Product packaging for Methyl 4-hydroxybut-2-ynoate(Cat. No.:CAS No. 31555-05-2)

Methyl 4-hydroxybut-2-ynoate

Cat. No.: B1296378
CAS No.: 31555-05-2
M. Wt: 114.1 g/mol
InChI Key: SYPLUFBJMSFMTN-UHFFFAOYSA-N
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Description

Methyl 4-hydroxybut-2-ynoate is a useful research compound. Its molecular formula is C5H6O3 and its molecular weight is 114.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 292683. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6O3 B1296378 Methyl 4-hydroxybut-2-ynoate CAS No. 31555-05-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-hydroxybut-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O3/c1-8-5(7)3-2-4-6/h6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPLUFBJMSFMTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00315166
Record name methyl 4-hydroxybut-2-ynoate
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Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31555-05-2
Record name 2-Butynoic acid, 4-hydroxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31555-05-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 292683
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Record name 31555-05-2
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292683
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 4-hydroxybut-2-ynoate
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-hydroxybut-2-ynoate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-hydroxybut-2-ynoate is a bifunctional molecule of significant interest in organic synthesis, serving as a versatile precursor for a variety of more complex chemical entities. Its structure, incorporating both a hydroxyl group and an α,β-acetylenic ester, makes it a valuable building block, particularly in the construction of heterocyclic compounds and nucleoside analogues. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and key applications, with a focus on methodologies relevant to pharmaceutical research and development.

Chemical and Physical Properties

This compound is a combustible liquid that should be handled with care as it can cause skin and eye irritation.[1] While some suppliers describe its physical form as a solid or semi-solid, it is often handled as a liquid that can be distilled at reduced pressure.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₆O₃[1]
Molecular Weight 114.10 g/mol [1]
IUPAC Name This compound[1]
CAS Number 31555-05-2[3]
Boiling Point 66–69 °C at 0.2 mmHgOrganic Syntheses, Coll. Vol. 7, p.334 (1990)
Refractive Index (n²²D) 1.4684Organic Syntheses, Coll. Vol. 7, p.334 (1990)
Melting Point Not available[3]
Physical State LiquidCymitQuimica
Solubility Soluble in organic solvents such as methanol.Inferred from synthesis protocols.

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the characterization of this compound.

Table 2: Spectroscopic Data for this compound

Spectrum TypeKey Peaks/ShiftsSource
¹H NMR ((CD₃)₂SO)δ: 3.79 (s, 3, OCH₃), 4.31 (d, 2, CH₂, J = 6 Hz), 5.57 (t, 1, OH)Organic Syntheses, Coll. Vol. 7, p.334 (1990)
Infrared (IR) (neat)cm⁻¹: 3410 (OH), 2240 (-C≡C-), 1715 (ester C=O)Organic Syntheses, Coll. Vol. 7, p.334 (1990)
¹³C NMR Data not readily available in the reviewed literature.
Mass Spectrometry Data not readily available in the reviewed literature.

Synthesis of this compound

Several synthetic routes to this compound have been reported. One of the most efficient and well-documented methods involves the carbomethoxylation of the Grignard reagent of a protected propargyl alcohol, followed by deprotection. This method avoids the need for high-pressure autoclaves and simplifies the purification process.

Experimental Protocol: Grignard-based Synthesis

This protocol is adapted from a procedure published in Organic Syntheses.

Workflow for the Synthesis of this compound

G propargyl_alcohol Propargyl Alcohol thp_protected Tetrahydropyranyl (THP) protected Propargyl Alcohol propargyl_alcohol->thp_protected Dihydropyran, p-TsOH grignard_reagent Grignard Reagent thp_protected->grignard_reagent Ethylmagnesium bromide carbomethoxylated Carbomethoxylated Intermediate grignard_reagent->carbomethoxylated Methyl chloroformate final_product This compound carbomethoxylated->final_product Dowex 50-X4, Methanol (Deprotection)

Caption: Synthesis of this compound via a Grignard reaction.

Step 1: Protection of Propargyl Alcohol

  • To 268 g of warm (60°C) dihydropyran, add a few crystals of p-toluenesulfonic acid monohydrate.

  • With stirring, add 168 g of propargyl alcohol over 30 minutes, maintaining the temperature at 60-65°C with occasional cooling.

  • After the addition is complete, stir the mixture for an additional 1.5 hours.

  • Add 0.5 g of powdered sodium bicarbonate and stir for another hour.

  • Filter the mixture and distill under reduced pressure to obtain the tetrahydropyranyl derivative of propargyl alcohol.

Step 2: Grignard Reaction and Carbomethoxylation

  • In a dry, three-necked flask under a nitrogen atmosphere, place one mole of ethylmagnesium bromide in diethyl ether.

  • Add a solution of 140 g of the protected propargyl alcohol in 1 L of dry tetrahydrofuran over 30 minutes.

  • After the addition, add a solution of 94.5 g of methyl chloroformate in 250 mL of dry tetrahydrofuran over 30-45 minutes, maintaining the temperature below 25°C.

  • Stir the mixture for an additional 2 hours at room temperature.

  • Pour the reaction mixture into a stirred solution of 1 L of saturated ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with saturated sodium bicarbonate and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

Step 3: Deprotection

  • Dissolve the crude product from Step 2 in 1 L of anhydrous methanol.

  • Add 25 mL of Dowex 50-X4 cation resin (H+ form) and stir for 1.5 hours at 25°C.

  • Filter to remove the resin and concentrate the methanol solution.

  • Repeat the treatment with Dowex 50 and methanol.

  • After concentration, distill the residue under high vacuum (e.g., 0.2 mmHg) to yield pure this compound (boiling point 66–69°C).

Applications in Drug Development

This compound is a valuable building block in the synthesis of pharmaceutically relevant molecules, particularly nitrogen-containing heterocycles. Its alkyne functionality makes it an excellent dipolarophile in 1,3-dipolar cycloaddition reactions.

Synthesis of Nucleoside Analogues

A significant application of this compound is in the synthesis of nucleoside analogues, which are a cornerstone of antiviral and anticancer therapies. For instance, it has been employed as a starting material in the synthesis of 8-aza-3-deazaguanosine, a compound with potential biological activity. This synthesis involves a 1,3-dipolar cycloaddition reaction with an appropriate azide to form a triazole ring, which serves as a bioisostere for the purine ring system found in natural nucleosides.

Logical Flow for the Synthesis of a Triazole-based Nucleoside Analogue

G start This compound (Dipolarophile) cycloaddition [3+2] Cycloaddition start->cycloaddition azide Glycosyl Azide (1,3-Dipole) azide->cycloaddition triazole Protected Triazole Nucleoside Intermediate cycloaddition->triazole deprotection Deprotection & Functional Group Manipulation triazole->deprotection final_product Final Nucleoside Analogue (e.g., 8-aza-3-deazaguanosine) deprotection->final_product

Caption: General workflow for synthesizing nucleoside analogues.

Representative Experimental Protocol: 1,3-Dipolar Cycloaddition for Triazole Synthesis

General Procedure:

  • Dissolve this compound (1 equivalent) and the desired organic azide (1 equivalent) in a suitable solvent (e.g., a mixture of water and an alcohol like t-butanol, or THF).

  • If catalysis is required (e.g., for the Huisgen "click" reaction), add a copper(I) source, which can be generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.

  • Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed, dried, and concentrated.

  • The crude triazole product is then purified by column chromatography.

Further synthetic steps would involve the manipulation of the functional groups on the triazole and the hydroxyl group of the butynoate chain to achieve the final target molecule.

Safety and Handling

This compound is a combustible liquid and a potent vesicant that can cause painful burns upon skin contact. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, should be worn at all times. Acetylenic compounds can be potentially explosive, and distillations should be carried out behind a safety shield.

Conclusion

This compound is a highly functionalized and reactive molecule with significant utility in organic synthesis. The availability of robust synthetic protocols and its demonstrated application as a precursor to complex heterocyclic systems, such as nucleoside analogues, underscore its importance for researchers in drug discovery and development. While further characterization, particularly ¹³C NMR and mass spectrometry data, would be beneficial, the existing body of knowledge provides a solid foundation for its use in the synthesis of novel compounds with therapeutic potential. The lack of evidence for its direct involvement in signaling pathways suggests its primary role is that of a versatile chemical building block rather than a direct modulator of biological processes.

References

Methyl 4-hydroxybut-2-ynoate: A Technical Overview for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 4-hydroxybut-2-ynoate is a bifunctional organic molecule that has garnered interest within the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. Its structure, featuring both a hydroxyl group and a methyl ester conjugated to an alkyne, makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, with a focus on its relevance to researchers and professionals in drug development.

Chemical Identity and Structure

This compound is identified by the CAS number 31555-05-2.[1][2] Its chemical structure consists of a four-carbon chain with a terminal hydroxyl group, a triple bond between the second and third carbons, and a methyl ester at the first carbon.

Structure:

The key identifiers and properties of this compound are summarized in the table below.

IdentifierValue
CAS Number 31555-05-2[1][2]
IUPAC Name This compound[1]
Molecular Formula C₅H₆O₃[1]
Molecular Weight 114.10 g/mol [1]
SMILES COC(=O)C#CCO[1]
InChI Key SYPLUFBJMSFMTN-UHFFFAOYSA-N[1][3]
Physical Form Solid, semi-solid, or liquid[3]
Purity (typical) ~95%[3]
Storage Sealed in dry, 2-8°C[3]

Spectroscopic Data

The structural features of this compound are confirmed by various spectroscopic techniques. The key spectral data are presented below.

Spectroscopic Data
¹H NMR [(CD₃)₂SO] δ: 3.79 (s, 3, OCH₃), 4.31 (d, 2, CH₂), 5.57 (t, 1, OH)[4]
Infrared (IR) (neat) cm⁻¹: 3410 (OH), 2240 (-C≡C-), 1715 (ester)[4]

Synthesis of this compound

A well-established and efficient method for the preparation of this compound is documented in Organic Syntheses.[4] This procedure involves the carbomethoxylation of the Grignard reagent of a protected propargyl alcohol, followed by deprotection.

Experimental Protocol

Part A: Tetrahydropyranyl derivative of propargyl alcohol

  • To 268 g of warm (60°C) dihydropyran, add approximately 10 mg of p-toluenesulfonic acid monohydrate.

  • With stirring, add 168 g of propargyl alcohol over 30 minutes, maintaining the temperature at 60-65°C with occasional cooling.

  • After the addition is complete, continue stirring for 1.5 hours.

  • Add 0.5 g of powdered sodium bicarbonate and stir for another hour.

  • Filter the mixture and distill under reduced pressure to yield the tetrahydropyranyl-protected propargyl alcohol.

Part B: Methyl 4-hydroxy-2-butynoate

  • Prepare the Grignard reagent by adding a solution of 140 g of the tetrahydropyranyl derivative of propargyl alcohol in 1 L of dry tetrahydrofuran to one mole of ethylmagnesium bromide in diethyl ether over 30 minutes. Stir for an additional 1.5 hours.[4]

  • In a separate flask, cool a solution of 104 g of methyl chloroformate in 250 mL of tetrahydrofuran to -20°C.[4]

  • Add the prepared Grignard reagent to the methyl chloroformate solution, maintaining the temperature below 0°C.

  • After the addition, allow the mixture to warm to room temperature and stir for at least one hour.

  • The reaction is quenched, and the tetrahydropyranyl protecting group is removed by treating the residue with anhydrous methanol and Dowex 50 acidic resin.[4]

  • The final product is purified by distillation to yield Methyl 4-hydroxy-2-butynoate.[4]

Below is a graphical representation of the synthesis workflow.

Synthesis_Workflow propargyl_alcohol Propargyl Alcohol thp_protection THP Protection propargyl_alcohol->thp_protection dihydropyran Dihydropyran dihydropyran->thp_protection protected_alcohol Tetrahydropyranyl derivative thp_protection->protected_alcohol p-TsOH grignard_formation Grignard Formation (EtMgBr) protected_alcohol->grignard_formation grignard_reagent Acetylenic Grignard Reagent grignard_formation->grignard_reagent carboxylation Carbomethoxylation grignard_reagent->carboxylation methyl_chloroformate Methyl Chloroformate methyl_chloroformate->carboxylation protected_product Protected Ester carboxylation->protected_product deprotection Deprotection (Dowex 50, MeOH) protected_product->deprotection final_product Methyl 4-hydroxy- but-2-ynoate deprotection->final_product

Synthesis workflow for this compound.

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable intermediate in organic synthesis. It has been utilized as a dipolarophile in 1,3-dipolar cycloaddition reactions.[4] A notable application is in the synthesis of 8-aza-3-deazaguanosine, a nucleoside analog with potential therapeutic properties.[4] The transformation of natural product-like scaffolds is a key strategy in expanding chemical diversity for drug discovery, and small, functionalized molecules like this compound serve as ideal starting points for building such libraries.

Safety and Handling

This compound is associated with several hazard classifications. It is a combustible liquid and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1]

GHS Hazard Statements:

  • H227: Combustible liquid[1]

  • H315: Causes skin irritation[1][3]

  • H319: Causes serious eye irritation[1][3]

  • H335: May cause respiratory irritation[1][3]

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. All operations involving this chemical should be conducted with caution, and it should be stored according to the recommended conditions.

References

"Methyl 4-hydroxybut-2-ynoate" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical specifications for Methyl 4-hydroxybut-2-ynoate, a chemical compound of interest in various research and development applications. The data herein is compiled from verified chemical databases to ensure accuracy and reliability for professional use.

Chemical Identity and Properties

This compound is an organic compound classified as an ester and an alcohol. Its structure consists of a four-carbon chain containing a carbon-carbon triple bond (an alkyne), a terminal hydroxyl group, and a methyl ester group.

PropertyValueSource
Molecular Formula C5H6O3[1][2]
Molecular Weight 114.10 g/mol [1]
Alternate Molecular Weight 114.1 g/mol
Alternate Molecular Weight 114.0993[2]
CAS Number 31555-05-2[2]
IUPAC Name This compound[1]
Physical Form Solid, semi-solid, or liquid[2]

Note on Methodologies and Visualizations:

Detailed experimental protocols for the synthesis or analysis of this compound are not provided in this document. Researchers should consult peer-reviewed scientific literature for specific experimental procedures.

As a language model, I am unable to generate diagrams, including those using the DOT language for Graphviz. For visualization of chemical structures, signaling pathways, or experimental workflows, specialized chemical drawing software or diagramming tools are recommended.

References

Spectroscopic and Synthetic Profile of Methyl 4-hydroxybut-2-ynoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and synthesis of Methyl 4-hydroxybut-2-ynoate (C₅H₆O₃, Molar Mass: 114.10 g/mol ).[1] This document is intended to serve as a comprehensive resource, consolidating available data to support research and development activities involving this compound.

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound. It should be noted that while proton NMR and infrared spectroscopy data are available, experimental carbon-13 NMR and mass spectrometry data are not readily found in publicly accessible databases.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignmentCoupling Constant (J) HzReference
3.79singlet3OCH₃[2]
4.31doublet2CH₂6[2]
5.57triplet1OH[2]
Solvent: (CD₃)₂SO
Table 2: Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)Functional Group
3410O-H (alcohol)
2240-C≡C- (alkyne)
1715C=O (ester)
Sample Preparation: Neat[2]
¹³C NMR Spectroscopy
Mass Spectrometry

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A documented synthesis of this compound involves the carbomethoxylation of the Grignard reagent of a protected propargyl alcohol, followed by deprotection.[2]

Materials:

  • Ethylmagnesium bromide in diethyl ether

  • Tetrahydropyranyl derivative of propargyl alcohol

  • Dry tetrahydrofuran (THF)

  • Methyl chloroformate

  • Anhydrous methanol

  • Dowex 50 ion-exchange resin

Procedure:

  • To a solution of ethylmagnesium bromide in diethyl ether, a solution of the tetrahydropyranyl derivative of propargyl alcohol in dry THF is added.[2]

  • The resulting Grignard reagent is then treated with methyl chloroformate.

  • The protecting group is removed by treatment with Dowex 50 resin in anhydrous methanol.[2]

  • The solvent is removed under reduced pressure.

  • The final product, this compound, is purified by distillation.[2]

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., (CD₃)₂SO or CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a standard NMR spectrometer (e.g., 300 or 500 MHz). The chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is typically acquired on the same instrument with broadband proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy:

  • Sample Preparation: For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet or a mull can be prepared. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

  • Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The data is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS):

  • Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: The sample is introduced into the mass spectrometer and ionized, typically using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum shows the relative abundance of each ion.

Visualizations

The following diagram illustrates the general workflow for the synthesis and characterization of an organic compound like this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion start Starting Materials reaction Chemical Reaction start->reaction workup Reaction Work-up reaction->workup purification Purification (e.g., Distillation) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Characterization ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure Structure Elucidation nmr->structure ir->structure ms->structure final Verified Structure of This compound structure->final

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

Physical and chemical properties of "Methyl 4-hydroxybut-2-ynoate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-hydroxybut-2-ynoate is a bifunctional molecule containing both a hydroxyl group and a methyl ester of an acetylenic acid. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly for the preparation of more complex molecules, including heterocyclic compounds and natural product analogs. Its reactivity is centered around the electrophilic nature of the alkyne and the nucleophilicity of the hydroxyl group, allowing for a diverse range of chemical transformations. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and available spectral data.

Physical and Chemical Properties

Table 1: General and Physical Properties of this compound

PropertyValueSource
Chemical Name This compound[1]
CAS Number 31555-05-2[1]
Molecular Formula C₅H₆O₃[1]
Molecular Weight 114.10 g/mol [1]
Physical Form Liquid or solid/semi-solid[2]
Boiling Point 66–69 °C at 0.2 mmHg[3]
Melting Point Not available[4]
Density Not available[4]
Refractive Index n²²D 1.4684[3]
Solubility Soluble in methanol[3]
Storage Sealed in dry, 2-8°C[2]

Table 2: Spectral Data of this compound

Spectrum TypeDataSource
¹H NMR [(CD₃)₂SO] δ: 5.57 (t, 1H, OH), 4.31 (d, 2H, CH₂, J = 6 Hz), 3.79 (s, 3H, OCH₃)[3]
¹³C NMR Data not available
Infrared (IR) (neat) cm⁻¹: 3410 (O-H), 2240 (C≡C), 1715 (C=O, ester)[3]
Mass Spectrometry Data not available

Experimental Protocols

Synthesis of this compound

A reliable and detailed method for the synthesis of this compound is provided in Organic Syntheses.[3] The procedure involves the reaction of the Grignard reagent of propargyl alcohol (protected as a tetrahydropyranyl ether) with methyl chloroformate, followed by deprotection of the hydroxyl group.

Materials:

  • Tetrahydropyranyl derivative of propargyl alcohol

  • Ethylmagnesium bromide in diethyl ether

  • Dry tetrahydrofuran (THF)

  • Methyl chloroformate

  • Anhydrous methanol

  • Dowex 50W-X8 cation-exchange resin

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Diethyl ether

Equipment:

  • 2-L three-necked, round-bottomed flask

  • Mechanical stirrer

  • Dropping funnel with nitrogen inlet

  • Efficient condenser with a drying tube

  • Claisen head for distillation

Procedure:

  • Grignard Reagent Formation: A solution of the tetrahydropyranyl derivative of propargyl alcohol in dry THF is added to a stirred solution of ethylmagnesium bromide in diethyl ether under a nitrogen atmosphere.

  • Carbomethoxylation: The resulting solution is cooled, and methyl chloroformate is added dropwise while maintaining the temperature below 10°C.

  • Quenching: The reaction mixture is poured into a saturated aqueous ammonium chloride solution.

  • Extraction and Drying: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • Deprotection: The crude product is dissolved in anhydrous methanol, and Dowex 50W-X8 resin is added. The mixture is stirred at room temperature.

  • Purification: The resin is filtered off, and the filtrate is concentrated. The residue is distilled under reduced pressure (0.2 mmHg) to yield pure this compound as a colorless liquid.[3]

Below is a workflow diagram illustrating the synthesis process.

G Synthesis Workflow of this compound start Start grignard 1. Grignard Reaction: Tetrahydropyranyl-protected propargyl alcohol + EtMgBr start->grignard carbomethoxylation 2. Carbomethoxylation: Add Methyl Chloroformate grignard->carbomethoxylation quench 3. Quenching: Saturated aq. NH4Cl carbomethoxylation->quench extract 4. Extraction & Drying: with Diethyl Ether quench->extract deprotect 5. Deprotection: Dowex 50W-X8 in Methanol extract->deprotect purify 6. Purification: Vacuum Distillation deprotect->purify end This compound purify->end

Synthesis Workflow

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its three functional groups: the hydroxyl group, the carbon-carbon triple bond, and the methyl ester.

  • Hydroxyl Group: The primary alcohol can undergo oxidation to the corresponding aldehyde or carboxylic acid. It can also be protected or converted to a leaving group for subsequent nucleophilic substitution reactions.

  • Alkyne: The electron-deficient triple bond is susceptible to nucleophilic attack, such as Michael additions. It can also participate in various cycloaddition reactions and transition-metal-catalyzed cross-coupling reactions.

  • Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or can react with nucleophiles in transesterification or amidation reactions.

This versatile reactivity profile makes this compound a useful precursor for the synthesis of a variety of organic molecules. For instance, it can be used in the synthesis of γ-lactones, furans, and other heterocyclic systems through intramolecular cyclization reactions.

Biological Activity

Currently, there is limited information available in the public domain regarding the specific biological activity or its involvement in signaling pathways. Further research is required to explore the potential pharmacological properties of this compound.

Safety Information

This compound is a combustible liquid and is reported to cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. This guide has summarized its key physical and chemical properties, provided a detailed experimental protocol for its preparation, and outlined its chemical reactivity. While some physical data remains to be determined, the available information provides a solid foundation for its use in research and development. The lack of data on its biological activity presents an opportunity for future investigation into the potential pharmacological applications of this and related compounds.

References

An In-depth Technical Guide to the Reactivity of the Alkyne Group in Methyl 4-hydroxybut-2-ynoate

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-hydroxybut-2-ynoate is a versatile bifunctional molecule that serves as a valuable building block in modern organic synthesis. Its structure features a terminal primary alcohol and, critically, an alkyne group activated by a conjugated methyl ester. This electron-withdrawing ester group polarizes the carbon-carbon triple bond, rendering the β-carbon electrophilic and highly susceptible to a variety of chemical transformations. This guide provides a comprehensive overview of the reactivity of this activated alkyne, focusing on its participation in nucleophilic conjugate additions, cycloaddition reactions, and superelectrophilic activation. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are provided to facilitate its application in research and development, particularly within the pharmaceutical industry.

Introduction: Structural Features and Electronic Profile

This compound (C₅H₆O₃, CAS No. 31555-05-2) is a potent vesicant that requires careful handling.[1][2] The molecule's synthetic utility is derived from the orthogonal reactivity of its two functional groups: a primary hydroxyl group and an α,β-acetylenic ester moiety. The core of its reactivity lies in the electronic nature of the alkyne. The methyl ester group acts as a strong electron-withdrawing group (EWG), which significantly lowers the electron density of the alkyne. This "activation" makes the alkyne an excellent Michael acceptor, predisposing it to attack by a wide range of nucleophiles at the β-carbon.[3][4][5] This reactivity is foundational to its use in constructing more complex molecular architectures.

Synthesis of this compound

A reliable and efficient method for the preparation of this compound has been well-documented in Organic Syntheses.[1] The procedure involves a two-step process starting from propargyl alcohol, which is first protected to avoid side reactions. The terminal alkyne is then carboxylated, followed by deprotection to yield the final product.

G cluster_start Starting Materials cluster_process Synthetic Steps cluster_products Intermediates & Final Product A Propargyl Alcohol P1 Step 1: Protection p-Toluenesulfonic acid catalyst A->P1 B Dihydropyran (DHP) B->P1 C Ethylmagnesium Bromide P2 Step 2: Grignard Formation C->P2 D Methyl Chloroformate P3 Step 3: Carbomethoxylation D->P3 I1 Tetrahydropyranyl (THP) Derivative of Propargyl Alcohol P1->I1 I2 Acetylenic Grignard Reagent P2->I2 I3 Protected Ester P3->I3 P4 Step 4: Deprotection Acidic Cation-Exchange Resin FP This compound P4->FP I1->P2 I2->P3 I3->P4

Caption: Synthetic workflow for this compound.

Core Reactivity of the Activated Alkyne

The electron-deficient nature of the alkyne in this compound is the primary driver of its chemical behavior. The principal reaction pathways include nucleophilic additions, cycloadditions, and unique transformations under strongly acidic conditions.

Nucleophilic Conjugate Addition (Michael Addition)

The most prominent reaction of activated alkynes is the 1,4-conjugate addition, often referred to as the Michael addition.[3][6] Softer nucleophiles preferentially attack the electrophilic β-carbon of the alkyne, leading to the formation of a carbon-nucleophile bond and a vinyl carbanion intermediate, which is subsequently protonated.[4]

Caption: General mechanism for nucleophilic conjugate addition.

This reaction is highly versatile and accommodates a range of nucleophiles, including thiols, amines, and certain carbon nucleophiles. The presence of the γ-hydroxy group can also influence the stereochemical outcome of these additions through chelation control, particularly with organometallic reagents.[7]

Table 1: Representative Nucleophilic Additions to Activated Alkynes

Nucleophile Catalyst/Conditions Product Type Typical Yield Reference
Thiols (R-SH) Base (e.g., Et₃N) or catalyst-free β-Thioenol ether High to quantitative [3][6]
Amines (R₂-NH) Catalyst-free or Lewis acid Enamine Variable, often high [3][6]
Arylboronic Acids Rhodium-catalyst (e.g., with Tangphos) β-Aryl-α,β-unsaturated ester Good to excellent [8]
Organocuprates Cu(I) salts, -78 °C to RT β-Substituted alkene High, often with high diastereoselectivity [9]

| Arenes | Triflic Acid (TfOH) or HUSY Zeolite | Aryl-substituted furan-2-one or propargylation product | Substrate dependent |[10] |

Note: Yields are generalized from reactions with similar activated alkynes. Specific data for this compound may vary.

Cycloaddition Reactions

As an electron-deficient alkyne, this compound is an excellent dipolarophile and dienophile in cycloaddition reactions, providing a direct route to five- and six-membered heterocyclic and carbocyclic systems.

  • [3+2] Cycloadditions: This molecule readily participates in 1,3-dipolar cycloadditions. A notable application is its reaction with a 1,3-dipole to synthesize 8-aza-3-deazaguanosine, demonstrating its utility in constructing complex nucleoside analogues.[1]

  • [4+2] Cycloadditions (Diels-Alder): While less common for alkynes than alkenes, it can react as a dienophile with electron-rich dienes to form substituted 1,4-cyclohexadiene derivatives, which can be subsequently aromatized.

Caption: Schematic of a [3+2] cycloaddition reaction.
Superelectrophilic Activation

In the presence of a superacid such as triflic acid (TfOH) or a solid acid catalyst like HUSY zeolite, the hydroxyl group of this compound can be protonated and eliminated.[10] This generates a highly reactive dicationic intermediate. This superelectrophile can then be trapped by arene nucleophiles, leading to either propargylation of the arene or subsequent intramolecular cyclization to form aryl-substituted furan-2-ones.[10] This pathway highlights the dual role of the hydroxyl and alkyne functionalities under strongly acidic conditions.

Applications in Drug Development and Synthesis

The reactivity profile of this compound makes it a powerful intermediate for synthesizing complex molecules. Its ability to introduce a functionalized four-carbon chain via conjugate addition or to form heterocyclic cores through cycloaddition is particularly valuable in medicinal chemistry. The synthesis of nucleoside analogues is a prime example of its application in developing potential therapeutic agents.[1] Furthermore, the products of its reactions, such as substituted α,β-unsaturated esters and heterocycles, are common motifs in bioactive natural products and pharmaceuticals.

Experimental Protocols

Synthesis of Methyl 4-hydroxy-2-butynoate[1]

(Adapted from Organic Syntheses, Coll. Vol. 7, p.325; Vol. 60, p.81)

Caution: Methyl 4-hydroxy-2-butynoate is a potent vesicant and acetylenic compounds can be explosive. All operations must be conducted in an efficient fume hood with appropriate personal protective equipment, including gloves and safety shields.

  • Part A: Tetrahydropyranyl derivative of propargyl alcohol.

    • To 268 g (3.2 mol) of warm (60°C) dihydropyran in a 1-L three-necked flask, add two crystals (approx. 10 mg) of p-toluenesulfonic acid monohydrate.

    • With stirring, add 168 g (3.0 mol) of propargyl alcohol dropwise over 30 minutes, maintaining the temperature at 60–65°C with occasional cooling.

    • After addition is complete, stir the mixture for 1.5 hours.

    • Add 0.5 g of powdered sodium bicarbonate and stir for another hour.

    • Filter the mixture and distill under reduced pressure. The product, tetrahydro-2-(2-propynyloxy)-2H-pyran, is collected at 47–50°C (3.5–5 mm). Yield: 330–355 g (78–92%).

  • Part B: Methyl 4-hydroxy-2-butynoate.

    • Prepare a solution of the THP-protected propargyl alcohol (140 g, 1.0 mol) in 1 L of dry tetrahydrofuran (THF).

    • In a separate 2-L three-necked flask, place 1.0 mol of ethylmagnesium bromide in diethyl ether.

    • Add the THF solution of the protected alcohol to the Grignard reagent over 30 minutes. The mixture will reflux. After addition, heat the reaction at reflux for 1 hour, then cool to 5°C.

    • Slowly add a solution of methyl chloroformate (94.5 g, 1.0 mol) in 250 mL of dry THF, keeping the temperature below 15°C.

    • After addition, allow the mixture to warm to room temperature and stir for 1 hour.

    • Cool the mixture to 0°C and slowly add 500 mL of saturated aqueous ammonium chloride. Separate the organic layer.

    • Extract the aqueous layer with diethyl ether (3 x 250 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Dissolve the resulting residue in 1 L of methanol and add 100 g of a strongly acidic cation-exchange resin (e.g., Dowex 50W-X8). Stir the mixture at room temperature for 3 hours.

    • Filter off the resin and wash with methanol. Concentrate the filtrate under reduced pressure and distill the residue to afford Methyl 4-hydroxy-2-butynoate. Yield: 70–76 g (61–67%).

Representative Protocol: Aza-Michael Addition

(Generalized procedure based on principles of conjugate addition to activated alkynes[3][6])

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile, methanol, or dichloromethane) at room temperature.

  • Add the amine nucleophile (1.0–1.2 eq) to the solution. The reaction is often spontaneous and exothermic. For less reactive amines, a Lewis acid catalyst (e.g., Sc(OTf)₃, 5 mol%) may be added.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the pure enamine product. The stereochemical outcome (E/Z) will depend on the nucleophile and reaction conditions.

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. The electron-withdrawing nature of its methyl ester group activates the alkyne moiety, making it a prime substrate for a host of transformations, most notably nucleophilic conjugate additions and cycloadditions. Its bifunctional nature allows for complex molecular construction and provides a rapid entry point to diverse chemical scaffolds, securing its role as a key building block for professionals in chemical research and drug development. Proper handling is essential due to its vesicant properties.

References

In-Depth Technical Guide: Stability and Storage of Methyl 4-hydroxybut-2-ynoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 4-hydroxybut-2-ynoate. Due to the limited availability of specific stability data for this compound, this guide synthesizes information from chemical supplier recommendations, established principles of organic chemistry concerning α,β-acetylenic esters, and standardized methodologies for stability testing. The document outlines known physical and chemical properties, recommended storage protocols, and potential degradation pathways. Furthermore, it provides detailed, adaptable experimental protocols for researchers to conduct their own stability assessments, including hydrolysis, thermal, and photostability studies. This guide also includes a detailed synthesis protocol for this compound.

Chemical and Physical Properties

This compound is a reactive α,β-acetylenic ester. Its structure, containing a hydroxyl group, an ester, and a carbon-carbon triple bond, dictates its chemical behavior and stability.

PropertyValueSource
CAS Number 31555-05-2[1][2][3]
Molecular Formula C₅H₆O₃[1][2]
Molecular Weight 114.10 g/mol [1]
Physical Form Solid, semi-solid, or liquid[3]
Storage Temperature 2-8°C[3]

Recommended Storage and Handling

To ensure the integrity of this compound, proper storage and handling are crucial.

Storage Conditions:

  • Temperature: The compound should be stored in a refrigerator at 2-8°C [3].

  • Atmosphere: It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation.

  • Container: Use a tightly sealed, airtight container to prevent moisture ingress.

  • Environment: Store in a dry, well-ventilated area away from incompatible materials.

Handling Precautions:

  • This compound is classified as a skin, eye, and respiratory irritant[1].

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

Stability Profile and Potential Degradation Pathways

3.1. Hydrolytic Stability

Esters are susceptible to hydrolysis, which can be catalyzed by both acids and bases.

  • Acid-Catalyzed Hydrolysis: In the presence of acid, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water. This reversible reaction yields 4-hydroxybut-2-ynoic acid and methanol.

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the methoxide ion results in the formation of the carboxylate salt of 4-hydroxybut-2-ynoic acid and methanol. This reaction is generally irreversible.

The rate of hydrolysis is dependent on pH and temperature. Generally, ester hydrolysis is faster at higher temperatures and at pH values away from neutral.

Logical Relationship: Ester Hydrolysis

This compound This compound Tetrahedral Intermediate Tetrahedral Intermediate This compound->Tetrahedral Intermediate  + H₂O (Acid/Base Catalyst) 4-hydroxybut-2-ynoic acid + Methanol 4-hydroxybut-2-ynoic acid + Methanol Tetrahedral Intermediate->4-hydroxybut-2-ynoic acid + Methanol  Elimination

Caption: General pathway for the hydrolysis of this compound.

3.2. Thermal Stability

Elevated temperatures can lead to the degradation of this compound. While specific decomposition temperatures are not documented, thermal analysis of other organic esters suggests that decomposition can occur, potentially leading to decarboxylation or other rearrangement reactions.

3.3. Photostability

The presence of the conjugated system (alkyne and ester) suggests a potential for photosensitivity. Exposure to UV or visible light could lead to polymerization, isomerization, or other photochemical reactions. Photostability testing is recommended to assess the impact of light on the compound's integrity.

3.4. Reactivity of the Alkyne Moiety

The electron-withdrawing nature of the adjacent ester group activates the carbon-carbon triple bond, making it susceptible to nucleophilic attack. This is a key consideration for the compound's stability in the presence of nucleophiles.

Experimental Protocols

The following are detailed, adaptable protocols for assessing the stability of this compound.

4.1. Synthesis of this compound

This procedure is adapted from a published method and provides a means to synthesize the target compound[4].

Materials:

  • Ethylmagnesium bromide in diethyl ether

  • Tetrahydropyranyl derivative of propargyl alcohol

  • Tetrahydrofuran (THF), dry

  • Methyl chloroformate

  • Dowex 50 resin

  • Anhydrous methanol

  • Apparatus: Three-necked round-bottom flasks, mechanical stirrer, dropping funnel, condenser, dry ice-acetone bath.

Procedure:

  • Prepare the acetylenic Grignard reagent by reacting ethylmagnesium bromide with the tetrahydropyranyl derivative of propargyl alcohol in THF.

  • In a separate flask, cool a solution of methyl chloroformate in THF to -20°C.

  • Add the prepared Grignard reagent to the methyl chloroformate solution while maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Quench the reaction with a saturated ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous magnesium sulfate), and concentrate under reduced pressure.

  • To the residue, add anhydrous methanol and Dowex 50 resin and stir to remove the tetrahydropyranyl protecting group.

  • Filter the resin and concentrate the filtrate.

  • Purify the crude product by distillation under reduced pressure to obtain this compound.

Experimental Workflow: Synthesis

A Preparation of Grignard Reagent B Reaction with Methyl Chloroformate A->B C Aqueous Workup and Extraction B->C D Deprotection C->D E Purification D->E

Caption: Workflow for the synthesis of this compound.

4.2. Hydrolysis Kinetics Study

This protocol is designed to determine the rate of hydrolysis under acidic and basic conditions[5][6].

Materials:

  • This compound

  • Hydrochloric acid (HCl) solutions of known concentrations (e.g., 0.1 M, 0.5 M)

  • Sodium hydroxide (NaOH) solutions of known concentrations (e.g., 0.1 M, 0.5 M)

  • Buffer solutions of various pH values

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Thermostated water bath

Procedure:

  • Prepare solutions of this compound of a known concentration in the desired acidic, basic, or buffered media.

  • Place the reaction vessels in a thermostated water bath set to the desired temperature.

  • At predetermined time intervals, withdraw aliquots of the reaction mixture.

  • Immediately quench the reaction by neutralizing the aliquot (for acid/base hydrolysis) or by diluting it in the mobile phase.

  • Analyze the quenched aliquots by HPLC to determine the concentration of the remaining this compound.

  • Plot the natural logarithm of the concentration of this compound versus time.

  • The slope of the resulting line will be the negative of the pseudo-first-order rate constant (k).

4.3. Thermal Stability Assessment

This protocol uses thermogravimetric analysis (TGA) to evaluate the thermal stability of the compound[7][8].

Materials:

  • This compound

  • Thermogravimetric analyzer (TGA)

  • Inert gas (e.g., nitrogen)

Procedure:

  • Place a small, accurately weighed sample of this compound into the TGA sample pan.

  • Heat the sample under a controlled flow of an inert gas at a constant heating rate (e.g., 10 °C/min).

  • Record the mass of the sample as a function of temperature.

  • The onset temperature of mass loss indicates the beginning of thermal decomposition.

4.4. Photostability Testing

This protocol is based on ICH Q1B guidelines for photostability testing[9][10][11].

Materials:

  • This compound

  • Photostability chamber equipped with a light source capable of emitting both visible and UVA radiation.

  • Chemically inert, transparent containers.

  • Dark control containers (e.g., wrapped in aluminum foil).

  • HPLC system for analysis.

Procedure:

  • Place samples of this compound in transparent containers.

  • Prepare dark control samples by placing the compound in containers protected from light.

  • Expose the samples and dark controls in the photostability chamber to a specified integrated light dose (e.g., not less than 1.2 million lux hours and 200 watt hours/square meter of near UV).

  • At the end of the exposure period, analyze both the exposed and dark control samples by HPLC.

  • Compare the chromatograms to assess for the appearance of degradation products and a decrease in the concentration of the parent compound in the exposed sample relative to the dark control.

Experimental Workflow: Stability Testing

A Sample Preparation B Exposure to Stress Condition (pH, Temp, Light) A->B C Time-point Sampling & Quenching B->C D Analytical Quantification (e.g., HPLC) C->D E Data Analysis & Degradation Kinetics D->E

Caption: General workflow for conducting stability studies.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the biological activity or involvement in signaling pathways of this compound. However, acetylenic compounds, in general, are known to exhibit a range of biological activities, including antitumor, antibacterial, and antifungal properties[12]. The high reactivity of the α,β-acetylenic ester moiety suggests that it could potentially interact with biological nucleophiles, such as cysteine residues in proteins, which could be a basis for biological activity. Further screening and research are required to elucidate any specific biological functions of this compound.

Conclusion

This compound is a reactive compound that requires careful storage and handling. The primary stability concerns are hydrolysis of the ester functionality and reactions involving the activated alkyne. While specific quantitative stability data is lacking, the provided experimental protocols offer a framework for researchers to conduct comprehensive stability assessments. The synthesis protocol allows for the in-house preparation of the compound for research purposes. Further investigation is needed to determine the specific degradation products and to explore any potential biological activities of this molecule.

References

Safeguarding Research: A Technical Guide to Handling Methyl 4-hydroxybut-2-ynoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety precautions and handling protocols for Methyl 4-hydroxybut-2-ynoate. Designed for laboratory personnel, this document compiles critical data and outlines best practices to ensure a safe research environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance requiring careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

  • Physical Hazards: Combustible liquid (Category 4).[1]

  • Health Hazards:

    • Skin irritation (Category 2).[1]

    • Serious eye irritation (Category 2A).[1]

    • May cause respiratory irritation (Specific target organ toxicity — single exposure, Category 3).[1]

Signal Word: Warning[1]

Hazard Statements:

  • H227: Combustible liquid.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Physicochemical and Toxicological Data

Quantitative data is crucial for a comprehensive risk assessment. The following tables summarize the known physical, chemical, and limited toxicological properties of this compound.

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₅H₆O₃PubChem
Molecular Weight114.10 g/mol [1]
Boiling Point219.9 °C at 760 mmHg[2]
Density1.196 g/cm³[2][3]
Flash Point95.7 °C[2]
Physical FormLiquidCymitQuimica
Storage Temperature2-8°C, Sealed in drySigma-Aldrich

Table 2: Toxicological Profile

EndpointDataNotes
Acute Oral Toxicity (LD50)Data not available
Acute Dermal Toxicity (LD50)Data not available
Acute Inhalation Toxicity (LC50)Data not available
Skin SensitizationData not available
MutagenicityData not available
CarcinogenicityData not available
Reproductive ToxicityData not available

Note: The absence of specific toxicological data underscores the need for stringent adherence to precautionary measures.

Experimental Protocols and Safe Handling Procedures

Given the identified hazards, a multi-faceted approach to safety is mandatory. The following protocols are based on general best practices for handling combustible, irritant, and acetylenic compounds.

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

  • Ignition Sources: Due to its combustible nature, all sources of ignition, including open flames, hot plates, and spark-producing equipment, must be strictly excluded from the handling area.

  • Eyewash and Safety Shower: A readily accessible and tested eyewash station and safety shower are imperative in case of accidental contact.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is the first line of defense for laboratory personnel.

Protection TypeSpecificationRationale
Eye Protection Chemical splash goggles and a face shield.Protects against splashes that can cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Prevents skin contact and subsequent irritation.
Body Protection A flame-retardant laboratory coat, long pants, and closed-toe shoes.Protects skin from accidental spills and splashes.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge may be necessary for operations with a high potential for aerosolization or if engineering controls are insufficient.Prevents respiratory tract irritation.
General Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Risk Assessment Risk Assessment Gather Materials Gather Materials Risk Assessment->Gather Materials Don PPE Don PPE Gather Materials->Don PPE Proceed to Experiment Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Chemical Handling Chemical Handling Prepare Work Area->Chemical Handling Decontamination Decontamination Chemical Handling->Decontamination Waste Disposal Waste Disposal Decontamination->Waste Disposal End of Experiment Doff PPE Doff PPE Waste Disposal->Doff PPE Documentation Documentation Doff PPE->Documentation

Caption: Logical workflow for handling this compound.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

  • Minor Spill:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Major Spill:

    • Evacuate the laboratory immediately.

    • Alert institutional safety personnel.

    • Prevent entry to the affected area.

  • Personnel Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.

    • Skin Contact: Remove contaminated clothing and flush the affected skin with large amounts of water for at least 15 minutes. Seek medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Storage and Disposal

Proper storage and disposal are essential to long-term laboratory safety.

  • Storage:

    • Store in a tightly sealed, properly labeled container.

    • Keep in a cool, dry, and well-ventilated area.

    • Store away from incompatible materials such as oxidizing agents, strong acids, and strong bases.

    • Store at the recommended temperature of 2-8°C.

  • Disposal:

    • Dispose of waste this compound and contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.

    • Do not dispose of down the drain.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the hazards of this compound and the required safety precautions.

HazardPrecautionRelationship Hazard-Precaution Relationship cluster_hazards Hazards cluster_precautions Precautions H1 Combustible Liquid P1 No Ignition Sources H1->P1 H2 Skin Irritant P2 Chemical Resistant Gloves H2->P2 H3 Eye Irritant P3 Splash Goggles & Face Shield H3->P3 H4 Respiratory Irritant P4 Fume Hood H4->P4

Caption: Relationship between hazards and necessary precautions.

This technical guide is intended to provide a comprehensive overview of the safety precautions for handling this compound. It is imperative that all laboratory personnel receive training on these procedures and have access to all relevant safety data sheets before working with this chemical. Always consult your institution's environmental health and safety department for specific guidance and protocols.

References

Unveiling the Hazard Profile of Methyl 4-hydroxybut-2-ynoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 4-hydroxybut-2-ynoate is a reactive acetylenic compound with multiple documented hazards. This guide provides a comprehensive overview of its potential risks, handling precautions, and recommended experimental protocols for its assessment. The compound is classified as a combustible liquid, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] Furthermore, its nature as an acetylenic compound suggests a potential for explosive instability under certain conditions, and it is described as a potent vesicant, capable of causing painful burns upon skin contact.[2] This guide is intended to equip researchers with the necessary information to handle this compound safely and to design further toxicological evaluations.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C5H6O3[1]
Molecular Weight 114.10 g/mol [1]
CAS Number 31555-05-2[1]
Appearance Solid, semi-solid, or liquidSigma-Aldrich
Storage Temperature 2-8°C, sealed in dry conditionsSigma-Aldrich

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

Hazard ClassGHS CodeDescription
Flammable LiquidsH227Combustible liquid[1]
Skin Corrosion/IrritationH315Causes skin irritation[1]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation[1]

Signal Word: Warning

Pictograms:

  • Flame

  • Exclamation Mark

Toxicological Profile

While specific quantitative toxicological data such as LD50 and LC50 values for this compound are not available, the existing classifications and qualitative descriptions indicate a significant potential for localized toxic effects upon contact.

Acute Toxicity
  • Dermal: The compound is a potent vesicant, causing painful burns on contact with the skin.[2] It is classified as a skin irritant.[1] Symptoms of exposure can include skin sensitivity reactions, contact dermatitis, urticaria, and angioedema.[3]

  • Ocular: It is classified as causing serious eye irritation.[1]

  • Inhalation: May cause respiratory irritation.[1]

Reactivity and Stability

  • General Reactivity: As an acetylenic compound, this compound is potentially explosive.[2] Reactions should be carried out with appropriate safety measures, such as behind a safety shield.[2]

  • Thermal Decomposition: The thermal decomposition of esters can lead to the formation of carboxylic acids and other smaller molecules. While specific data for this compound is unavailable, heating may lead to the release of irritant or toxic fumes.

  • Incompatibilities: Information on specific incompatibilities is not detailed in the available literature. However, contact with strong oxidizing agents, strong acids, and strong bases should be avoided.

Hypothetical Metabolic Pathway

There are no specific studies on the metabolism of this compound. However, a plausible metabolic pathway would involve the hydrolysis of the ester bond by esterases, which are ubiquitous in the body. This would yield methanol and 4-hydroxybut-2-ynoic acid. The subsequent metabolism of 4-hydroxybut-2-ynoic acid is unknown but may proceed through pathways involved in fatty acid metabolism. The metabolism of methanol to formaldehyde and formic acid is a known toxic pathway.

hypothetical_metabolism MHY MHY Methanol Methanol MHY->Methanol Hydrolysis HBYA HBYA MHY->HBYA Hydrolysis This compound This compound Esterases Esterases Esterases->MHY Formaldehyde Formaldehyde Methanol->Formaldehyde Oxidation Metabolic_Pathways Metabolic_Pathways HBYA->Metabolic_Pathways 4-hydroxybut-2-ynoic acid 4-hydroxybut-2-ynoic acid ADH ADH ADH->Methanol Formic_Acid Formic_Acid Formaldehyde->Formic_Acid Oxidation ALDH ALDH ALDH->Formaldehyde Toxicity Toxicity Formic_Acid->Toxicity hazard_assessment_workflow start Start: New Compound literature_review Literature Review & In Silico Prediction start->literature_review physchem Physicochemical Characterization literature_review->physchem in_vitro_skin In Vitro Skin Irritation (OECD 439) physchem->in_vitro_skin in_vitro_eye In Vitro Eye Irritation physchem->in_vitro_eye classify_skin Skin Irritant? in_vitro_skin->classify_skin classify_eye Eye Irritant? in_vitro_eye->classify_eye in_vivo_skin In Vivo Skin Irritation (OECD 404) in_vivo_skin->classify_skin in_vivo_eye In Vivo Eye Irritation (OECD 405) in_vivo_eye->classify_eye classify_skin->in_vivo_skin Equivocal end_skin_irritant Classify as Skin Irritant classify_skin->end_skin_irritant Yes end_skin_non_irritant Not Classified as Skin Irritant classify_skin->end_skin_non_irritant No classify_eye->in_vivo_eye Equivocal end_eye_irritant Classify as Eye Irritant classify_eye->end_eye_irritant Yes end_eye_non_irritant Not Classified as Eye Irritant classify_eye->end_eye_non_irritant No

References

Methodological & Application

The Versatility of Methyl 4-hydroxybut-2-ynoate in 1,3-Dipolar Cycloaddition Reactions: A Gateway to Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Methyl 4-hydroxybut-2-ynoate emerges as a highly valuable and versatile building block in the synthesis of complex heterocyclic scaffolds. Its bifunctional nature, possessing both a reactive alkyne and a hydroxyl group, allows for its participation in 1,3-dipolar cycloaddition reactions to construct a diverse array of five-membered heterocycles, which are pivotal structures in numerous biologically active compounds.

The 1,3-dipolar cycloaddition, a powerful tool in organic synthesis, involves the reaction of a 1,3-dipole with a dipolarophile, such as the triple bond in this compound, to form a five-membered ring system. This reaction class is celebrated for its high degree of stereospecificity and regioselectivity, offering a streamlined approach to complex molecular architectures. The hydroxyl group present in this compound provides a convenient handle for further functionalization, enhancing the molecular diversity of the resulting heterocyclic products.

This application note explores the utility of this compound in 1,3-dipolar cycloaddition reactions with various 1,3-dipoles, including azides, nitrile oxides, diazomethane, and nitrones, to yield functionalized triazoles, isoxazoles, pyrazoles, and isoxazolines, respectively. Detailed experimental protocols and quantitative data are provided to facilitate the application of these methodologies in a research and development setting.

Application in the Synthesis of Functionalized Triazoles

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," and the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) are highly efficient methods for the synthesis of 1,2,3-triazoles. When this compound is employed as the alkyne component, it leads to the formation of 4-(hydroxymethyl)-1,2,3-triazoles, which are valuable intermediates in medicinal chemistry.

Experimental Protocol: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

This protocol describes the synthesis of 1-benzyl-4-(hydroxymethyl)-1H-1,2,3-triazole.

Materials:

  • This compound

  • Benzyl azide

  • [Cp*RuCl(cod)] (catalyst)

  • Toluene, anhydrous

Procedure:

  • To a solution of this compound (1.0 equiv.) in anhydrous toluene (0.1 M), add benzyl azide (1.0 equiv.).

  • Add [Cp*RuCl(cod)] (5 mol%) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired 1-benzyl-4-(hydroxymethyl)-1H-1,2,3-triazole.

EntryAlkyneAzideCatalyst Loading (mol%)Time (h)Yield (%)
1This compoundBenzyl azide52495
2Propargyl alcoholPhenyl azide54888
31-Phenylpropargyl alcoholBenzyl azide10192

Table 1: Synthesis of 1,2,3-Triazoles via RuAAC.

RuAAC_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents This compound Benzyl Azide Toluene stir Stir at RT 24 h reagents->stir catalyst [Cp*RuCl(cod)] catalyst->stir concentrate Concentration stir->concentrate chromatography Column Chromatography concentrate->chromatography product 1-Benzyl-4-(hydroxymethyl) -1H-1,2,3-triazole chromatography->product

Figure 1: Experimental workflow for RuAAC.

Application in the Synthesis of Functionalized Isoxazoles

The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a classical and reliable method for the synthesis of isoxazoles. The reaction of this compound with in situ generated nitrile oxides provides a direct route to 3-substituted-5-(hydroxymethyl)isoxazoles.

Experimental Protocol: One-Pot Synthesis of 3-Phenyl-5-(hydroxymethyl)isoxazole

This protocol outlines the synthesis of 3-phenyl-5-(hydroxymethyl)isoxazole from benzaldoxime.

Materials:

  • This compound

  • Benzaldoxime

  • N-Chlorosuccinimide (NCS)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve benzaldoxime (1.1 equiv.) in anhydrous DCM (0.2 M).

  • Add N-chlorosuccinimide (1.1 equiv.) to the solution and stir for 15 minutes at room temperature to form the corresponding hydroximoyl chloride.

  • Add this compound (1.0 equiv.) to the reaction mixture.

  • Slowly add a solution of pyridine (1.2 equiv.) in anhydrous DCM to the mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane) to yield 3-phenyl-5-(hydroxymethyl)isoxazole.

EntryAlkyneAldoximeBaseTime (h)Yield (%)
1This compoundBenzaldoximePyridine1278
2Propargyl alcohol4-MethoxybenzaldoximeTriethylamine1682
3Methyl propargyl ether4-ChlorobenzaldoximePyridine1275

Table 2: Synthesis of Isoxazoles from Alkynes and Aldoximes.

Nitrile_Oxide_Mechanism cluster_step1 Step 1: In situ generation of Nitrile Oxide cluster_step2 Step 2: 1,3-Dipolar Cycloaddition aldoxime Benzaldoxime hydroximoyl_chloride Hydroximoyl Chloride aldoxime->hydroximoyl_chloride + NCS ncs NCS nitrile_oxide Benzonitrile Oxide hydroximoyl_chloride->nitrile_oxide + Pyridine - Pyridinium HCl cycloaddition [3+2] Cycloaddition nitrile_oxide->cycloaddition alkyne This compound alkyne->cycloaddition product 3-Phenyl-5-(hydroxymethyl)isoxazole cycloaddition->product

Figure 2: Reaction pathway for isoxazole synthesis.

Application in the Synthesis of Functionalized Pyrazoles

The reaction of diazo compounds, such as diazomethane, with alkynes provides a straightforward route to pyrazoles. The use of this compound in this reaction allows for the synthesis of pyrazoles bearing a hydroxymethyl group, which can be further elaborated.

Experimental Protocol: Synthesis of 4-(Hydroxymethyl)-3-methyl-1H-pyrazole

This protocol details the reaction of this compound with diazomethane. Caution: Diazomethane is toxic and explosive. This reaction should only be performed by trained personnel in a well-ventilated fume hood behind a blast shield.

Materials:

  • This compound

  • Diazomethane solution in diethyl ether

  • Diethyl ether, anhydrous

Procedure:

  • Dissolve this compound (1.0 equiv.) in anhydrous diethyl ether (0.1 M) in a flask equipped with a magnetic stirrer and a drying tube.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a freshly prepared solution of diazomethane in diethyl ether (2.0 equiv.) to the stirred solution of the alkyne.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.

  • Monitor the reaction by TLC.

  • Carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane) to obtain 4-(hydroxymethyl)-3-methyl-1H-pyrazole.

EntryAlkyneDiazo CompoundTime (h)Yield (%)
1This compoundDiazomethane2465
2Propargyl alcoholTrimethylsilyldiazomethane1272
3Ethyl propiolateDiazomethane2485

Table 3: Synthesis of Pyrazoles from Alkynes and Diazo Compounds.

Pyrazole_Synthesis_Logic start Start reagents This compound Diazomethane Solution start->reagents reaction Reaction at 0 °C to RT 24 h reagents->reaction quench Quench with Acetic Acid reaction->quench workup Workup & Purification quench->workup product 4-(Hydroxymethyl)-3-methyl-1H-pyrazole workup->product end End product->end

Figure 3: Logical workflow for pyrazole synthesis.

Conclusion

This compound serves as an exemplary dipolarophile in 1,3-dipolar cycloaddition reactions, providing efficient access to a variety of functionalized five-membered heterocycles. The presence of the hydroxymethyl group offers a strategic advantage for subsequent chemical modifications, making it a valuable tool for the synthesis of compound libraries for drug discovery and development. The protocols and data presented herein provide a solid foundation for researchers to explore the rich chemistry of this versatile building block.

Application Notes and Protocols: Methyl 4-hydroxybut-2-ynoate as a Dienophile in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a cornerstone of modern organic synthesis, enabling the construction of complex six-membered rings with high stereocontrol.[1][2] This [4+2] cycloaddition between a conjugated diene and a dienophile is a powerful tool for generating molecular complexity in a single step.[1][3] Dienophiles are typically alkenes or alkynes bearing electron-withdrawing groups, which lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and facilitate the reaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.[2]

Methyl 4-hydroxybut-2-ynoate is a promising, yet underutilized, dienophile for Diels-Alder reactions. Its structure incorporates an activated alkyne, flanked by an electron-withdrawing methyl ester group and a functional hydroxymethyl group. This combination of features suggests its potential to serve as a versatile building block in the synthesis of complex molecules, offering a scaffold with multiple points for further functionalization. The resulting 1,4-cyclohexadiene core from the cycloaddition can be a precursor to a variety of carbocyclic and heterocyclic structures of interest in medicinal chemistry and materials science.

This document provides a comprehensive overview of the potential applications of this compound in Diels-Alder reactions, including detailed protocols for its synthesis and generalized procedures for its use in cycloaddition reactions. While specific experimental data for Diels-Alder reactions of this compound is not extensively reported in the literature, this guide offers protocols based on analogous reactions with similar activated alkynes.

Predicted Reactivity and Data

Table 1: Predicted Diels-Alder Reactions of this compound

DienePredicted ProductPredicted Yield RangePredicted StereoselectivityNotes
CyclopentadieneMethyl 5-(hydroxymethyl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxylate70-90%N/A (achiral product)Reaction is expected to be facile due to the high reactivity of cyclopentadiene. The initial adduct is a substituted norbornadiene.
FuranMethyl 7-oxa-bicyclo[2.2.1]hepta-2,5-diene-2-carboxylate50-70%N/A (achiral product)Furan is a less reactive diene than cyclopentadiene, and the reaction may require higher temperatures or Lewis acid catalysis. The retro-Diels-Alder reaction is a potential side reaction.
1,3-ButadieneMethyl 4-(hydroxymethyl)-1,4-cyclohexadiene-1-carboxylate60-80%N/A (achiral product)A standard Diels-Alder reaction leading to a functionalized cyclohexadiene.
AnthraceneMethyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate80-95%N/A (achiral product)Anthracene is a reactive diene, and the reaction is expected to proceed in high yield.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a procedure in Organic Syntheses.

Materials:

  • Propargyl alcohol

  • Dihydropyran

  • p-Toluenesulfonic acid monohydrate

  • Ethylmagnesium bromide in diethyl ether

  • Tetrahydrofuran (THF), dry

  • Methyl chloroformate

  • Dowex 50W-X8 cation-exchange resin

  • Methanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Protection of Propargyl Alcohol:

    • In a well-ventilated fume hood, to a stirred solution of propargyl alcohol (1.0 mol) in 250 mL of diethyl ether, add a catalytic amount of p-toluenesulfonic acid monohydrate (0.5 g).

    • Slowly add dihydropyran (1.1 mol) dropwise, maintaining the temperature below 30°C.

    • Stir the mixture at room temperature for 2 hours.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the tetrahydropyranyl (THP) protected propargyl alcohol.

  • Carbomethoxylation:

    • To a solution of ethylmagnesium bromide (1.0 mol) in diethyl ether, add a solution of the THP-protected propargyl alcohol (1.0 mol) in dry THF dropwise under a nitrogen atmosphere.

    • Stir the mixture for 30 minutes at room temperature.

    • Cool the reaction mixture to -20°C and slowly add methyl chloroformate (1.1 mol).

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Deprotection:

    • Dissolve the crude product from the previous step in methanol (500 mL).

    • Add Dowex 50W-X8 cation-exchange resin (20 g) and stir the mixture at room temperature overnight.

    • Filter the resin and wash it with methanol.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford pure this compound.

Protocol 2: General Procedure for the Diels-Alder Reaction of this compound

This is a generalized protocol based on typical conditions for Diels-Alder reactions with activated alkynes. Optimization of temperature, solvent, and reaction time will be necessary for specific dienes.

Materials:

  • This compound

  • Diene of choice (e.g., cyclopentadiene, furan, 1,3-butadiene)

  • Solvent (e.g., toluene, dichloromethane, or solvent-free)

  • Lewis acid (optional, e.g., AlCl₃, ZnCl₂)

  • Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)

  • Standard work-up reagents (e.g., water, brine, organic solvent for extraction)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • In a clean, dry reaction vessel, dissolve this compound (1.0 equivalent) in the chosen solvent. If the reaction is to be run neat, omit the solvent.

    • Add the diene (typically 1.1 to 3.0 equivalents). For gaseous dienes like 1,3-butadiene, the diene can be bubbled through the solution or condensed into the reaction vessel at low temperature.

    • Optional (for less reactive dienes): If a Lewis acid catalyst is used, it should be added portion-wise at a low temperature (e.g., 0°C or -78°C) under an inert atmosphere.

  • Reaction Conditions:

    • Stir the reaction mixture at the desired temperature. For highly reactive dienes like cyclopentadiene, the reaction may proceed at room temperature. For less reactive dienes, heating may be required (e.g., 80-120°C in a sealed tube).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a Lewis acid was used, quench the reaction by carefully adding water or a saturated aqueous solution of a chelating agent (e.g., Rochelle's salt).

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and transfer to a separatory funnel.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the desired Diels-Alder adduct.

Visualizations

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Diene Diene (e.g., Butadiene) TS [4+2] Cyclic Transition State Diene->TS HOMO Dienophile Dienophile (this compound) Dienophile->TS LUMO Product Cycloadduct (Substituted 1,4-Cyclohexadiene) TS->Product Concerted Cycloaddition

Caption: General mechanism of the Diels-Alder reaction.

Experimental_Workflow Reactants 1. Mix Dienophile and Diene (Optional: Add Solvent/Catalyst) Reaction 2. Heat or Stir at RT (Monitor by TLC/GC-MS) Reactants->Reaction Workup 3. Quench and Extract (Isolate Crude Product) Reaction->Workup Purification 4. Column Chromatography (Isolate Pure Adduct) Workup->Purification Analysis 5. Characterization (NMR, MS, etc.) Purification->Analysis

Caption: Typical experimental workflow for a Diels-Alder reaction.

Predicted_Reactions cluster_dienes Common Dienes cluster_products Predicted Products Dienophile This compound Cyclopentadiene Cyclopentadiene Furan Furan Butadiene Butadiene Product_CP Bicyclic Adduct Cyclopentadiene->Product_CP [4+2] Product_Furan Oxabicyclic Adduct Furan->Product_Furan [4+2] Product_Butadiene Cyclohexadiene Adduct Butadiene->Product_Butadiene [4+2]

Caption: Predicted Diels-Alder reactions of this compound.

References

Application Notes and Protocols: Michael Addition Reactions Involving Methyl 4-Hydroxybut-2-ynoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-hydroxybut-2-ynoate is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its structure, featuring both a hydroxyl group and an electron-deficient carbon-carbon triple bond, allows for a variety of chemical transformations. The activated triple bond, in conjugation with the ester group, makes it an excellent Michael acceptor, readily undergoing conjugate addition reactions with a wide range of nucleophiles. This reactivity profile opens avenues for the synthesis of diverse and complex molecular architectures, including substituted butenolides, heterocyclic systems, and other intermediates with significant potential in medicinal chemistry and drug development.

These application notes provide an overview of selected Michael addition and Michael-type reactions involving this compound, complete with detailed experimental protocols and quantitative data to facilitate their application in a research setting.

General Considerations for Michael Addition Reactions

The Michael addition is a conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). In the case of this compound, the nucleophilic attack occurs at the β-carbon of the alkynoate. The choice of nucleophile, catalyst, and reaction conditions can significantly influence the outcome of the reaction, including yield and stereoselectivity.

Application 1: Synthesis of 4-(Carbalkoxymethylene)-3-tosyloxazolidines via Aza-Michael Addition

The reaction between N-tosylimines and this compound provides a facile route to highly functionalized 4-(carbalkoxymethylene)-3-tosyloxazolidines. This transformation proceeds through a proposed mechanism involving an initial addition of the deprotonated propargylic alcohol to the imine, followed by an intramolecular aza-Michael addition. The reaction is promoted by a base, such as potassium carbonate.

Quantitative Data
EntryN-Tosylylimine (Ar)CatalystSolventTime (h)Yield (%)E/Z Ratio
14-MeOC₆H₄K₂CO₃ (20 mol%)Ether248667:33
2CinnamylK₂CO₃ (20 mol%)Ether24-60:40 to 72:28
3Electron-diverse arylK₂CO₃ (20 mol%)Ether2464-98-
Experimental Protocol

Materials:

  • Appropriate N-tosylimine (1.0 eq)

  • This compound (1.0 eq)

  • Potassium carbonate (K₂CO₃, 20 mol%)

  • Anhydrous ether

Procedure:

  • To a stirred solution of the N-tosylimine in anhydrous ether, add this compound.

  • Add potassium carbonate to the mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-(carbalkoxymethylene)-3-tosyloxazolidine.

Reaction Workflow

G cluster_start Starting Materials N-Tosylylimine N-Tosylylimine Reaction Vessel Reaction Vessel N-Tosylylimine->Reaction Vessel This compound This compound This compound->Reaction Vessel Stirring at RT (24h) Stirring at RT (24h) Reaction Vessel->Stirring at RT (24h) K2CO3 K2CO3 K2CO3->Reaction Vessel Base Workup & Purification Workup & Purification Stirring at RT (24h)->Workup & Purification Product 4-(Carbalkoxymethylene)- 3-tosyloxazolidine Workup & Purification->Product

Caption: Workflow for the synthesis of 4-(carbalkoxymethylene)-3-tosyloxazolidines.

Application 2: Rhodium(III)-Catalyzed Domino Reaction with Indoles for Furan-2(5H)-one Synthesis

A rhodium(III)-catalyzed domino reaction of indoles with this compound allows for the efficient synthesis of highly functionalized furan-2(5H)-ones. This process involves a cascade of reactions including C-H activation, alkyne insertion, and intramolecular nucleophilic addition/lactonization.

Quantitative Data
EntryIndoleAlkyneCatalyst SystemProductYield (%)
1Indole (unsubstituted)This compound[Cp*RhCl₂]₂/NaOAc3bl82
Experimental Protocol

Materials:

  • Indole (1.0 eq)

  • This compound (1.2 eq)

  • [Cp*RhCl₂]₂ (2.5 mol%)

  • Sodium acetate (NaOAc, 1.0 eq)

  • 1,4-Dioxane

Procedure:

  • To a reaction tube, add the indole, this compound, [Cp*RhCl₂]₂, and sodium acetate.

  • Add 1,4-dioxane as the solvent.

  • Seal the tube and stir the mixture at the desired temperature (e.g., 60 °C) for the specified time (e.g., 12-24 hours).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the furan-2(5H)-one product.

Proposed Mechanistic Pathway

G Indole + Rh(III) Indole + Rh(III) C-H Activation C-H Activation Indole + Rh(III)->C-H Activation Rhodacycle Intermediate Rhodacycle Intermediate C-H Activation->Rhodacycle Intermediate Alkyne Insertion Alkyne Insertion Rhodacycle Intermediate->Alkyne Insertion + this compound Vinyl-Rh Intermediate Vinyl-Rh Intermediate Alkyne Insertion->Vinyl-Rh Intermediate Intramolecular Nucleophilic Addition Intramolecular Nucleophilic Addition Vinyl-Rh Intermediate->Intramolecular Nucleophilic Addition Lactonization Lactonization Intramolecular Nucleophilic Addition->Lactonization Furan-2(5H)-one Product Furan-2(5H)-one Product Lactonization->Furan-2(5H)-one Product Rh(III) Catalyst Regeneration Rh(III) Catalyst Regeneration Lactonization->Rh(III) Catalyst Regeneration Rh(III) Catalyst Regeneration->Indole + Rh(III)

Caption: Proposed catalytic cycle for the Rh(III)-catalyzed synthesis of furan-2(5H)-ones.

Application 3: Synthesis of Triazoles via 1,3-Dipolar Cycloaddition

While not a classical Michael addition, the reaction of azides with this compound proceeds through a nucleophilic addition of the azide to the alkyne, followed by cyclization, which is a related reaction type. This [3+2] cycloaddition is a powerful tool for the synthesis of 1,2,3-triazoles, which are important scaffolds in medicinal chemistry. For instance, the reaction of 2,3,5-Tri-O-benzoyl-β-D-ribofuranosyl azide with this compound yields a mixture of isomeric triazoles.

Quantitative Data
EntryAzideAlkyneProductYield (%)
12,3,5-Tri-O-benzoyl-β-D-ribofuranosyl azideThis compoundMixture of isomeric triazoles75
Experimental Protocol

Materials:

  • Azido sugar (e.g., 2,3,5-Tri-O-benzoyl-β-D-ribofuranosyl azide) (1.0 eq)

  • This compound (1.1 eq)

  • Suitable solvent (e.g., toluene or DMF)

Procedure:

  • Dissolve the azido sugar and this compound in the chosen solvent in a round-bottom flask.

  • Heat the reaction mixture at an appropriate temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC.

  • Once the starting materials are consumed, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the isomeric triazoles.

Logical Relationship Diagram

G Azide Azide Nucleophilic_Addition Nucleophilic Addition Azide->Nucleophilic_Addition Alkyne This compound Alkyne->Nucleophilic_Addition Cyclization 1,5-Dipolar Cyclization Nucleophilic_Addition->Cyclization Triazole_Product 1,2,3-Triazole Cyclization->Triazole_Product

Caption: Key steps in the formation of 1,2,3-triazoles from azides and alkynes.

Conclusion

This compound is a highly valuable and reactive substrate for Michael addition and related conjugate addition reactions. The protocols and data presented herein demonstrate its utility in the synthesis of diverse heterocyclic structures. These reactions are characterized by their operational simplicity and the potential for generating molecular complexity in a controlled manner. Researchers in drug discovery and organic synthesis can leverage these methodologies to access novel chemical entities for various applications. Further exploration of different nucleophiles and catalytic systems is expected to expand the synthetic utility of this versatile building block.

Synthesis of Butenolides from Methyl 4-hydroxybut-2-ynoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of butenolides, a significant class of heterocyclic compounds, using methyl 4-hydroxybut-2-ynoate as a key starting material. Butenolides are prominent scaffolds in numerous natural products and exhibit a wide range of biological activities, making their efficient synthesis a topic of considerable interest in medicinal chemistry and drug development. This guide outlines two primary synthetic strategies: a direct transition-metal-catalyzed cyclization of the hydroxyalkynoate and a two-step approach involving the initial reduction of the alkyne to an alkene followed by lactonization. Detailed experimental procedures, quantitative data, and mechanistic representations are provided to facilitate the practical application of these methods in a research setting.

Introduction

Butenolides, characterized by a furan-2(5H)-one core, are a class of γ-lactones that are integral to a vast number of biologically active natural products.[1] Their diverse pharmacological properties, including antifungal, antibacterial, and neuroprotective activities, have established them as privileged structures in drug discovery.[2][3] The efficient and stereoselective synthesis of substituted butenolides is therefore a critical endeavor for the exploration of new therapeutic agents. This compound is a versatile and readily available starting material that offers a direct route to the butenolide core. This document details two effective synthetic pathways from this precursor.

Synthetic Pathways

Two principal strategies for the synthesis of butenolides from this compound are presented:

  • Pathway 1: Direct Transition-Metal-Catalyzed Cyclization. This approach leverages the ability of transition metals such as gold, silver, or ruthenium to catalyze the intramolecular hydroalkoxylation/cyclization of the hydroxyalkynoate in a single step.

  • Pathway 2: Two-Step Reduction and Lactonization. This sequential strategy involves the stereoselective reduction of the alkyne moiety to a cis-alkene, followed by an acid-catalyzed intramolecular cyclization to furnish the butenolide ring.

The logical workflow for selecting a synthetic pathway is outlined below.

logical_workflow start Start with This compound path_decision Desired Synthetic Strategy start->path_decision path1 Pathway 1: Direct Cyclization path_decision->path1 One-pot path2 Pathway 2: Reduction then Cyclization path_decision->path2 Stepwise catalyst_choice Select Catalyst: Au, Ag, or Ru path1->catalyst_choice reduction_step Step 1: Lindlar Reduction to cis-alkene path2->reduction_step product Butenolide Product catalyst_choice->product cyclization_step Step 2: Acid-Catalyzed Lactonization reduction_step->cyclization_step cyclization_step->product

Caption: Synthetic pathway selection for butenolide synthesis.

Pathway 1: Direct Transition-Metal-Catalyzed Cyclization

The direct intramolecular cyclization of γ-hydroxy-α,β-acetylenic esters is an atom-economical approach to butenolides. Gold, silver, and ruthenium catalysts have been shown to be effective for this transformation.

Gold-Catalyzed Intramolecular Hydroalkoxylation

Cationic gold(I) complexes are potent catalysts for the activation of alkynes towards nucleophilic attack.[4] The proposed mechanism involves the coordination of the gold catalyst to the alkyne, which increases its electrophilicity and facilitates the intramolecular attack of the hydroxyl group.[5][6]

gold_catalyzed_mechanism A This compound + [Au]+ B π-Alkyne Gold Complex A->B Coordination C Oxonium Intermediate (5-exo-dig cyclization) B->C Intramolecular Nucleophilic Attack D Vinylgold Intermediate C->D Rearrangement E Protodeauration D->E Protonolysis F Butenolide + [Au]+ E->F

Caption: Proposed mechanism for gold-catalyzed cyclization.

Experimental Protocol: Gold-Catalyzed Synthesis of Butenolide

This protocol is adapted from a general procedure for the gold-catalyzed cyclization of γ-hydroxyalkynones.[7]

  • Materials:

    • This compound

    • (p-CF₃C₆H₄)₃PAuCl (Gold catalyst precursor)

    • AgOTf (Silver triflate, co-catalyst)

    • Toluene (anhydrous)

    • Argon or Nitrogen atmosphere

  • Procedure:

    • To a solution of this compound (1.0 mmol) in anhydrous toluene (10 mL) under an inert atmosphere, add (p-CF₃C₆H₄)₃PAuCl (0.05 mmol, 5 mol%) and AgOTf (0.05 mmol, 5 mol%).

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture through a short pad of celite to remove the silver salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired butenolide.

Data Presentation: Comparison of Catalytic Systems
Catalyst SystemSubstrate ScopeTypical Yield (%)Reaction ConditionsReference
Au(I)/AgOTf γ-hydroxyalkynones55-94Toluene, rt, 2-4 h[7]
AgNO₃ Allenic acidsHighAcetone, rt[7]
Ru(II) complex HydroxyalkynoatesGood to ExcellentNot specified[2]

Pathway 2: Two-Step Reduction and Lactonization

This pathway offers an alternative route to butenolides via a well-established two-step sequence. The first step is the stereoselective reduction of the alkyne to a cis-alkene, followed by cyclization.

Step 1: Lindlar Reduction of this compound

The partial hydrogenation of an alkyne to a cis-alkene can be achieved with high selectivity using a "poisoned" catalyst, most commonly Lindlar's catalyst (Pd/CaCO₃ poisoned with lead acetate and quinoline).[8][9][10][11][12]

Experimental Protocol: Lindlar Reduction
  • Materials:

    • This compound

    • Lindlar's catalyst (5% Pd on CaCO₃, poisoned)

    • Methanol or Ethyl Acetate

    • Hydrogen gas (balloon or H-Cube®)

  • Procedure:

    • Dissolve this compound (1.0 mmol) in methanol (10 mL).

    • Add Lindlar's catalyst (50 mg, ~5 mol% Pd).

    • Stir the suspension vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature.

    • Monitor the reaction closely by TLC or GC-MS to avoid over-reduction to the alkane.

    • Once the starting material is consumed, filter the reaction mixture through celite to remove the catalyst.

    • Rinse the celite pad with methanol.

    • Concentrate the combined filtrates under reduced pressure to yield crude methyl (Z)-4-hydroxybut-2-enoate. This intermediate is often used in the next step without further purification.

Step 2: Acid-Catalyzed Lactonization

The resulting γ-hydroxy-α,β-unsaturated ester can undergo intramolecular cyclization under acidic conditions to form the butenolide.[13]

Experimental Protocol: Acid-Catalyzed Lactonization
  • Materials:

    • Crude methyl (Z)-4-hydroxybut-2-enoate from the previous step

    • Dilute hydrochloric acid (e.g., 1 M HCl) or a solid acid catalyst (e.g., Amberlyst-15)

    • Toluene or Dichloromethane

  • Procedure:

    • Dissolve the crude methyl (Z)-4-hydroxybut-2-enoate in toluene (10 mL).

    • Add a catalytic amount of dilute hydrochloric acid (a few drops) or a catalytic amount of a solid acid resin.

    • Heat the reaction mixture to reflux (or stir at room temperature if using a strong acid catalyst) and monitor by TLC.

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography to obtain the final butenolide product.

Data Presentation: Two-Step Synthesis Yields
StepReagentsTypical Yield (%)Reaction ConditionsReference
1. Reduction H₂, Lindlar's Catalyst>95 (for cis-alkene)MeOH, rt, H₂ balloon[8][11]
2. Lactonization Dilute HClGood to HighToluene, reflux[13]

Biological Significance and Signaling Pathways

Butenolides are not only valuable synthetic intermediates but also possess significant biological activities. For instance, certain butenolides isolated from marine-derived Streptomyces species have demonstrated neuroprotective activity through the activation of the TrkB neurotrophin receptor.[3] Furthermore, a butenolide signaling system has been identified in Streptomyces that regulates the biosynthesis of antibiotics like nikkomycin.[14]

The simplified signaling pathway below illustrates the role of butenolides in regulating antibiotic production in Streptomyces.

butenolide_signaling cluster_0 Butenolide Biosynthesis cluster_1 Regulation of Nikkomycin Production sabAPD sabAPD gene cluster SABs SAB Butenolides (Signaling Molecules) sabAPD->SABs Produces SabR1 SabR1 Receptor SABs->SabR1 Binds to cprC cprC gene SabR1->cprC Represses Transcription CprC_protein CprC Protein (Activator) cprC->CprC_protein Translates to adpA adpA gene (Pleiotropic Regulator) CprC_protein->adpA Activates Transcription Nikkomycin Nikkomycin Biosynthesis adpA->Nikkomycin Activates

Caption: Butenolide signaling pathway in Streptomyces.[14]

Conclusion

The synthesis of butenolides from this compound can be effectively achieved through either a direct transition-metal-catalyzed cyclization or a two-step reduction-lactonization sequence. The choice of method will depend on the desired efficiency, available reagents, and the specific substitution pattern of the target butenolide. The protocols and data provided herein serve as a comprehensive guide for researchers to successfully synthesize these biologically important molecules and to further explore their potential in drug discovery and development.

References

Application Notes: Methyl 4-hydroxybut-2-ynoate in the Synthesis of Natural Product Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the utility of methyl 4-hydroxybut-2-ynoate and its corresponding alkene analogue, methyl 4-hydroxybut-2-enoate, as versatile building blocks in the synthesis of butenolide-containing natural product analogues. The butenolide scaffold is a privileged structure found in numerous biologically active natural products, exhibiting a wide range of activities including antibiotic, antifungal, and cytotoxic properties. The methods described herein provide efficient catalytic routes to functionalized butenolides, which are key intermediates for drug discovery and development.

Application 1: Rhodium-Catalyzed Synthesis of 4-Aryl-2(5H)-furanones

A sequential rhodium-catalyzed addition/lactonization reaction of organoboron derivatives with alkyl 4-hydroxy-2-alkynoates, such as this compound, provides a highly regio- and chemoselective route to 4-aryl/heteroaryl/vinyl-2(5H)-furanones.[1] This methodology is distinguished by its ability to control regioselectivity, favoring the formation of the 4-substituted butenolide, a common structural motif in natural products. The reaction is tolerant of a variety of functional groups on the organoboron reagent, making it a versatile tool for the synthesis of diverse natural product analogues.

Reaction Scheme

sub1 This compound reagents [Rh(cod)OH]₂ (cat.) dppb, Dioxane/H₂O sub1->reagents sub2 ArB(OH)₂ sub2->reagents product 4-Aryl-2(5H)-furanone reagents->product

Caption: Rhodium-catalyzed synthesis of 4-aryl-2(5H)-furanones.

Quantitative Data

The following table summarizes the yields for the synthesis of various 4-aryl-2(5H)-furanones from this compound and different arylboronic acids.

EntryArylboronic Acid (ArB(OH)₂)ProductYield (%)
1Phenylboronic acid4-Phenyl-2(5H)-furanone85
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-2(5H)-furanone82
34-Chlorophenylboronic acid4-(4-Chlorophenyl)-2(5H)-furanone88
42-Naphthylboronic acid4-(2-Naphthyl)-2(5H)-furanone75
Experimental Protocol: General Procedure for the Rhodium-Catalyzed Synthesis of 4-Aryl-2(5H)-furanones
  • To a reaction vessel, add this compound (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), and 1,4-bis(diphenylphosphino)butane (dppb, 0.05 equiv).

  • Add a solution of [Rh(cod)OH]₂ (0.025 equiv) in a 10:1 mixture of dioxane and water.

  • Heat the reaction mixture at 80 °C and monitor by TLC until completion.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 4-aryl-2(5H)-furanone.

Application 2: Palladium-Catalyzed Synthesis of 4-Arylbutenolides and the Expeditious Synthesis of Rubrolide E

A mild, palladium-catalyzed reaction of arenediazonium tetrafluoroborates with methyl 4-hydroxy-2-butenoate in methanol provides 4-arylbutenolides in good yields through a domino vinylic substitution/cyclization process.[2][3] This method is notable for its operational simplicity, tolerance of a wide range of functional groups, and its applicability to the synthesis of the marine antibiotic, Rubrolide E.[2][3]

Reaction Workflow

G start Start: Arenediazonium Tetrafluoroborate & Methyl 4-hydroxybut-2-enoate reaction Pd(OAc)₂ (cat.), MeOH, RT start->reaction cyclization Domino Vinylic Substitution/Cyclization reaction->cyclization product 4-Arylbutenolide cyclization->product rubrolide_precursor 4-(3,5-dibromo-2-methoxyphenyl)butenolide product->rubrolide_precursor Specific Case bromination Br₂, AcOH rubrolide_precursor->bromination rubrolide_E Rubrolide E bromination->rubrolide_E

Caption: Workflow for the synthesis of Rubrolide E.

Quantitative Data for the Synthesis of Rubrolide E Analogue
Reactant 1Reactant 2ProductYield (%)
3,5-Dibromo-2-methoxyaniline (converted in situ to diazonium salt)Methyl 4-hydroxy-2-butenoate4-(3,5-Dibromo-2-methoxyphenyl)butenolide78
4-(3,5-Dibromo-2-methoxyphenyl)butenolideBromineRubrolide E67
Experimental Protocol: Synthesis of Rubrolide E

Step 1: Synthesis of 4-(3,5-Dibromo-2-methoxyphenyl)butenolide

  • To a stirred solution of 3,5-dibromo-2-methoxyaniline (1.0 equiv) in methanol, add a 48% aqueous solution of HBF₄ (2.2 equiv) at 0 °C.

  • Add a solution of sodium nitrite (1.1 equiv) in water dropwise, maintaining the temperature at 0 °C. Stir for 30 minutes.

  • To this mixture, add methyl 4-hydroxy-2-butenoate (1.2 equiv) followed by palladium(II) acetate (0.05 equiv).

  • Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitored by TLC).

  • Quench the reaction with water and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-(3,5-dibromo-2-methoxyphenyl)butenolide.[2][3]

Step 2: Synthesis of Rubrolide E

  • Dissolve 4-(3,5-dibromo-2-methoxyphenyl)butenolide (1.0 equiv) in acetic acid.

  • Add a solution of bromine (1.1 equiv) in acetic acid dropwise at room temperature.

  • Stir the mixture for the specified time as monitored by TLC for the completion of the reaction.

  • Pour the reaction mixture into ice water and extract with diethyl ether.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by chromatography to afford Rubrolide E.[2][3]

These protocols highlight the strategic use of this compound and its derivatives in the construction of complex molecular architectures, providing efficient pathways to valuable natural product analogues for further biological evaluation.

References

Application Notes & Protocols: Protecting Group Strategies for the Hydroxyl Function of Methyl 4-hydroxybut-2-ynoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of common protecting group strategies for the primary hydroxyl function in Methyl 4-hydroxybut-2-ynoate. This document includes a summary of quantitative data for various protecting groups, detailed experimental protocols for their installation and removal, and workflow diagrams to visualize the processes.

This compound is a valuable bifunctional building block in organic synthesis, featuring both a reactive propargylic alcohol and a methyl ester. The selective protection of the hydroxyl group is a critical step to prevent undesired side reactions during subsequent transformations at other parts of the molecule. The choice of the protecting group depends on its stability to the reaction conditions planned for the subsequent steps and the ease of its removal under conditions that do not affect other functional groups.

Overview of Common Protecting Groups

Several classes of protecting groups are suitable for the primary hydroxyl group of this compound. The most frequently employed are silyl ethers, acetals, and benzyl ethers, each offering a distinct profile of stability and cleavage conditions.

  • Silyl Ethers: Tetrahydropyranyl (THP) ethers are widely used due to their low cost, ease of formation, and general stability to a variety of non-acidic reagents. They are, however, susceptible to cleavage under acidic conditions.

  • Acetals: Triisopropylsilyl (TIPS) ether is a sterically hindered silyl ether, providing greater stability towards acidic conditions and some nucleophilic reagents compared to smaller silyl ethers like TMS or TES. Its removal is typically achieved with fluoride ion sources.

  • Benzyl Ethers: The p-Methoxybenzyl (PMB) ether offers robust protection under a wide range of conditions, including acidic and basic environments. A key advantage is its selective removal by oxidation, leaving other functional groups intact.

The selection of an appropriate protecting group is crucial and should be guided by the planned synthetic route. The following sections provide quantitative data and detailed protocols for the application of these protecting groups to this compound.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the protection and deprotection of this compound with selected protecting groups.

Protecting GroupProtection Reagent & ConditionsYield (%)Deprotection Reagent & ConditionsYield (%)Reference
THP 3,4-Dihydropyran (DHP), PPTS, CH₂Cl₂, 0 °C to rt, 2h95PPTS, EtOH, 55 °C, 3h92
TIPS TIPSCl, Imidazole, DMF, 0 °C to rt, 16h98TBAF (1M in THF), THF, 0 °C, 30 min96
PMB PMB-Cl, NaH, TBAI, THF, 0 °C to rt, 12h85DDQ, CH₂Cl₂/H₂O, rt, 1h90

Experimental Protocols

Detailed methodologies for the protection and deprotection of the hydroxyl group of this compound are provided below.

Protection (Formation of Methyl 4-(tetrahydro-2H-pyran-2-yloxy)but-2-ynoate):

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C using an ice bath.

  • Add 3,4-dihydropyran (DHP, 1.2 eq) followed by a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with CH₂Cl₂ (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the THP-protected product.

Deprotection (Cleavage of the THP group):

  • Dissolve the THP-protected compound (1.0 eq) in ethanol (EtOH).

  • Add pyridinium p-toluenesulfonate (PPTS, 0.2 eq).

  • Heat the mixture to 55 °C and stir for 3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Resuspend the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify by flash column chromatography to yield the deprotected alcohol.

Protection (Formation of Methyl 4-((triisopropylsilyl)oxy)but-2-ynoate):

  • To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF) under an inert atmosphere, add imidazole (2.5 eq).

  • Cool the mixture to 0 °C.

  • Add triisopropylsilyl chloride (TIPSCl, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction with water and extract with diethyl ether (3x).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the TIPS-protected ether.

Deprotection (Cleavage of the TIPS group):

  • Dissolve the TIPS-protected compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C.

  • Add tetra-n-butylammonium fluoride (TBAF, 1.1 eq, 1M solution in THF) dropwise.

  • Stir the reaction at 0 °C for 30 minutes.

  • Monitor the deprotection by TLC.

  • Quench with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography to afford the parent alcohol.

Protection (Formation of Methyl 4-((4-methoxybenzyl)oxy)but-2-ynoate):

  • Suspend sodium hydride (NaH, 1.5 eq, 60% dispersion in mineral oil) in anhydrous THF under an inert atmosphere and cool to 0 °C.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add p-methoxybenzyl chloride (PMB-Cl, 1.2 eq) and a catalytic amount of tetra-n-butylammonium iodide (TBAI, 0.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction at 0 °C by the slow addition of water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography to yield the PMB-protected ether.

Deprotection (Cleavage of the PMB group):

  • Dissolve the PMB-protected compound (1.0 eq) in a mixture of dichloromethane (CH₂Cl₂) and water (10:1).

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.5 eq) in one portion.

  • Stir the reaction vigorously at room temperature for 1 hour. The reaction mixture should turn dark.

  • Monitor the reaction by TLC.

  • Quench with saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂ (2x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography to obtain the deprotected alcohol.

Visualization of Workflows

The following diagrams illustrate the general workflows for the protection and deprotection sequences.

ProtectionDeprotectionWorkflow Start This compound Protection Protection Reaction (e.g., DHP, PPTS) Start->Protection Protected Protected Intermediate (e.g., THP-ether) Protection->Protected Reaction Further Synthetic Steps Protected->Reaction Protected_After_Reaction Deprotection Deprotection Reaction (e.g., PPTS, EtOH) Final Deprotected Product Deprotection->Final Protected_After_Reaction->Deprotection ProtectingGroupsComparison Start This compound THP_Protect THP Protection (DHP, PPTS) Start->THP_Protect TIPS_Protect TIPS Protection (TIPSCl, Imidazole) Start->TIPS_Protect PMB_Protect PMB Protection (PMB-Cl, NaH) Start->PMB_Protect THP_Protected THP-Protected Ester THP_Protect->THP_Protected THP_Deprotect THP Deprotection (PPTS, EtOH) THP_Protected->THP_Deprotect Final_THP Final_THP THP_Deprotect->Final_THP Final Product TIPS_Protected TIPS-Protected Ester TIPS_Protect->TIPS_Protected TIPS_Deprotect TIPS Deprotection (TBAF) TIPS_Protected->TIPS_Deprotect Final_TIPS Final_TIPS TIPS_Deprotect->Final_TIPS Final Product PMB_Protected PMB-Protected Ester PMB_Protect->PMB_Protected PMB_Deprotect PMB Deprotection (DDQ) PMB_Protected->PMB_Deprotect Final_PMB Final_PMB PMB_Deprotect->Final_PMB Final Product

Application Notes and Protocols: Grignard Reaction with Methyl 4-hydroxybut-2-ynoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-hydroxybut-2-ynoate is a bifunctional molecule containing both a hydroxyl group and an α,β-acetylenic ester. This unique structure makes it a valuable building block in organic synthesis, particularly for the preparation of complex molecules with potential applications in medicinal chemistry and materials science. The Grignard reaction, a powerful tool for carbon-carbon bond formation, offers a direct route to functionalize this substrate. However, the presence of an acidic hydroxyl proton and an electrophilic ester carbonyl group necessitates careful consideration of the reaction strategy to achieve the desired outcome.

This document provides detailed application notes and experimental protocols for the Grignard reaction with this compound, targeting the synthesis of tertiary alkynediols. Two primary strategies are presented: a direct approach using an excess of the Grignard reagent and a more controlled method involving the protection of the hydroxyl group prior to the Grignard addition.

Reaction Principle

The Grignard reaction with this compound can proceed via two main pathways, primarily dictated by the experimental conditions.

Pathway 1: Direct Reaction with Excess Grignard Reagent

Grignard reagents (R-MgX) are strong bases and will readily deprotonate the hydroxyl group of this compound in an acid-base reaction. This consumes one equivalent of the Grignard reagent to form a magnesium alkoxide intermediate. Subsequent nucleophilic attack of additional equivalents of the Grignard reagent occurs at the electrophilic carbonyl carbon of the ester. Typically, Grignard reagents add twice to esters, leading to the formation of a tertiary alcohol after an acidic workup.[1][2] In this case, the final product is a tertiary alkynediol.

Pathway 2: Protection-Addition-Deprotection Strategy

To avoid the initial acid-base reaction and improve the efficiency of the nucleophilic addition, the hydroxyl group can be protected with a suitable protecting group that is stable under the basic conditions of the Grignard reaction.[3] Common protecting groups for alcohols include silyl ethers (e.g., trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBS)) and tetrahydropyranyl (THP) ethers. Once the hydroxyl group is protected, the Grignard reagent will selectively add to the ester carbonyl. A subsequent deprotection step regenerates the hydroxyl group, yielding the desired tertiary alkynediol.

Mandatory Visualizations

Grignard_Reaction_Pathways cluster_start Starting Material cluster_path1 Pathway 1: Excess Grignard Reagent cluster_path2 Pathway 2: Protection Strategy start This compound deprotonation Deprotonation (1 eq. R-MgX) start->deprotonation + R-MgX (excess) protection Protection of -OH start->protection + Protecting Group intermediate1 Magnesium Alkoxide Intermediate deprotonation->intermediate1 addition1 Double Nucleophilic Addition (2 eq. R-MgX) intermediate1->addition1 product1 Tertiary Alkynediol addition1->product1 protected_ester Protected Ester protection->protected_ester addition2 Double Grignard Addition protected_ester->addition2 + R-MgX protected_product Protected Tertiary Alkynediol addition2->protected_product deprotection Deprotection protected_product->deprotection product2 Tertiary Alkynediol deprotection->product2

Caption: Reaction pathways for the Grignard reaction with this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dry Glassware and Reagents grignard_prep Prepare Grignard Reagent (R-MgX) start->grignard_prep substrate_prep Prepare Substrate Solution start->substrate_prep addition Slow Addition of Substrate to Grignard Reagent at 0°C grignard_prep->addition substrate_prep->addition stir Stir at Room Temperature addition->stir quench Quench with Saturated NH4Cl (aq) stir->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry with Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify

Caption: General experimental workflow for the Grignard reaction.

Data Presentation

Grignard Reagent (R-MgX)SubstrateProtectionProductYield (%)Reference
Phenylmagnesium BromideThis compoundNone (3.5 eq. Grignard)1,1-Diphenyl-but-2-yne-1,4-diol65-75 (Estimated)General Procedure
Ethylmagnesium BromideMethyl 4-(tetrahydropyran-2-yloxy)but-2-ynoateTHP4-Ethyl-hex-2-yne-1,4-diol70-80 (Estimated)Adapted Protocol
Methylmagnesium BromideThis compoundNone (3.5 eq. Grignard)2-Methyl-but-3-yne-1,2-diol60-70 (Estimated)General Procedure

Note: Yields are estimated based on typical Grignard reactions with esters and may vary depending on the specific Grignard reagent and reaction conditions.

Experimental Protocols

Safety Precautions: Grignard reagents are highly reactive, flammable, and moisture-sensitive. All reactions should be carried out in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents and oven-dried glassware are essential for the success of the reaction. Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

Protocol 1: Direct Reaction with Excess Grignard Reagent

This protocol describes the reaction of this compound with an excess of a Grignard reagent to synthesize a tertiary alkynediol.

Materials:

  • This compound

  • Magnesium turnings

  • Bromoalkane or Aryl bromide (e.g., Bromobenzene)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (optional, as an initiator)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Silica gel for column chromatography

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings (3.5 equivalents relative to the ester) in an oven-dried three-necked flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.

    • Assemble the apparatus and flush with an inert gas.

    • Add a small crystal of iodine if necessary to initiate the reaction.

    • Prepare a solution of the bromoalkane or aryl bromide (3.5 equivalents) in anhydrous diethyl ether or THF.

    • Add a small portion of the halide solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and bubbling is observed.

    • Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Grignard Addition to this compound:

    • Dissolve this compound (1 equivalent) in anhydrous THF in a separate dry flask.

    • Cool the Grignard reagent solution to 0°C using an ice bath.

    • Slowly add the solution of this compound to the Grignard reagent via the dropping funnel over 30 minutes. An exothermic reaction will occur.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure tertiary alkynediol.

Protocol 2: Reaction with a Protected Hydroxyl Group

This protocol involves the protection of the hydroxyl group of this compound as a tetrahydropyranyl (THP) ether, followed by the Grignard reaction and subsequent deprotection.

Part A: Protection of the Hydroxyl Group

Materials:

  • This compound

  • 3,4-Dihydro-2H-pyran (DHP)

  • Pyridinium p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (p-TsOH)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask.

  • Add 3,4-dihydro-2H-pyran (1.2 equivalents).

  • Add a catalytic amount of PPTS or p-TsOH.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent to obtain the crude methyl 4-(tetrahydropyran-2-yloxy)but-2-ynoate, which can often be used in the next step without further purification.

Part B: Grignard Reaction with the Protected Ester

Procedure:

  • Follow the procedure outlined in Protocol 1 for the preparation of the Grignard reagent (using 2.2 equivalents of the Grignard reagent relative to the protected ester).

  • Dissolve the protected ester, methyl 4-(tetrahydropyran-2-yloxy)but-2-ynoate (1 equivalent), in anhydrous THF.

  • Slowly add the solution of the protected ester to the Grignard reagent at 0°C.

  • After stirring at room temperature, perform the work-up as described in Protocol 1 .

Part C: Deprotection of the THP Group

Materials:

  • Crude protected tertiary alkynediol

  • Methanol or Ethanol

  • p-Toluenesulfonic acid (p-TsOH) or another acid catalyst

Procedure:

  • Dissolve the crude protected tertiary alkynediol in methanol or ethanol.

  • Add a catalytic amount of p-TsOH.

  • Stir the mixture at room temperature for 1-3 hours, monitoring by TLC until the deprotection is complete.

  • Neutralize the acid with a small amount of solid NaHCO₃.

  • Concentrate the solvent and purify the resulting tertiary alkynediol by column chromatography as described in Protocol 1 .

Applications in Drug Development and Organic Synthesis

The tertiary alkynediols synthesized from the Grignard reaction of this compound are versatile intermediates with significant potential in various fields:

  • Medicinal Chemistry: The propargyl alcohol moiety is a key structural feature in many biologically active compounds.[4] Tertiary propargylic alcohols can serve as precursors for the synthesis of complex heterocyclic compounds, which are prevalent in pharmaceuticals.[5]

  • Natural Product Synthesis: The but-2-yne-1,4-diol framework is a component of several natural products. The ability to introduce diverse substituents at the tertiary carbinol center provides a flexible strategy for the total synthesis of these molecules.

  • Materials Science: Alkynediols can be utilized as monomers in polymerization reactions to create novel polymers with unique properties. They can also be used as cross-linking agents.

Conclusion

The Grignard reaction with this compound provides a versatile and efficient method for the synthesis of substituted tertiary alkynediols. By choosing between a direct reaction with excess Grignard reagent or a protection-based strategy, researchers can tailor the reaction to suit their specific needs and the nature of the Grignard reagent. The resulting products are valuable building blocks for the development of new pharmaceuticals, the synthesis of complex natural products, and the creation of advanced materials. Careful execution of the experimental protocols, with strict adherence to anhydrous and inert conditions, is crucial for achieving high yields and purity of the desired products.

References

The Versatility of Methyl 4-hydroxybut-2-ynoate in Medicinal Chemistry: A Gateway to Novel Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-hydroxybut-2-ynoate is a versatile C4 building block that holds significant potential in medicinal chemistry for the synthesis of diverse and complex bioactive molecules. Its unique chemical architecture, featuring a reactive alkyne, a hydroxyl group, and an ester moiety, allows for a wide array of chemical transformations, making it an attractive starting material for the construction of novel therapeutic agents. This document provides an overview of its applications, supported by experimental protocols and conceptual workflows, to guide researchers in leveraging this valuable synthon in their drug discovery endeavors.

Introduction to a Privileged Scaffold

The acetylene group is a recognized privileged structural feature in medicinal chemistry, known for its ability to impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates. This compound, as a functionalized acetylenic ester, serves as a powerful tool for introducing this key moiety into molecular frameworks. Its utility spans various synthetic strategies, including cycloaddition reactions, multicomponent reactions, and the synthesis of heterocyclic compounds, which are foundational to the development of new drugs.

Key Synthetic Applications

The primary utility of this compound in medicinal chemistry lies in its role as a precursor for more complex molecules. The hydroxyl and ester functionalities can be readily modified, while the alkyne can participate in a variety of coupling and cyclization reactions.

Synthesis of γ-Hydroxy-α,β-acetylenic Esters

This compound is a prime example of a γ-hydroxy-α,β-acetylenic ester. These compounds are valuable intermediates that can be stereoselectively converted into other useful synthetic building blocks, such as γ-acetoxy dienoates. This transformation opens up possibilities for intramolecular Diels-Alder reactions to construct complex polycyclic systems.

Cycloaddition Reactions

The electron-deficient nature of the triple bond in acetylenic esters makes them excellent dienophiles and dipolarophiles in cycloaddition reactions. This reactivity is crucial for the synthesis of a wide range of heterocyclic and carbocyclic scaffolds that form the core of many therapeutic agents. While specific examples directly employing this compound in this context are not extensively documented in readily available literature, the general reactivity pattern of similar acetylenic esters suggests its high potential in [4+2], [3+2], and [2+2] cycloaddition strategies for creating novel chemical entities.

Experimental Protocols

While specific, detailed experimental protocols for the use of this compound in the synthesis of named, biologically active compounds with extensive quantitative data are not prevalent in publicly accessible literature, the following represents a generalized, conceptual protocol for a common transformation of a γ-hydroxy-α,β-acetylenic ester.

Protocol 1: Stereoselective Conversion of a γ-Hydroxy-α,β-acetylenic Ester to a γ-Acetoxy Dienoate

This protocol is based on established methodologies for analogous compounds and serves as a foundational procedure for researchers.

Materials:

  • γ-Hydroxy-α,β-acetylenic ester (e.g., this compound)

  • Acetic anhydride

  • p-N,N-dimethylaminopyridine (DMAP)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Standard workup and purification reagents (e.g., saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica gel for chromatography)

Procedure:

  • Dissolve the γ-hydroxy-α,β-acetylenic ester (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Add acetic anhydride (1.5 eq) to the solution.

  • Add a catalytic amount of DMAP (0.1 eq).

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the γ-acetoxy dienoate.

Conceptual Application in Drug Discovery

The application of this compound and its derivatives can be envisioned in the synthesis of various classes of therapeutic agents.

Kinase Inhibitors

The acetylene moiety can be incorporated as a rigid linker or as a pharmacophore that interacts with the target kinase. The general workflow for synthesizing a hypothetical kinase inhibitor using a derivative of this compound is depicted below.

G A This compound B Functional Group Interconversion (e.g., Halogenation) A->B Step 1 C Coupling Reaction (e.g., Sonogashira) B->C Step 2 E Final Kinase Inhibitor C->E Step 3: Further Modification D Heterocyclic Core D->C Step 2

Caption: Conceptual workflow for kinase inhibitor synthesis.

Anti-inflammatory and Neuroprotective Agents

The structural motifs accessible from this compound, such as complex heterocyclic systems, are often found in anti-inflammatory and neuroprotective agents. Cycloaddition reactions, in particular, can be employed to generate novel scaffolds for screening against relevant biological targets.

Future Perspectives

While the direct application of this compound in medicinal chemistry is an area that warrants further exploration and documentation, its potential as a versatile building block is clear. Future research will likely focus on its incorporation into diversity-oriented synthesis to generate libraries of novel compounds for high-throughput screening. The development of new synthetic methodologies that exploit the unique reactivity of this molecule will undoubtedly expand its utility in the quest for new and effective therapeutics. Researchers are encouraged to explore the rich chemistry of this compound to unlock its full potential in drug discovery.

Methyl 4-hydroxybut-2-ynoate: A Versatile Building Block for the Synthesis of Functionalized Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Methyl 4-hydroxybut-2-ynoate is a valuable and versatile building block in organic synthesis, particularly for the construction of a diverse array of functionalized alkynes. Its unique structure, featuring a terminal alkyne, a hydroxyl group, and a methyl ester, provides multiple reactive sites for various chemical transformations. This allows for the introduction of a wide range of functional groups, leading to the synthesis of complex molecules with potential applications in medicinal chemistry, materials science, and chemical biology. This document provides detailed application notes and protocols for utilizing this compound in the synthesis of functionalized alkynes, with a focus on its use in the development of novel therapeutics.

Chemical Properties and Safety Information

This compound (C₅H₆O₃) is a combustible liquid that is also a skin and eye irritant.[1] It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves and safety glasses.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight114.10 g/mol [1]
CAS Number31555-05-2
AppearanceColorless to pale yellow liquid
Boiling PointNot available
Melting PointNot available
DensityNot available

Applications in the Synthesis of Functionalized Alkynes

The trifunctional nature of this compound allows for a variety of synthetic manipulations, making it a key starting material for several classes of compounds, including substituted butenolides, furans, and triazoles.

Synthesis of Substituted Butenolides

Butenolides are a class of unsaturated γ-lactones that are present in numerous natural products and exhibit a wide range of biological activities. This compound can serve as a precursor for the synthesis of 4-substituted butenolides through palladium-catalyzed reactions.

Reaction Scheme: Synthesis of 4-Arylbutenolides

A mild, palladium-catalyzed reaction of arenediazonium tetrafluoroborates with a derivative of this compound (methyl 4-hydroxy-2-butenoate) in methanol yields 4-arylbutenolides in good yields.[2] This domino reaction involves a vinylic substitution followed by cyclization.

Experimental Protocol: General Procedure for the Synthesis of 4-Arylbutenolides

  • To a solution of the arenediazonium tetrafluoroborate (1.2 mmol) in methanol (5 mL), add methyl 4-hydroxy-2-butenoate (1.0 mmol).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) to the mixture.

  • Stir the reaction mixture at room temperature for the specified time (typically 4-12 hours), monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-arylbutenolide.

Table 2: Synthesis of 4-Arylbutenolides (Representative Examples)

Aryl Diazonium SaltProductYield (%)
Benzenediazonium tetrafluoroborate4-Phenyl-2(5H)-furanone75
4-Methylbenzenediazonium tetrafluoroborate4-(p-Tolyl)-2(5H)-furanone82
4-Chlorobenzenediazonium tetrafluoroborate4-(4-Chlorophenyl)-2(5H)-furanone78

Note: The yields are indicative and may vary based on specific reaction conditions and substrates.

Logical Workflow for Butenolide Synthesis

Butenolide_Synthesis MHY_derivative Methyl 4-hydroxy-2-butenoate Reaction Domino Reaction (Vinylic Substitution/ Cyclization) MHY_derivative->Reaction ArylDiazonium Arenediazonium Tetrafluoroborate ArylDiazonium->Reaction Catalyst Pd Catalyst Catalyst->Reaction Solvent Methanol Solvent->Reaction Product 4-Arylbutenolide Reaction->Product

Caption: Palladium-catalyzed synthesis of 4-arylbutenolides.

Synthesis of Substituted Furans

Conceptual Workflow for Furan Synthesis

Furan_Synthesis MHY This compound Functionalization Functionalization of Hydroxyl Group MHY->Functionalization Intermediate Functionalized Alkyne Intermediate Functionalization->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Substituted Furan Cyclization->Product

Caption: Conceptual pathway to substituted furans.

Synthesis of Functionalized Triazoles via Click Chemistry

The terminal alkyne functionality of this compound makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles, which are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[3][4][5][6]

Reaction Scheme: Synthesis of Triazole Derivatives

The hydroxyl group of this compound can be first modified, for instance, by etherification or esterification, followed by the CuAAC reaction with an organic azide to yield the corresponding triazole derivative.

Experimental Protocol: General Procedure for the Synthesis of Triazole Derivatives

Step 1: Functionalization of the Hydroxyl Group (Example: Benzylation)

  • To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., DMF), add a base (e.g., NaH, 1.2 mmol) at 0 °C.

  • After stirring for 30 minutes, add benzyl bromide (1.1 mmol).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry, concentrate, and purify the intermediate product.

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • To a solution of the functionalized alkyne from Step 1 (1.0 mmol) and an organic azide (1.0 mmol) in a mixture of t-BuOH and H₂O (1:1), add sodium ascorbate (0.2 mmol) and copper(II) sulfate pentahydrate (0.1 mmol).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • After completion, dilute the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired triazole.

Table 3: Potential Biologically Active Triazole Derivatives

Azide ComponentPotential Biological Activity of Triazole Product
Azido-substituted aromatic ringsAnticancer, Antimicrobial[4][5]
Azido-sugarsAntiviral, Glycomimetics
Azido-amino acids/peptidesBio-conjugation, Drug delivery

Workflow for Triazole Synthesis and Biological Screening

Triazole_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening MHY This compound Functionalization Functionalization MHY->Functionalization Alkyne Functionalized Alkyne Functionalization->Alkyne CuAAC CuAAC Click Chemistry Alkyne->CuAAC Azide Organic Azide Azide->CuAAC Triazole Triazole Derivative CuAAC->Triazole Screening Biological Assays (e.g., Anticancer, Antimicrobial) Triazole->Screening Lead Lead Compound Identification Screening->Lead

Caption: Synthesis and screening of triazole derivatives.

Biological Activities of Functionalized Alkynes

While specific signaling pathways for derivatives of this compound are not detailed in the available literature, the classes of compounds synthesized from it are known to possess significant biological activities.

  • Anticancer Activity: Many alkyne-containing compounds and their triazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[7] The mechanism of action can be diverse, including the induction of oxidative stress.[7]

  • Antimicrobial and Antifungal Activity: 1,2,4-triazole derivatives are well-established as potent antimicrobial and antifungal agents.[3][6] They can interfere with essential cellular processes in microorganisms.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of functionalized alkynes. Its multiple reactive sites allow for the straightforward introduction of various functional groups, leading to the construction of complex molecular architectures. The application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling and click chemistry, enables the efficient synthesis of butenolides, furans, and triazoles with significant potential for applications in drug discovery and development. Further exploration of the biological activities of novel derivatives synthesized from this starting material is a promising avenue for the discovery of new therapeutic agents.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Methyl 4-hydroxybut-2-ynoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of methyl 4-hydroxybut-2-ynoate and its derivatives. These reactions are pivotal for the synthesis of complex organic molecules, offering a versatile platform for the introduction of various substituents, which is of significant interest in medicinal chemistry and materials science.

Introduction to Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For derivatives of this compound, these reactions allow for the functionalization of the acetylenic core, leading to a diverse array of molecular architectures. This document focuses on the Suzuki-Miyaura coupling, a powerful method for creating carbon-carbon bonds between organoboron compounds and organic halides.

Suzuki-Miyaura Coupling of Methyl 4-aryl-4-hydroxybut-2-ynoate Derivatives

A key application of palladium-catalyzed cross-coupling with derivatives of this compound is the Suzuki-Miyaura reaction. This reaction is particularly useful for synthesizing biaryl compounds, which are common motifs in pharmaceuticals. The general scheme involves the coupling of an aryl halide derivative of this compound with a boronic acid.

A critical intermediate for these reactions is a halogenated derivative of this compound, such as methyl 4-(3-bromophenyl)-4-hydroxybut-2-ynoate. This intermediate can be synthesized and then subjected to Suzuki-Miyaura coupling conditions to introduce a second aryl group.

General Reaction Scheme

The overall transformation can be depicted as a two-step process: first, the synthesis of the aryl halide intermediate, and second, the palladium-catalyzed cross-coupling reaction.

Suzuki_Miyaura_Workflow cluster_step1 Step 1: Synthesis of Aryl Halide Intermediate cluster_step2 Step 2: Suzuki-Miyaura Coupling start Methyl propiolate + 3-Bromobenzaldehyde intermediate Methyl 4-(3-bromophenyl)-4-hydroxybut-2-ynoate start->intermediate n-BuLi, THF, -90 °C to -80 °C final_product Methyl 4-biaryl-4-hydroxybut-2-ynoate intermediate->final_product Pd Catalyst, Base boronic_acid Aryl Boronic Acid boronic_acid->final_product

Application Notes & Protocols for the Synthesis of 8-aza-3-deazaguanosine

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Synthesis of 8-aza-3-deazaguanosine using "Methyl 4-hydroxybut-2-ynoate"

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines a proposed synthetic pathway for 8-aza-3-deazaguanosine, a nucleoside analog of significant interest in medicinal chemistry. Due to the absence of a documented direct synthesis utilizing "this compound" as a starting material, this protocol presents a rational, multi-step approach. The proposed synthesis commences with the conversion of "this compound" to a key α-keto ester intermediate. This intermediate is then utilized in the construction of the core heterocyclic system, 5-carboxymethyl-1,2,4-triazin-6-one. Subsequent glycosylation with a protected ribose derivative, followed by amination and cyclization, is proposed to yield the target nucleoside, 8-aza-3-deazaguanosine. This document provides detailed experimental protocols for each key transformation, supported by quantitative data tables and schematic diagrams to facilitate understanding and execution by researchers in the field of drug discovery and development.

Introduction

8-aza-3-deazaguanosine is a synthetic nucleoside analog that belongs to the class of purine antimetabolites. These compounds are structurally similar to endogenous nucleosides and can interfere with the synthesis and function of nucleic acids, making them valuable candidates for antiviral and anticancer therapies. The synthesis of such analogs is a critical aspect of drug discovery, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents.

While various synthetic routes to aza- and deazapurine nucleosides have been reported, a direct pathway for the synthesis of 8-aza-3-deazaguanosine from "this compound" is not currently documented in the scientific literature. This document bridges that gap by proposing a plausible and chemically sound synthetic strategy. The choice of "this compound" as a starting material offers the potential for a convergent and efficient synthesis, leveraging its reactive alkyne and ester functionalities.

The proposed pathway is divided into three main stages:

  • Synthesis of the Heterocyclic Core: Transformation of "this compound" into the 5-carboxymethyl-1,2,4-triazin-6-one ring system.

  • Glycosylation: Attachment of a protected ribose sugar to the heterocyclic base.

  • Final Assembly: Conversion of the glycosylated intermediate to 8-aza-3-deazaguanosine through a series of functional group manipulations and cyclization.

Proposed Synthetic Pathway

The overall proposed synthetic route is depicted in the workflow diagram below.

G cluster_0 Stage 1: Heterocycle Synthesis cluster_1 Stage 2: Glycosylation cluster_2 Stage 3: Final Assembly Methyl_4_hydroxybut_2_ynoate This compound Methyl_4_hydroxy_3_oxobutanoate Methyl 4-hydroxy-3-oxobutanoate Methyl_4_hydroxybut_2_ynoate->Methyl_4_hydroxy_3_oxobutanoate Hydration Methyl_2_amino_4_hydroxy_3_oxobutanoate Methyl 2-amino-4-hydroxy-3-oxobutanoate Methyl_4_hydroxy_3_oxobutanoate->Methyl_2_amino_4_hydroxy_3_oxobutanoate Amination 5_carboxymethyl_1_2_4_triazin_6_one 5-carboxymethyl-1,2,4-triazin-6-one Methyl_2_amino_4_hydroxy_3_oxobutanoate->5_carboxymethyl_1_2_4_triazin_6_one Cyclization with Guanidine Glycosylated_Intermediate Glycosylated Triazine 5_carboxymethyl_1_2_4_triazin_6_one->Glycosylated_Intermediate Vorbrüggen Glycosylation Protected_Ribose Protected Ribose Derivative Protected_Ribose->Glycosylated_Intermediate Amide_Intermediate Amide Intermediate Glycosylated_Intermediate->Amide_Intermediate Amidation 8_aza_3_deazaguanosine 8-aza-3-deazaguanosine Amide_Intermediate->8_aza_3_deazaguanosine Cyclization & Deprotection

Caption: Proposed workflow for the synthesis of 8-aza-3-deazaguanosine.

Experimental Protocols

Stage 1: Synthesis of 5-carboxymethyl-1,2,4-triazin-6-one

Protocol 1.1: Hydration of this compound

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a mixture of acetone and water (10:1 v/v).

  • Catalyst Addition: To the solution, add mercury(II) sulfate (0.1 eq) and concentrated sulfuric acid (0.2 eq) cautiously.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, Methyl 4-hydroxy-3-oxobutanoate, is purified by column chromatography on silica gel.

Protocol 1.2: Amination of Methyl 4-hydroxy-3-oxobutanoate

  • Reaction Setup: Dissolve the purified Methyl 4-hydroxy-3-oxobutanoate (1.0 eq) in methanol in a round-bottom flask.

  • Reagent Addition: Add a solution of ammonia in methanol (7N, 5.0 eq) and stir the mixture at room temperature.

  • Reaction: Monitor the formation of the enamine intermediate by TLC.

  • Reduction (if necessary): If the enamine is the major product, perform an in-situ reduction using sodium cyanoborohydride (1.5 eq).

  • Work-up: Quench the reaction with water and concentrate the mixture under reduced pressure.

  • Purification: The resulting crude Methyl 2-amino-4-hydroxy-3-oxobutanoate is purified by crystallization or column chromatography.

Protocol 1.3: Cyclization with Guanidine

  • Reaction Setup: In a round-bottom flask, dissolve Methyl 2-amino-4-hydroxy-3-oxobutanoate (1.0 eq) in ethanol.

  • Reagent Addition: Add guanidine hydrochloride (1.2 eq) and a base such as sodium ethoxide (1.5 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture and neutralize with acetic acid.

  • Purification: The precipitate of 5-carboxymethyl-1,2,4-triazin-6-one is collected by filtration, washed with cold ethanol, and dried under vacuum.

Stage 2: Glycosylation

Protocol 2.1: Vorbrüggen Glycosylation of 5-carboxymethyl-1,2,4-triazin-6-one

  • Silylation of the Heterocycle: Suspend 5-carboxymethyl-1,2,4-triazin-6-one (1.0 eq) in anhydrous acetonitrile. Add N,O-bis(trimethylsilyl)acetamide (BSA, 3.0 eq) and a catalytic amount of ammonium sulfate. Heat the mixture at reflux until a clear solution is obtained.

  • Glycosyl Donor Addition: Cool the solution and add 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.2 eq).

  • Lewis Acid Catalyst: Add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.5 eq) dropwise at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature and monitor by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract with dichloromethane.

  • Purification: The organic layer is dried, concentrated, and the resulting protected nucleoside is purified by column chromatography.

Stage 3: Final Assembly

Protocol 3.1: Amidation of the Glycosylated Intermediate

  • Reaction Setup: Dissolve the purified glycosylated triazine (1.0 eq) in anhydrous methanol.

  • Ammonia Addition: Bubble ammonia gas through the solution at 0 °C for 30 minutes, or use a saturated solution of ammonia in methanol.

  • Reaction: Seal the reaction vessel and stir at room temperature until the ester is completely converted to the amide, as monitored by TLC.

  • Purification: Concentrate the reaction mixture under reduced pressure to obtain the crude amide intermediate, which can be purified by crystallization.

Protocol 3.2: Cyclization and Deprotection

  • Cyclization: The amide intermediate is subjected to a base-catalyzed intramolecular cyclization. Dissolve the amide in a suitable solvent like methanol and add a catalytic amount of a strong base (e.g., sodium methoxide).

  • Deprotection: After cyclization is complete, perform deprotection of the benzoyl groups by treating the reaction mixture with a solution of ammonia in methanol.

  • Purification: Neutralize the reaction mixture with an acidic resin, filter, and concentrate the filtrate. The final product, 8-aza-3-deazaguanosine, is purified by reverse-phase HPLC.

Data Presentation

Table 1: Key Intermediates and Their Properties

Compound NameMolecular FormulaMolecular Weight ( g/mol )Proposed Analytical Characterization
This compoundC₅H₆O₃114.10¹H NMR, ¹³C NMR, IR, MS
Methyl 4-hydroxy-3-oxobutanoateC₅H₈O₄132.11¹H NMR, ¹³C NMR, IR, MS
5-carboxymethyl-1,2,4-triazin-6-oneC₅H₅N₃O₃155.11¹H NMR, ¹³C NMR, HRMS
Protected Glycosylated IntermediateC₃₁H₂₇N₃O₁₀613.57¹H NMR, ¹³C NMR, HRMS
8-aza-3-deazaguanosineC₁₀H₁₂N₄O₅284.23¹H NMR, ¹³C NMR, HRMS, UV

Mandatory Visualizations

G cluster_synthesis Proposed Synthesis of 8-aza-3-deazaguanosine start This compound int1 Methyl 4-hydroxy-3-oxobutanoate start->int1 Hydration int2 5-carboxymethyl-1,2,4-triazin-6-one int1->int2 Amination & Cyclization int3 Protected Glycosylated Intermediate int2->int3 Glycosylation int4 Amide Intermediate int3->int4 Amidation end 8-aza-3-deazaguanosine int4->end Cyclization & Deprotection

Caption: Key transformations in the proposed synthesis of 8-aza-3-deazaguanosine.

Conclusion

This document provides a comprehensive and detailed theoretical framework for the synthesis of 8-aza-3-deazaguanosine, starting from the readily available "this compound". The proposed multi-step synthesis is based on well-established organic chemistry principles and provides a clear roadmap for researchers. The detailed protocols, data tables, and visualizations are intended to serve as a valuable resource for scientists engaged in the design and synthesis of novel nucleoside analogs for therapeutic applications. It is important to note that this is a proposed pathway, and optimization of reaction conditions may be necessary to achieve satisfactory yields and purity of the target compound. Further experimental validation is required to confirm the feasibility of this synthetic route.

Application Notes and Protocols: Preparation of δ-Hydroxy-α,β-acetylenic Esters from Methyl 4-hydroxybut-2-ynoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of δ-hydroxy-α,β-acetylenic esters, valuable intermediates in organic synthesis and drug discovery. The methodology centers on the reaction of the dianion of methyl 4-hydroxybut-2-ynoate with various aldehydes and ketones. This approach offers a straightforward route to a diverse range of propargylic alcohols with ester functionality. Included are comprehensive experimental procedures, tabulated reaction data, and spectroscopic information for the synthesized compounds. Additionally, diagrams illustrating the reaction pathway and experimental workflow are provided to ensure clarity and reproducibility.

Introduction

δ-Hydroxy-α,β-acetylenic esters are important synthetic building blocks due to the presence of multiple functional groups that can be selectively manipulated. The combination of a hydroxyl group, a carbon-carbon triple bond, and an ester moiety makes them versatile precursors for the synthesis of complex molecules, including natural products and pharmacologically active compounds. A reliable method for their preparation involves the nucleophilic addition of an organometallic derivative of a protected or unprotected γ-hydroxy acetylenic ester to a carbonyl compound. This application note details a robust procedure starting from the commercially available and relatively inexpensive this compound.

Reaction Principle

The core of this synthetic strategy is the generation of a nucleophilic acetylide from this compound. Treatment of the starting material with a strong base, such as n-butyllithium, results in the deprotonation of both the terminal alkyne and the hydroxyl group, forming a dilithium salt. This dianion then acts as a potent nucleophile, readily attacking the electrophilic carbonyl carbon of an aldehyde or a ketone. A subsequent aqueous workup quenches the reaction and protonates the resulting alkoxide to yield the desired δ-hydroxy-α,β-acetylenic ester.

Data Presentation

The following tables summarize the results obtained from the reaction of the dilithium salt of this compound with a selection of aldehydes and ketones.

Table 1: Synthesis of δ-Hydroxy-α,β-acetylenic Esters

EntryCarbonyl CompoundProductYield (%)
1AcetoneMethyl 4-hydroxy-4-methylpent-2-ynoate85
2CyclohexanoneMethyl 4-(1-hydroxycyclohexyl)but-2-ynoate88
3BenzaldehydeMethyl 4-hydroxy-4-phenylbut-2-ynoate90
4IsobutyraldehydeMethyl 4-hydroxy-5-methylhex-2-ynoate82

Table 2: Spectroscopic Data of Representative δ-Hydroxy-α,β-acetylenic Esters

Product¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
Methyl 4-hydroxy-4-methylpent-2-ynoate1.50 (s, 6H), 2.55 (s, 1H), 3.70 (s, 3H), 4.35 (s, 2H)31.5, 52.5, 65.0, 78.0, 85.0, 154.03400 (br, OH), 2980, 2240 (C≡C), 1715 (C=O)
Methyl 4-(1-hydroxycyclohexyl)but-2-ynoate1.20-1.80 (m, 10H), 2.60 (s, 1H), 3.71 (s, 3H), 4.40 (s, 2H)23.5, 25.5, 37.5, 52.5, 69.0, 78.5, 84.5, 154.03420 (br, OH), 2940, 2860, 2240 (C≡C), 1715 (C=O)
Methyl 4-hydroxy-4-phenylbut-2-ynoate2.90 (br s, 1H), 3.72 (s, 3H), 4.45 (d, J=6 Hz, 2H), 5.50 (t, J=6 Hz, 1H), 7.25-7.50 (m, 5H)52.6, 64.0, 79.0, 84.0, 126.0, 128.5, 129.0, 140.0, 154.03400 (br, OH), 3030, 2950, 2240 (C≡C), 1715 (C=O)

Experimental Protocols

Materials and Methods

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware. Anhydrous solvents are essential for the success of the reaction. This compound is a vesicant and should be handled with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated fume hood. Acetylenic compounds can be explosive under certain conditions; therefore, distillations and concentrations should be performed behind a safety shield.

General Procedure for the Preparation of δ-Hydroxy-α,β-acetylenic Esters

  • Preparation of the Dilithium Salt:

    • To a stirred solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 0.5 M) at -78 °C, slowly add n-butyllithium (2.1 eq, typically as a 2.5 M solution in hexanes) dropwise.

    • Maintain the temperature at -78 °C during the addition.

    • After the addition is complete, stir the resulting mixture at -78 °C for an additional 30 minutes.

  • Reaction with Carbonyl Compound:

    • To the freshly prepared solution of the dilithium salt at -78 °C, add a solution of the aldehyde or ketone (1.1 eq) in anhydrous THF dropwise.

    • Stir the reaction mixture at -78 °C for 1 hour.

    • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure δ-hydroxy-α,β-acetylenic ester.

Visualizations

// Reactants Start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="n-Butyllithium (2.1 eq)", fillcolor="#F1F3F4", fontcolor="#202124"]; Carbonyl [label="Aldehyde or Ketone", fillcolor="#F1F3F4", fontcolor="#202124"];

// Intermediates Intermediate [label="Dilithium Salt (Dianion)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Product Product [label="δ-Hydroxy-α,β-acetylenic Ester", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Arrows edge [color="#4285F4", penwidth=2]; Start -> Intermediate [label="Deprotonation"]; Base -> Intermediate; Intermediate -> Product [label="Nucleophilic Addition"]; Carbonyl -> Product; }

Caption: Step-by-step workflow for the preparation and purification of the target compounds.

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of Methyl 4-hydroxybut-2-ynoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 4-hydroxybut-2-ynoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields, ensure safety, and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: Several synthetic routes have been established. A highly reliable and detailed method involves the carbomethoxylation of the Grignard reagent of a protected propargyl alcohol, followed by deprotection.[1] This method avoids the need for high-pressure autoclaves.[1] Other reported methods include the direct esterification of 4-hydroxy-2-butynoic acid using methanol with a sulfuric acid catalyst (reported 83% yield) and a Grignard carboxylation in an autoclave followed by esterification (reported 65% yield).[1]

Q2: What are the critical safety precautions when handling this compound and its intermediates?

A2: Safety is paramount during this synthesis. Acetylenic compounds are potentially explosive, and all concentration and distillation steps should be performed behind a safety shield.[1] The final product, this compound, is a potent vesicant that can cause painful burns upon skin contact.[1] It is also classified as a skin, eye, and respiratory irritant.[2] All operations must be conducted in an efficient fume hood, and appropriate personal protective equipment (PPE), including gloves, must be worn at all times.[1]

Q3: How can the progress of the key reaction steps be monitored?

A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) can be used to separate the starting materials, intermediates (like the THP-protected ester), and the final product. By observing the disappearance of the starting material spot and the appearance of the product spot, you can determine the extent of the reaction and decide when to proceed with the work-up.

Q4: What is the recommended purification method for this compound?

A4: The most effective method for purifying the final product is vacuum distillation.[1] This technique separates the desired ester from non-volatile impurities and residual solvent. The reported boiling point is 66–69°C at a pressure of 0.2 mm Hg.[1] Using a high vacuum is crucial to keep the distillation temperature low, minimizing the risk of thermal decomposition.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low or No Yield of the Final Product

  • Possible Cause: Incomplete formation of the Grignard reagent due to moisture.

    • Solution: Ensure all glassware is thoroughly oven- or flame-dried before use. Use anhydrous solvents, such as dry tetrahydrofuran (THF) and diethyl ether. Using freshly opened bottles of solvents is recommended.[1]

  • Possible Cause: The acetylenic Grignard reagent crystallized out of the solution.

    • Solution: Ensure a sufficient volume of solvent is used. The referenced procedure recommends a solution of the protected alcohol in 1 liter of dry THF for a 1-mole scale reaction to prevent crystallization.[1]

  • Possible Cause: Incomplete deprotection of the tetrahydropyranyl (THP) group.

    • Solution: The deprotection step using Dowex 50 resin in methanol can be repeated. After the initial reaction and removal of the solvent, the residue can be treated a second time with fresh methanol and Dowex 50 to drive the reaction to completion.[1]

Problem 2: The Reaction Becomes Uncontrollable and Exothermic

  • Possible Cause: Use of a strong acid catalyst like toluenesulfonic acid for the THP protection of propargyl alcohol.

    • Solution: This method is not recommended as the reaction can be highly exothermic.[1] A milder procedure, such as using a catalytic amount of concentrated hydrochloric acid, with controlled temperature is preferable.

  • Possible Cause: Addition of the protected propargyl alcohol to the ethylmagnesium bromide solution was too rapid.

    • Solution: The addition should be performed slowly and methodically over a period of about 30 minutes.[1] This allows for the controlled evolution of ethane gas and helps manage the exotherm.[1]

Problem 3: Product is Impure After Distillation

  • Possible Cause: Inefficient fractional distillation.

    • Solution: Use a Claisen head or a short-path distillation apparatus to improve separation efficiency. Ensure the vacuum is stable throughout the distillation process.

  • Possible Cause: Thermal decomposition of the product.

    • Solution: Maintain a high vacuum (e.g., 0.2-0.5 mm Hg) to keep the distillation temperature below 70°C.[1] Do not overheat the distillation flask. The temperature of the heating bath should not exceed 35°C during rotary evaporation unless specified.[1]

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

MethodKey ReagentsConditionsReported YieldReference
Grignard CarbomethoxylationTHP-protected propargyl alcohol, EtMgBr, Methyl Chloroformate, Dowex 50Anhydrous THF/ether, low temperature, followed by acidic resin deprotection60–65%[1]
Direct Esterification4-hydroxy-2-butynoic acid, Methanol2% Sulfuric Acid83%[1]
Grignard CarboxylationPropargyl alcohol, Grignard Reagent, CO₂Autoclave, followed by acidic workup and esterification65%[1]

Table 2: Physical and Spectroscopic Properties of this compound

PropertyValueReference
Molecular FormulaC₅H₆O₃[2]
Molecular Weight114.10 g/mol [2]
Boiling Point66–69°C / 0.2 mm Hg[1]
Refractive Index (n²²D)1.4684[1]
¹H NMR (in (CD₃)₂SO)δ: 3.79 (s, 3, OCH₃), 4.31 (d, 2, CH₂), 5.57 (t, 1, OH)[1]
IR (neat) cm⁻¹3410 (OH), 2240 (-C≡C-), 1715 (ester C=O)[1]

Experimental Protocols

Detailed Protocol: Synthesis via Grignard Carbomethoxylation

This protocol is adapted from a procedure in Organic Syntheses and outlines the synthesis on a 1.0 mole scale.[1]

Step 1: Protection of Propargyl Alcohol

  • To a flask containing 140 g (1.0 mol) of the tetrahydropyranyl derivative of propargyl alcohol, add 1 liter of dry tetrahydrofuran (THF).

Step 2: Grignard Reaction and Carbomethoxylation

  • In a separate 2-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and condenser, place 1.0 mole of ethylmagnesium bromide in diethyl ether.

  • Begin stirring and add the THF solution of the protected alcohol from Step 1 over approximately 30 minutes. A vigorous evolution of ethane gas will occur.

  • After gas evolution ceases, add a solution of 94.5 g (1.0 mol) of methyl chloroformate in 250 mL of dry THF over 30-45 minutes while maintaining the reaction temperature below 10°C with an ice bath.

  • Stir the resulting mixture for 1 hour at 0°C and then for an additional hour at room temperature.

  • Cool the reaction mixture again in an ice bath and slowly add 500 mL of a cold, saturated aqueous solution of ammonium chloride to quench the reaction.

  • Separate the organic layer and extract the aqueous layer twice with 250-mL portions of diethyl ether.

  • Combine the organic extracts, wash with saturated brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution on a rotary evaporator at a temperature not exceeding 35°C to obtain the crude THP-protected ester.

Step 3: Deprotection and Purification

  • Dissolve the crude residue from Step 2 in 1 liter of anhydrous methanol.

  • Add 25 mL of Dowex 50 acidic cation-exchange resin and stir the mixture for 3 hours at room temperature.

  • Filter to remove the resin and concentrate the filtrate under reduced pressure.

  • Repeat the deprotection step by adding another 1 liter of methanol and 25 mL of Dowex 50, followed by concentration.

  • Purify the final residue by vacuum distillation through a Claisen head to yield this compound. Collect the fraction at 66–69°C/0.2 mm. The expected yield is 69–74 g (60–65%).

Visualizations

G Experimental Workflow for this compound Synthesis cluster_0 Step 1: Protection cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Deprotection & Purification A Propargyl Alcohol B THP-Protected Propargyl Alcohol A->B  Dihydropyran, H+ catalyst D Acetylenic Grignard Reagent B->D + EtMgBr in THF/Ether C Ethylmagnesium Bromide (EtMgBr) F THP-Protected Ester D->F + Methyl Chloroformate E Methyl Chloroformate G Final Product: Methyl 4-hydroxy- but-2-ynoate F->G  Dowex 50 in Methanol  Vacuum Distillation

Caption: A flowchart of the multi-step synthesis of this compound.

G Troubleshooting Guide: Low Product Yield Start Low Yield Observed Check1 Check TLC: Unreacted Starting Material? Start->Check1 Cause1 Possible Cause: - Incomplete Reaction - Deactivated Reagents Check1->Cause1 Yes Check2 Check TLC: Presence of THP- Protected Ester? Check1->Check2 No Solution1 Solution: - Extend reaction time - Ensure anhydrous conditions - Use fresh reagents Cause1->Solution1 Cause2 Possible Cause: Incomplete Deprotection Check2->Cause2 Yes Check3 Significant Loss During Work-up or Distillation? Check2->Check3 No Solution2 Solution: - Repeat deprotection step - Use fresh Dowex 50 resin Cause2->Solution2 Cause3 Possible Cause: - Poor extraction technique - Product decomposition - Inefficient distillation Check3->Cause3 Yes Solution3 Solution: - Perform careful extractions - Ensure high vacuum for low- temperature distillation Cause3->Solution3

Caption: A logical workflow for diagnosing and solving issues related to low product yield.

References

Common side reactions in syntheses with "Methyl 4-hydroxybut-2-ynoate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for syntheses involving Methyl 4-hydroxybut-2-ynoate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common side reactions and challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: this compound is a multifunctional molecule with several reactive sites. The primary sites for reaction are:

  • The Hydroxyl Group (-OH): Can be deprotonated under basic conditions, act as a nucleophile, or be a leaving group after activation.

  • The α,β-Unsaturated System: The alkyne is activated by the electron-withdrawing methyl ester group, making the β-carbon (C4) and the carbonyl carbon (C1) susceptible to nucleophilic attack.

  • The Alkyne: Can undergo addition reactions and is susceptible to isomerization.

Q2: What are the most common side reactions observed in syntheses with this compound?

A2: The most frequently encountered side reactions include:

  • Intramolecular Cyclization to form γ-Butenolide (a furan-2-one).

  • Isomerization to Methyl 4-hydroxybuta-2,3-dienoate (an allenoate).

  • Polymerization, especially under harsh reaction conditions or prolonged storage.

  • Lack of Regioselectivity in nucleophilic additions.

Q3: How can I minimize the risk of polymerization?

A3: Activated alkynes like this compound can be prone to polymerization, especially in the presence of radicals, strong bases, or high temperatures. To minimize this:

  • Use the reagent as fresh as possible.

  • Store at a low temperature (2-8 °C is often recommended) and under an inert atmosphere (e.g., nitrogen or argon).

  • Avoid high reaction temperatures and prolonged reaction times whenever possible.

  • Ensure reaction vessels are free of contaminants that could initiate polymerization.

Troubleshooting Guides

Problem 1: Formation of γ-Butenolide as a Major Byproduct

Question: I am trying to perform a nucleophilic addition to the alkyne of this compound, but I am observing significant formation of a cyclic product, which I believe is the corresponding γ-butenolide. How can I prevent this intramolecular cyclization?

Answer: The intramolecular cyclization of this compound to form a five-membered lactone (γ-butenolide) is a common and often facile reaction, particularly in the presence of a base. The hydroxyl group can be deprotonated, and the resulting alkoxide can attack the β-carbon of the α,β-unsaturated system.

Troubleshooting Steps:

  • Protect the Hydroxyl Group: The most effective way to prevent intramolecular cyclization is to protect the hydroxyl group before performing the desired reaction. Common protecting groups for alcohols, such as silyl ethers (e.g., TBDMS, TIPS) or ethers (e.g., MOM, BOM), can be employed. The choice of protecting group will depend on the overall synthetic strategy and the conditions of the subsequent steps.

  • Choice of Base: If a base is required for your reaction, use a non-nucleophilic, sterically hindered base at a low temperature. This can favor the desired intermolecular reaction over the intramolecular cyclization.

  • Reaction Temperature: Perform the reaction at the lowest possible temperature that allows for the desired transformation to proceed. Lower temperatures can disfavor the intramolecular cyclization.

Illustrative Workflow for Mitigating Butenolide Formation

start Start: Desired Reaction with This compound problem Problem: Significant γ-Butenolide Formation start->problem decision Is Hydroxyl Group Involvement Undesirable? problem->decision protect Protect Hydroxyl Group (e.g., TBDMS-Cl, Imidazole) decision->protect Yes no_change Proceed with Caution: Optimize Reaction Conditions (Low Temp, Non-nucleophilic Base) decision->no_change No reaction Perform Desired Nucleophilic Addition protect->reaction deprotect Deprotect Hydroxyl Group (e.g., TBAF) reaction->deprotect solution Desired Product Obtained deprotect->solution no_change->reaction start This compound intermediate Deprotonation at C4 start->intermediate Proton Abstraction allenoate Methyl 4-hydroxybuta-2,3-dienoate (Allenoate Isomer) intermediate->allenoate Tautomerization base Base (e.g., Et3N) base->start

Technical Support Center: Purification of Methyl 4-hydroxybut-2-ynoate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Methyl 4-hydroxybut-2-ynoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most prevalent impurities include unreacted starting materials such as the tetrahydropyranyl (THP) protected propargyl alcohol, and byproducts from side reactions. A significant byproduct can be the tetrahydropyranyl derivative of methyl 4-hydroxy-2-butynoate if the deprotection step is incomplete. Other potential impurities can arise from the Grignard reaction, such as dimers of the starting materials.

Q2: What is the recommended initial purification method for crude this compound?

A2: Vacuum distillation is a highly effective initial purification method for separating this compound from less volatile impurities.[1] Given its boiling point of approximately 66–69°C at 0.2 mmHg, this technique can efficiently remove many common byproducts and unreacted starting materials.[1]

Q3: When is column chromatography the preferred method of purification?

A3: Column chromatography is ideal for separating compounds with similar boiling points or for removing impurities that are not effectively separated by distillation. It is particularly useful for removing polar impurities from the less polar product.

Q4: Can this compound be purified by recrystallization?

A4: While this compound is often a liquid or semi-solid at room temperature, recrystallization can be a viable option if a solid crude product is obtained or if it can be induced to crystallize from a suitable solvent system at low temperatures. This method is excellent for achieving high purity by removing soluble impurities.

Troubleshooting Guides

Issue 1: Low Purity After Distillation
Possible Cause Troubleshooting Steps
Co-distillation of Impurities An impurity may have a boiling point very close to that of the product. In this case, fractional distillation with a longer column and higher reflux ratio may improve separation. Alternatively, consider using column chromatography for further purification.
Thermal Decomposition The product may be degrading at the distillation temperature. Ensure the vacuum is sufficiently low to allow distillation at a lower temperature. It is also crucial to monitor the pot temperature and avoid excessive heating. Acetylenic compounds can be thermally unstable.
Incomplete Deprotection If the preceding step was the removal of a protecting group (e.g., THP), residual protected material may be present. The boiling point of the THP-protected precursor is significantly different, but incomplete reaction can lead to a mixture that is difficult to separate cleanly by simple distillation.[1] Ensure the deprotection reaction has gone to completion before distillation.
Issue 2: Product Contains Starting Material (THP-protected propargyl alcohol)
Possible Cause Troubleshooting Steps
Incomplete Reaction The Grignard reaction may not have gone to completion. Ensure all reagents are dry and the reaction is run under anhydrous conditions. Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
Inefficient Purification The boiling point of the THP-protected propargyl alcohol (63-65 °C at 9 mmHg) is different from the product, but at very low pressures, their boiling points might be closer, leading to incomplete separation during distillation.[1][2][3][4][5] A more efficient distillation setup or a different purification technique like column chromatography may be necessary.
Issue 3: Presence of High Molecular Weight Byproducts
Possible Cause Troubleshooting Steps
Dimerization of Grignard Reagent Grignard reagents can undergo coupling reactions. This can be minimized by adding the Grignard reagent slowly to the methyl chloroformate solution at a low temperature to keep the concentration of the Grignard reagent low.
Reaction with the Ester Product The Grignard reagent can potentially react with the newly formed ester group of the product. To avoid this, use a stoichiometric amount of the Grignard reagent and maintain a low reaction temperature.

Quantitative Data Presentation

Compound Molecular Weight ( g/mol ) Boiling Point (°C) Notes
This compound114.10219.9 @ 760 mmHg; 66-69 @ 0.2 mmHg[1][6]The target product.
Tetrahydro-2-(2-propynyloxy)-2H-pyran140.1863-65 @ 9 mmHg[1][2][3][4][5]THP-protected propargyl alcohol (starting material).
Propargyl alcohol56.06114-115 @ 760 mmHgA precursor to the starting material.
Methyl Chloroformate94.5071-72 @ 760 mmHgReactant in the Grignard reaction.

Experimental Protocols

Protocol 1: Vacuum Distillation of this compound
  • Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a Claisen head, a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Sample Preparation: Place the crude reaction mixture into the round-bottom flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Distillation:

    • Connect the apparatus to a vacuum pump.

    • Slowly reduce the pressure to the desired level (e.g., 0.2 mmHg).

    • Begin heating the distillation flask gently with a heating mantle.

    • Collect the fraction that distills at the expected boiling point range (66–69 °C at 0.2 mmHg).[1]

    • Monitor the temperature closely to ensure a clean separation.

  • Product Collection: Once the desired fraction has been collected, turn off the heat and allow the apparatus to cool before slowly releasing the vacuum.

Protocol 2: Column Chromatography of this compound
  • Column Packing:

    • Select a glass column of appropriate size.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into the column, allowing the solvent to drain, to create a packed bed of silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a solvent in which it is highly soluble.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with a solvent system of appropriate polarity. A gradient of ethyl acetate in hexane is often a good starting point for separating esters.

    • Start with a low polarity eluent (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity.

    • Collect fractions in separate test tubes.

  • Analysis:

    • Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow Crude_Product Crude Reaction Mixture (this compound + Impurities) Initial_Purification Initial Purification Step Crude_Product->Initial_Purification Distillation Vacuum Distillation Initial_Purification->Distillation  High boiling point  impurities present Chromatography Column Chromatography Initial_Purification->Chromatography  Impurities with similar  boiling points present Analysis Purity Analysis (e.g., NMR, GC-MS) Distillation->Analysis Chromatography->Analysis Pure_Product Pure this compound Analysis->Pure_Product  Purity Confirmed

Caption: General workflow for the purification of this compound.

Troubleshooting_Flowchart Start Purification of This compound Check_Purity Is the product pure (by NMR, GC, etc.)? Start->Check_Purity Identify_Impurity Identify the main impurity Check_Purity->Identify_Impurity  No End Pure Product Check_Purity->End  Yes Unreacted_SM Unreacted Starting Material (THP-protected precursor) Identify_Impurity->Unreacted_SM  Starting Material Side_Product Side Product (e.g., Dimer) Identify_Impurity->Side_Product  Side Product Other_Impurity Other/Unknown Impurity Identify_Impurity->Other_Impurity  Other Optimize_Reaction Optimize reaction conditions: - Ensure complete reaction - Use anhydrous solvents Unreacted_SM->Optimize_Reaction Optimize_Distillation Optimize distillation: - Use fractional distillation - Lower pressure Unreacted_SM->Optimize_Distillation Use_Chromatography Perform Column Chromatography Side_Product->Use_Chromatography Other_Impurity->Use_Chromatography Optimize_Reaction->Start Optimize_Distillation->Start Use_Chromatography->Start

Caption: Decision-making flowchart for troubleshooting the purification process.

References

Technical Support Center: Improving the Yield of Methyl 4-hydroxybut-ynoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 4-hydroxybut-2-ynoate. The following sections address common issues encountered during key synthetic routes and offer detailed experimental protocols.

Troubleshooting Guides

This section is designed to help you diagnose and resolve common problems that may lead to low yields or impure products during the synthesis of this compound.

Method 1: Grignard Reaction with Methyl Chloroformate

This method involves the protection of propargyl alcohol, formation of a Grignard reagent, reaction with methyl chloroformate, and subsequent deprotection. It is often favored for its efficiency and milder conditions compared to carboxylation routes.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or no formation of the Grignard reagent (indicated by titration or subsequent reaction failure). 1. Presence of moisture: Grignard reagents are highly sensitive to water, which will quench the reaction.[1][2][3][4][5] 2. Inactive magnesium surface: The magnesium turnings may have an oxide layer preventing reaction. 3. Impurities in the solvent or starting materials. 1. Ensure anhydrous conditions: Flame-dry all glassware and cool under an inert atmosphere (nitrogen or argon). Use anhydrous solvents (e.g., diethyl ether, THF). 2. Activate the magnesium: Crush the magnesium turnings just before use to expose a fresh surface. A small crystal of iodine can also be added to initiate the reaction. 3. Purify reagents: Distill solvents and starting materials if their purity is questionable.
Low yield of this compound after reaction with methyl chloroformate. 1. Inefficient Grignard formation (see above). 2. Side reaction with unprotected hydroxyl group: If the protection of propargyl alcohol is incomplete, the Grignard reagent can react with the starting material. 3. Reaction temperature is too high: This can lead to the formation of byproducts.1. Confirm Grignard reagent concentration: Use a titration method (e.g., with a known amount of iodine) to determine the concentration of the Grignard reagent before proceeding. 2. Verify complete protection: Use techniques like TLC or NMR to ensure the complete conversion of propargyl alcohol to its protected form before forming the Grignard reagent. 3. Maintain low temperature: Keep the reaction temperature at -15 to -20°C during the addition of the Grignard reagent to methyl chloroformate.
Formation of a significant amount of biphenyl byproduct (if using a phenyl-based protecting group). Homocoupling of the Grignard reagent. This is a common side reaction. Optimizing the rate of addition of the alkyl halide during Grignard formation and maintaining a moderate reaction temperature can help minimize this.
Method 2: Carboxylation of Propargyl Alcohol

This method involves the direct reaction of propargyl alcohol with carbon monoxide (or CO2) in the presence of a transition metal catalyst, such as those based on nickel or palladium.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low conversion of propargyl alcohol. 1. Catalyst deactivation: The catalyst may be poisoned by impurities or degrade under the reaction conditions.[6] 2. Insufficient pressure of carbon monoxide: The concentration of CO in the reaction mixture may be too low. 3. Incorrect reaction temperature. 1. Use high-purity reagents: Ensure all starting materials and solvents are free of impurities that could poison the catalyst. For palladium catalysts with phosphine ligands, the product itself can sometimes cause deactivation; consider using a more robust ligand.[7] 2. Increase CO pressure: Ensure the reaction is carried out at the recommended pressure to favor the carboxylation reaction. 3. Optimize temperature: The optimal temperature can vary depending on the specific catalyst system. A systematic optimization may be necessary.
Formation of multiple products (low selectivity). Isomerization and side reactions: Carboxylation of propargyl alcohol can lead to the formation of other isomers, such as methyl 2-(hydroxymethyl)acrylate.Catalyst and ligand selection: The choice of catalyst and ligands can significantly influence the regioselectivity of the reaction. Palladium-based catalysts with specific phosphine ligands have been shown to favor the formation of the linear product.
Reaction stalls before completion. Catalyst deactivation: This is a common issue in catalytic cycles.[6]Incremental addition of catalyst: In some cases, adding the catalyst in portions throughout the reaction can help maintain a sufficient concentration of the active species.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for a successful Grignard reaction in the synthesis of this compound?

A1: The most critical factor is maintaining strictly anhydrous (water-free) conditions.[1][2][3][4][5] Grignard reagents are potent bases and will react with even trace amounts of water, which will quench the reagent and significantly lower your yield. All glassware must be thoroughly dried, and anhydrous solvents must be used.

Q2: I am observing the formation of a white precipitate during the Grignard reaction. What is it?

A2: The white precipitate is likely the magnesium alkoxide salt of your product, which is formed after the Grignard reagent reacts with methyl chloroformate. This is an expected intermediate and will be hydrolyzed during the workup step to yield the final hydroxyl product.

Q3: My palladium-catalyzed carboxylation reaction is turning black. What does this indicate?

A3: The formation of a black precipitate, often referred to as palladium black, is a sign of catalyst decomposition and aggregation. This leads to a loss of catalytic activity. This can be caused by impurities, high temperatures, or an inappropriate ligand-to-metal ratio.

Q4: Can I use carbon dioxide (CO2) instead of carbon monoxide (CO) for the carboxylation of propargyl alcohol?

A4: Yes, there are methods that utilize CO2 for the carboxylation of propargyl alcohols, often with different catalytic systems. These reactions may proceed through different mechanisms and can offer a safer alternative to the highly toxic carbon monoxide.

Q5: What are the primary safety precautions I should take when working with this compound?

A5: this compound is a potent vesicant, meaning it can cause severe skin blistering. It is also an irritant to the eyes and respiratory system. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Acetylenic compounds can also be explosive under certain conditions, so it is important to handle them with care and avoid heat and shock.

Data Presentation

The following table summarizes the reported yields for different synthetic routes to this compound and related compounds.

Synthetic Route Key Reagents Reported Yield Reference
Grignard ReactionPropargyl alcohol (protected), Ethylmagnesium bromide, Methyl chloroformate60-65%Organic Syntheses
Esterification4-hydroxy-2-butynoic acid, Methanol, Sulfuric acid83%Organic Syntheses
Carboxylation (related ester)Propargyl alcohol, Carbon monoxide, Platinum catalyst68% (for ethyl 2-methylene-3-hydroxypropanoate)Request PDF

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol is adapted from a procedure in Organic Syntheses.

Step A: Preparation of 2-(2-Propynyloxy)tetrahydropyran

  • In a flask equipped with a stirrer, thermometer, and dropping funnel, combine 2-propyn-1-ol and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to 60-65°C.

  • Slowly add dihydropyran while maintaining the temperature.

  • After the addition is complete, stir the reaction for an additional 1.5 hours.

  • Neutralize the acid with powdered sodium bicarbonate.

  • Purify the product by distillation.

Step B: Methyl 4-hydroxy-2-butynoate

  • Prepare a solution of ethylmagnesium bromide in diethyl ether in a dry, three-necked flask under a nitrogen atmosphere.

  • Add a solution of 2-(2-propynyloxy)tetrahydropyran in dry tetrahydrofuran (THF) to the Grignard reagent.

  • In a separate flask, prepare a solution of methyl chloroformate in dry THF and cool it to -15 to -20°C.

  • Slowly add the acetylenic Grignard reagent to the methyl chloroformate solution, maintaining the low temperature.

  • After the addition, stir the reaction mixture at -15°C for 30 minutes, then at 0°C for 1.5 hours.

  • Allow the reaction to stand at 3°C for 12 hours.

  • Filter the mixture to remove magnesium salts and concentrate the filtrate.

  • To the crude product, add anhydrous methanol and Dowex 50 resin to remove the tetrahydropyranyl protecting group.

  • Filter and concentrate the mixture.

  • Purify the final product by distillation under reduced pressure to yield this compound (boiling point 66–69°C/0.2 mm).

Protocol 2: Carboxylation of Propargyl Alcohol with Nickel Carbonyl (Illustrative)

Caution: Nickel carbonyl is extremely toxic and should be handled with extreme care in a well-ventilated fume hood by experienced personnel.

  • In a high-pressure autoclave, combine propargyl alcohol, a suitable solvent (e.g., ethanol), and a catalytic amount of nickel carbonyl.

  • Pressurize the autoclave with carbon monoxide to the desired pressure.

  • Heat the reaction mixture to the specified temperature and stir for the designated time.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess carbon monoxide.

  • The resulting mixture contains the carboxylic acid, which can be esterified in a subsequent step by adding methanol and an acid catalyst (e.g., sulfuric acid) and heating.

  • The final product, this compound, is then isolated and purified, typically by distillation.

Visualizations

Reaction_Pathway_Grignard propargyl_alcohol Propargyl Alcohol protected_alcohol Protected Propargyl Alcohol propargyl_alcohol->protected_alcohol Protection (e.g., DHP) grignard_reagent Grignard Reagent protected_alcohol->grignard_reagent + EtMgBr intermediate Magnesium Alkoxide Intermediate grignard_reagent->intermediate + Methyl Chloroformate product This compound intermediate->product Deprotection / Workup

Caption: Grignard synthesis pathway for this compound.

Troubleshooting_Workflow_Grignard cluster_solutions Troubleshooting Steps decision decision problem problem solution solution start Start Synthesis check_protection Protection Step Complete? start->check_protection problem_low_yield Low Yield of Final Product solution1 Verify Anhydrous Conditions problem_low_yield->solution1 solution2 Activate Magnesium problem_low_yield->solution2 solution3 Confirm Complete Protection via TLC/NMR problem_low_yield->solution3 solution4 Control Reaction Temperature problem_low_yield->solution4 check_grignard Grignard Formation Successful? check_grignard->problem_low_yield No check_conditions Reaction Conditions Optimal? check_grignard->check_conditions Yes check_protection->problem_low_yield No check_protection->check_grignard Yes check_conditions->problem_low_yield No

Caption: Troubleshooting workflow for the Grignard reaction method.

References

Technical Support Center: Catalyst Selection for Reactions Involving Methyl 4-hydroxybut-2-ynoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 4-hydroxybut-2-ynoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: this compound is a versatile building block primarily used in the synthesis of butenolides and other heterocyclic compounds. The most common reactions include intramolecular cyclization to form γ-ylidene-γ-butyrolactones and intermolecular reactions such as annulation and coupling reactions.

Q2: Which catalysts are typically used for the cyclization of this compound?

A2: A range of transition metal catalysts are effective for the cyclization of this compound. Palladium, gold, and rhodium complexes are the most frequently employed catalysts for these transformations. The choice of catalyst and ligands can significantly influence the reaction's efficiency, selectivity, and functional group tolerance.

Q3: How can I minimize the formation of byproducts in my reaction?

A3: Minimizing byproducts requires careful optimization of reaction conditions. Key factors to consider include:

  • Catalyst and Ligand Selection: The choice of ligand can significantly impact selectivity. For instance, in palladium-catalyzed reactions, bulky electron-rich phosphine ligands are often used.

  • Solvent: The polarity and coordinating ability of the solvent can influence the reaction pathway. Anhydrous and degassed solvents are crucial, especially in palladium-catalyzed couplings, to prevent catalyst deactivation and side reactions like Glaser coupling.[1]

  • Temperature: Running the reaction at the optimal temperature is critical. Too high a temperature can lead to catalyst decomposition (e.g., formation of palladium black), while a temperature that is too low may result in a sluggish or incomplete reaction.[1]

  • Inert Atmosphere: Many catalytic reactions involving alkynes are sensitive to oxygen. Conducting experiments under an inert atmosphere (e.g., argon or nitrogen) is essential to prevent oxidative side reactions.[1]

Q4: My reaction is not proceeding to completion. What are the likely causes?

A4: Incomplete conversion can be due to several factors:

  • Catalyst Inactivity: The catalyst may have degraded due to improper storage or handling. Ensure you are using a fresh and active catalyst.

  • Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to proceed efficiently. While higher loadings can be costly, they are sometimes necessary for challenging substrates.

  • Poor Quality of Reagents: Impurities in the starting materials or solvents can poison the catalyst. Ensure all reagents and solvents are of high purity and are properly dried and degassed.

  • Suboptimal Reaction Conditions: The temperature, pressure, or reaction time may not be optimal. A systematic optimization of these parameters is recommended.

Troubleshooting Guides

Palladium-Catalyzed Cyclization/Arylation

This domino reaction allows for the synthesis of 4-aryl-furan-2(5H)-ones from this compound and an aryl halide.

Common Issues and Solutions:

Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Yield Inactive palladium catalyst.Use a fresh batch of palladium catalyst and ensure proper storage conditions.
Low reactivity of the aryl halide.The reactivity order is I > Br > Cl. Consider using a more reactive aryl iodide if you are using a bromide or chloride.
Presence of oxygen leading to Glaser coupling.Thoroughly degas the solvent and reaction mixture. Maintain a positive pressure of an inert gas (Ar or N₂).[1]
Formation of Palladium Black Catalyst decomposition.This can be caused by impurities, high temperatures, or an unsuitable solvent. Use high-purity reagents and consider a lower reaction temperature. Some anecdotal evidence suggests that certain solvents like THF might promote the formation of palladium black.[1]
Formation of Homocoupled Alkyne Presence of a copper co-catalyst in the presence of oxygen.If not essential for the reaction, consider using a copper-free Sonogashira protocol.[1]
Gold-Catalyzed Intramolecular Cyclization

Gold catalysts, particularly Au(I) complexes, are effective for the intramolecular cyclization of this compound to form a butenolide.

Common Issues and Solutions:

Problem Potential Cause(s) Troubleshooting Steps
Low Yield Catalyst deactivation.Gold catalysts can be sensitive to certain functional groups. Ensure the substrate is free of impurities that could poison the catalyst.
Incomplete reaction.Increase the reaction time or temperature. A higher catalyst loading might also be necessary.
Formation of undesired regioisomers.The regioselectivity of gold-catalyzed cyclizations can sometimes be influenced by the solvent and the ligand on the gold catalyst. Screen different solvents and ligands.
Reaction Stalls Substrate insolubility.In some cases, the starting material may not be fully soluble in the chosen solvent, especially at lower temperatures. A mixture of solvents or a different solvent system may be required.
Rhodium-Catalyzed Annulation Reactions

Rhodium catalysts can be used for [4+2] annulation reactions between imines and this compound to form complex heterocyclic structures.

Common Issues and Solutions:

Problem Potential Cause(s) Troubleshooting Steps
Low Diastereoselectivity Suboptimal ligand choice.The stereochemical outcome of rhodium-catalyzed reactions is often highly dependent on the chiral ligand used. Screen a variety of phosphine or other chiral ligands to improve diastereoselectivity.
Formation of Side Products Competing reaction pathways such as [3+2] carbocyclization or oxidative [4+2] N-heterocyclization.[2]The choice of a cationic Rh(I) precursor and a specific bis(phosphine) ligand can favor the desired redox-neutral [4+2] annulation.[2]
Poor Regioselectivity with Unsymmetrical Alkynes Steric and electronic factors.The regioselectivity of alkyne insertion can be influenced by the substituents on both the alkyne and the other reacting partner. Computational studies can sometimes help in predicting the favored regioisomer.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for various catalytic transformations of this compound and related alkynoates.

Catalyst SystemReaction TypeSubstrate(s)ProductYield (%)Reference
Pd(PPh₃)₄ / CuICyclization/ArylationThis compound, Aryl Iodide4-Aryl-furan-2(5H)-one70-95General procedure based on Sonogashira coupling principles
[AuCl(PPh₃)]/AgOTfIntramolecular CyclizationThis compoundγ-Methylene-γ-butyrolactone80-95Based on typical gold-catalyzed cyclizations of hydroxy alkynes
[{Rh(cod)Cl}₂] / Ligand[4+2] AnnulationThis compound, ImineDihydroisoquinoline derivative60-85Based on rhodium-catalyzed annulations of alkynes and imines

Experimental Protocols

Protocol 1: Palladium-Catalyzed Synthesis of 4-Aryl-furan-2(5H)-one

This procedure is a representative example of a Sonogashira-type coupling followed by cyclization.

Materials:

  • This compound

  • Aryl iodide

  • Pd(PPh₃)₄ (Palladium catalyst)

  • CuI (Copper(I) iodide, co-catalyst)

  • Triethylamine (Et₃N, base and solvent)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the aryl iodide (1.1 eq.), Pd(PPh₃)₄ (0.05 eq.), and CuI (0.1 eq.).

  • Add the anhydrous, degassed solvent, followed by triethylamine (2.0 eq.).

  • Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-furan-2(5H)-one.

Visualizations

Reaction Workflow: Palladium-Catalyzed Cyclization/Arylation

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Aryl Iodide B Add Catalysts: - Pd(PPh3)4 - CuI A->B C Add Solvent & Base: - Anhydrous THF/DMF - Et3N B->C D Degas Mixture C->D E Heat & Stir (50-70 °C) D->E F Monitor Progress (TLC/GC-MS) E->F G Cool & Filter F->G H Concentrate G->H I Column Chromatography H->I J Isolated Product: 4-Aryl-furan-2(5H)-one I->J

Caption: Experimental workflow for the palladium-catalyzed synthesis of 4-aryl-furan-2(5H)-ones.

Reaction Mechanism: Gold-Catalyzed Intramolecular Cyclization

reaction_mechanism start This compound intermediate1 π-Complex Alkyne activated by Au(I) start->intermediate1:f0 Coordination catalyst [Au(I)]+ catalyst->intermediate1:f0 intermediate2 Oxonium Ion Intramolecular attack of hydroxyl group intermediate1:f1->intermediate2:f0 5-endo-dig cyclization intermediate3 Vinyl-Gold Intermediate Ring closure intermediate2:f1->intermediate3:f0 Deprotonation product Butenolide intermediate3:f1->product Protodeauration regenerated_catalyst [Au(I)]+ intermediate3:f1->regenerated_catalyst Catalyst Regeneration

Caption: Proposed mechanism for the gold-catalyzed intramolecular cyclization of this compound.

References

Workup procedures to remove impurities from "Methyl 4-hydroxybut-2-ynoate" syntheses

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Methyl 4-hydroxybut-2-ynoate.

Troubleshooting Guide

This guide addresses common issues encountered during the workup and purification of this compound, offering potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Product After Workup Incomplete reaction: The Grignard reaction may not have gone to completion.- Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Use fresh, high-quality Grignard reagent or prepare it fresh.- Monitor the reaction progress using Thin Layer Chromatography (TLC).
Hydrolysis of the product: The ester functionality can be sensitive to acidic or basic conditions, especially at elevated temperatures.- Perform the aqueous workup at low temperatures (e.g., using an ice bath).- Use a mild acidic quench, such as a saturated aqueous solution of ammonium chloride, instead of strong acids.
Product loss during extraction: The product has some water solubility, leading to loss in the aqueous phase.- Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product.- Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
Presence of a Significant Amount of Unreacted Propargyl Alcohol Derivative Inefficient Grignard reagent formation or addition. - Activate the magnesium turnings before use (e.g., with a crystal of iodine or 1,2-dibromoethane).- Ensure the slow addition of the propargyl alcohol derivative to the Grignard reagent to maintain control over the reaction.
Product Contaminated with a White Solid (Magnesium Salts) Incomplete removal of magnesium salts during the workup. - After quenching the reaction, ensure the aqueous layer is sufficiently acidic to dissolve all the magnesium salts. A dilute solution of hydrochloric acid or sulfuric acid can be used.- Filter the crude organic layer through a pad of Celite to remove any fine inorganic precipitates.
Co-elution of Impurities During Column Chromatography Similar polarity of the product and impurities. A common impurity is the isomeric allenic ester, methyl 4-hydroxybuta-2,3-dienoate, which can form during the Grignard reaction.- Optimize the solvent system for column chromatography. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate 4:1) and gradually increasing the polarity may be effective.- Consider using a different stationary phase, such as alumina (basic or neutral), which may offer different selectivity compared to silica gel.
On-column degradation: The slightly acidic nature of silica gel may cause degradation of the target compound.- Deactivate the silica gel by treating it with a small amount of a tertiary amine (e.g., triethylamine) in the eluent.[1]- Use a less acidic stationary phase like Florisil.
Product Appears Unstable and Decomposes Upon Standing Inherent instability of α,β-acetylenic esters. These compounds can be susceptible to polymerization or degradation, especially when exposed to light, heat, or certain metals.- Store the purified product at low temperatures (e.g., in a refrigerator or freezer) under an inert atmosphere.- Avoid contact with incompatible materials.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The most common impurities include:

  • Unreacted starting materials: Such as the protected propargyl alcohol and methyl chloroformate.

  • Magnesium salts: From the Grignard reaction workup.

  • Allenic isomer (methyl 4-hydroxybuta-2,3-dienoate): This is a common side product in reactions involving propargyl Grignard reagents due to equilibrium between the propargyl and allenyl forms of the reagent.

  • Hydrolysis product (4-hydroxybut-2-ynoic acid): If the ester is cleaved during a harsh acidic or basic workup.

  • Byproducts from the deprotection step: If a protecting group was used for the hydroxyl function.

Q2: What is the best workup procedure to minimize impurities?

A2: A carefully controlled acidic workup is generally recommended.

  • Cool the reaction mixture in an ice bath.

  • Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride. This is a mild acidic quench that helps to dissolve the magnesium salts without being overly harsh on the ester.

  • Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.

  • Combine the organic layers and wash with brine to remove excess water and some water-soluble impurities.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

Q3: My product is an oil. How can I best purify it if recrystallization is not an option?

A3: Flash column chromatography is the most suitable method for purifying oily products. Due to the polarity of the hydroxyl and ester groups, silica gel is a common stationary phase.

Q4: What solvent system should I use for column chromatography?

A4: The optimal solvent system depends on the specific impurities present. A good starting point for separating this compound on silica gel is a mixture of hexane and ethyl acetate. You can start with a low polarity mixture (e.g., 4:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 1:1) to elute your product. Monitoring the separation by TLC is crucial to determine the ideal solvent ratio. For more polar compounds, a methanol/dichloromethane system can also be effective.[2][3]

Q5: How can I tell if my product is degrading on the silica gel column?

A5: You may observe streaking of the product spot on TLC plates developed with silica gel. If you collect fractions from the column and analyze them by TLC, you might see the appearance of a new, more polar spot (the degradation product) in fractions that should contain your pure product. To confirm, you can perform a stability test by spotting your pure compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots have formed.[1]

Experimental Protocols

Protocol 1: Acidic Workup for Removal of Magnesium Salts
  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly and carefully add a saturated aqueous solution of ammonium chloride with vigorous stirring until all the magnesium salts have dissolved. Alternatively, a pre-cooled 1 M solution of hydrochloric acid can be used, but care must be taken to avoid prolonged exposure which could lead to ester hydrolysis.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts and wash once with saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), followed by one wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Protocol 2: Flash Column Chromatography for Purification
  • Select the Solvent System: Determine the optimal eluent by running TLC plates with different ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). The ideal system should give your product an Rf value of approximately 0.2-0.4.

  • Pack the Column: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column. Allow the silica to settle, ensuring a flat and uniform bed.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica bed. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.[4]

  • Elute the Column: Begin eluting with the chosen solvent system, collecting fractions. If a gradient elution is necessary, gradually increase the proportion of the more polar solvent.

  • Monitor the Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_final Final Product A Crude Reaction Mixture B Acidic Quench (e.g., aq. NH4Cl) A->B 1. C Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) B->C 2. Imp1 Magnesium Salts B->Imp1 D Wash with Brine C->D 3. Imp2 Unreacted Reagents C->Imp2 E Drying and Concentration D->E 4. F Flash Column Chromatography (Silica Gel) E->F 5. G Fraction Analysis (TLC) F->G 6. Imp3 Polar Byproducts F->Imp3 H Combine Pure Fractions & Concentrate G->H 7. I Pure Methyl 4-hydroxybut-2-ynoate H->I 8.

Caption: General workflow for the workup and purification of this compound.

References

Troubleshooting low yield in the synthesis of "Methyl 4-hydroxybut-2-ynoate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Methyl 4-hydroxybut-2-ynoate.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable synthetic route for this compound?

A common and efficient method involves a two-part synthesis. The first part is the protection of the hydroxyl group of propargyl alcohol as a tetrahydropyranyl (THP) ether. The second part involves the formation of a Grignard reagent from the protected alcohol, followed by carbomethoxylation using methyl chloroformate and subsequent deprotection.[1] This method avoids the need for high-pressure autoclaves for carboxylation.[1]

Q2: What are the main advantages of the Grignard-based synthesis described?

This procedure offers a mild and efficient way to prepare the target α,β-acetylenic ester.[1] It circumvents the need for carboxylation of an acetylenic Grignard reagent in an autoclave and eliminates the necessity for continuous ether extraction of 4-hydroxy-2-butynoic acid from an aqueous phase.[1]

Q3: Are there any significant safety precautions to consider during this synthesis?

Yes, several safety precautions are crucial. Acetylenic compounds are potentially explosive, so all concentrations and distillations should be conducted behind a safety shield.[1] Furthermore, this compound is a potent vesicant that can cause painful burns on contact with skin.[1] Therefore, all operations should be performed in an efficient fume hood, and gloves should be worn at all times.[1] The reaction involving the addition of propargyl alcohol to dihydropyran can be exothermic and should be carefully controlled.[1]

Troubleshooting Guides

Problem 1: Low yield in the synthesis of the tetrahydropyranyl (THP) derivative of propargyl alcohol.
Possible Cause Troubleshooting Steps
Uncontrolled exothermic reaction The reaction of propargyl alcohol with dihydropyran is mildly exothermic.[1] It is important to maintain the reaction temperature between 60-65°C by controlling the rate of addition and using occasional external cooling with an ice bath.[1] Temperatures below 60°C should be avoided as unreacted reagents can accumulate, leading to a sudden and uncontrolled reaction.[1]
Inefficient purification Distillation at a pressure of 15–20 mm may result in a lower yield (78–84%).[1] A slight improvement in yield (78–94%) can be achieved by using a lower pressure for the distillation.[1]
Problem 2: Difficulty or failure in the formation of the Grignard reagent.
Possible Cause Troubleshooting Steps
Presence of moisture Grignard reagents are highly sensitive to moisture. All glassware must be thoroughly dried in an oven at 110°C, assembled while hot, and flushed with dry nitrogen as it cools.[1] The entire reaction should be carried out under a dry nitrogen atmosphere.[1]
Inactive magnesium or impure reagents Use high-quality magnesium turnings and ensure all solvents (diethyl ether, tetrahydrofuran) are anhydrous.[1] Freshly opened bottles of anhydrous tetrahydrofuran are recommended.[1]
Crystallization of the Grignard reagent If smaller amounts of tetrahydrofuran are used, the acetylenic Grignard reagent may crystallize out of the reaction mixture.[1] Ensure the recommended solvent volumes are used.
Problem 3: Low yield of this compound after carbomethoxylation and deprotection.
Possible Cause Troubleshooting Steps
Hydrolysis of Grignard reagent or methyl chloroformate The transfer of the Grignard reagent should be done using techniques that minimize exposure to atmospheric moisture, such as using a cannula under positive nitrogen pressure.[1]
Incomplete deprotection of the THP group The deprotection step using Dowex 50 resin in methanol should be performed twice to ensure complete removal of the tetrahydropyranyl protecting group.[1]
Suboptimal distillation conditions The final product should be distilled under high vacuum (e.g., 0.2 mm) to achieve a good yield (60–65%).[1] Distillation at higher pressures may lead to lower yields.
Product discoloration The distillate may turn a light pink or yellow color in the receiver flask; this is a noted observation and may not necessarily indicate impurity affecting the overall yield.[1]

Data Presentation

Table 1: Summary of Yields for Key Reaction Steps

Reaction StepProductReported YieldConditions/Notes
ProtectionTetrahydropyranyl derivative of propargyl alcohol78-94%Distillation under reduced pressure (lower pressure improves yield).[1]
Carbomethoxylation & DeprotectionThis compound60-65%Distillation at 66–69°C/0.2 mm.[1]
Alternative Synthesis 1This compound83%From 4-hydroxy-2-butynoic acid with 2% sulfuric acid in methanol.[1]
Alternative Synthesis 2This compound65%Carboxylation of Grignard reagent in an autoclave followed by acid/methanol treatment.[1]

Experimental Protocols

A. Synthesis of Tetrahydropyranyl derivative of propargyl alcohol
  • Add two crystals (approx. 10 mg) of p-toluenesulfonic acid monohydrate to 268 g (291.3 mL, 3.2 mol) of warm (60°C) dihydropyran in a 1-L, three-necked, round-bottomed flask equipped with a magnetic stirrer, thermometer, dropping funnel, and reflux condenser.

  • Add 168 g (174.5 mL, 3.0 mol) of propargyl alcohol via the dropping funnel over about 30 minutes, maintaining the temperature at 60–65°C with occasional cooling.[1]

  • After the addition is complete, stir the mixture for a total of 1.5 hours.

  • Add 0.5 g of powdered sodium bicarbonate and stir for another hour.

  • Filter the mixture and distill it through a 45-cm Vigreux column under reduced pressure. The product has a boiling point of 47–50°C (3.5–5 mm).[1]

B. Synthesis of Methyl 4-hydroxy-2-butynoate
  • Pour one mole of ethylmagnesium bromide in diethyl ether into a dry 2-L, three-necked, round-bottomed flask under a nitrogen atmosphere.

  • Add a solution of 140 g (1.0 mol) of the tetrahydropyranyl derivative of propargyl alcohol in 1 L of dry tetrahydrofuran over approximately 30 minutes.[1]

  • After the addition is complete, add a solution of 104 g (1.1 mol) of methyl chloroformate in 250 mL of dry tetrahydrofuran over about 1 hour, maintaining the temperature below 20°C.[1]

  • Stir the mixture at room temperature for 1 hour, then add 1 L of saturated aqueous ammonium chloride.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Treat the residue with 1 L of anhydrous methanol and 25 mL of Dowex 50 resin, stir for 1 hour, filter, and concentrate. Repeat this deprotection step.[1]

  • Distill the final residue through a Claisen head to obtain methyl 4-hydroxy-2-butynoate (bp 66–69°C/0.2 mm).[1]

Visualizations

G Experimental Workflow for this compound Synthesis cluster_0 Protection Step cluster_1 Grignard Reaction & Carbomethoxylation cluster_2 Deprotection & Purification A Propargyl Alcohol + Dihydropyran C Reaction at 60-65°C A->C B Acid Catalyst (p-TsOH) B->C D Quench with NaHCO3 C->D E Distillation D->E F THP-protected Propargyl Alcohol E->F G THP-protected Alcohol + EtMgBr F->G H Formation of Grignard Reagent G->H I Add Methyl Chloroformate H->I J Aqueous Workup (NH4Cl) I->J K Extraction & Drying J->K L Crude Protected Ester K->L M Crude Protected Ester + Dowex 50/Methanol L->M N Stir and Filter (Repeat) M->N O Concentration N->O P Vacuum Distillation O->P Q This compound P->Q

Caption: Overall experimental workflow for the synthesis of this compound.

G Troubleshooting Low Yield cluster_B Protection Step Issues cluster_C Grignard Step Issues cluster_D Final Step Issues A Low Overall Yield B Check Yield of THP-protected Alcohol A->B C Check Grignard Formation & Carbomethoxylation A->C D Check Deprotection & Final Purification A->D B1 Uncontrolled Exotherm? B->B1 B2 Suboptimal Distillation Pressure? B->B2 C1 Moisture Contamination? C->C1 C2 Impure Reagents/Solvents? C->C2 C3 Reagent Crystallization? C->C3 D1 Incomplete Deprotection? D->D1 D2 High Distillation Pressure? D->D2 D3 Losses during Workup? D->D3

Caption: Logical workflow for troubleshooting low yield in the synthesis.

References

Stability of "Methyl 4-hydroxybut-2-ynoate" under acidic vs. basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Methyl 4-hydroxybut-2-ynoate under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

This compound is a reactive organic molecule and should be handled with care. While it is stable under normal storage conditions (cool, dry, and dark), its stability is compromised in the presence of acids and bases.

Q2: How does this compound behave under acidic conditions?

Under acidic conditions, this compound can undergo hydrolysis of the methyl ester to yield 4-hydroxybut-2-ynoic acid and methanol. This reaction is typically reversible and catalyzed by the presence of a strong acid. The rate of hydrolysis is dependent on the pH, temperature, and concentration of the acid.

Q3: What occurs when this compound is exposed to basic conditions?

Exposure to basic conditions will lead to the saponification of the methyl ester. This is an irreversible reaction that produces the corresponding carboxylate salt of 4-hydroxybut-2-ynoic acid and methanol. The reaction is generally faster than acid-catalyzed hydrolysis. Due to the presence of the hydroxyl group and the activated alkyne, other base-catalyzed side reactions or degradation pathways may also occur, though ester hydrolysis is expected to be the primary reaction.

Q4: Are there any other stability concerns with this molecule?

Yes, acetylenic compounds can be thermally unstable and potentially explosive, especially when purified. It is recommended to avoid excessive heating and to handle the compound with appropriate safety precautions. It has also been reported to be a potent vesicant, causing painful burns upon skin contact.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpectedly low yield or loss of starting material in a reaction. The reaction conditions (pH, temperature) may be causing degradation of the this compound starting material.- Ensure the reaction is run under neutral or mildly acidic conditions if possible.- If basic conditions are required, consider using a non-nucleophilic base or protecting the hydroxyl group.- Lower the reaction temperature to minimize degradation.- Perform a stability study of the compound under your specific reaction conditions without other reagents to assess its stability.
Formation of an unexpected carboxylic acid byproduct. Hydrolysis of the methyl ester due to acidic or basic impurities in reagents or solvents, or exposure to acidic/basic conditions during workup.- Use freshly distilled or high-purity solvents and reagents.- Buffer the reaction mixture if appropriate.- Perform aqueous workups under neutral pH conditions or at low temperatures to minimize hydrolysis.
Inconsistent results between experimental runs. Variability in the stability of this compound due to differences in storage or handling.- Store the compound under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature (typically refrigerated).- Aliquot the compound to avoid repeated freeze-thaw cycles if stored in solution.- Always use freshly prepared solutions for reactions.

Stability Data Summary

Currently, there is limited publicly available quantitative data on the stability of this compound. The following table provides a qualitative summary based on general chemical principles of ester stability. Researchers are advised to perform their own stability studies for specific applications.

Condition Expected Stability Primary Degradation Product Reaction Type
Strongly Acidic (pH < 3) Low4-hydroxybut-2-ynoic acidAcid-catalyzed hydrolysis
Mildly Acidic (pH 4-6) Moderate4-hydroxybut-2-ynoic acidSlow acid-catalyzed hydrolysis
Neutral (pH 7) High--
Mildly Basic (pH 8-10) Low to Moderate4-hydroxybut-2-ynoate saltBase-promoted hydrolysis (saponification)
Strongly Basic (pH > 11) Very Low4-hydroxybut-2-ynoate saltRapid base-promoted hydrolysis (saponification)

Experimental Protocols

Protocol for Assessing the pH Stability of this compound

This protocol outlines a general method for determining the stability of this compound at different pH values using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

  • This compound

  • HPLC-grade acetonitrile and water

  • Buffer solutions (e.g., citrate for acidic pH, phosphate for neutral pH, borate for basic pH)

  • Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment

  • HPLC system with a UV detector and a suitable C18 column

2. Preparation of Solutions:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.

  • Prepare a series of aqueous buffer solutions at the desired pH values (e.g., pH 3, 5, 7, 9, 11).

3. Stability Study Procedure:

  • In separate vials, add a small aliquot of the this compound stock solution to each buffer solution to achieve a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).

  • Incubate the vials at a constant temperature (e.g., 25°C or 40°C).

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

  • Immediately quench any degradation by neutralizing the sample if necessary and diluting with the mobile phase to stop the reaction.

  • Analyze the samples by HPLC.

4. HPLC Analysis:

  • Develop an HPLC method capable of separating this compound from its potential degradation products (e.g., 4-hydroxybut-2-ynoic acid).

  • Monitor the peak area of this compound at each time point.

  • Plot the percentage of remaining this compound against time for each pH value to determine the degradation kinetics.

Visualizations

The following diagrams illustrate the proposed degradation pathways of this compound under acidic and basic conditions based on general ester hydrolysis mechanisms.

Acidic_Hydrolysis ester This compound protonated_ester Protonated Ester (Activated Carbonyl) ester->protonated_ester + H⁺ tetrahedral_intermediate Tetrahedral Intermediate protonated_ester->tetrahedral_intermediate + H₂O - H⁺ protonated_alcohol Protonated Leaving Group tetrahedral_intermediate->protonated_alcohol + H⁺ acid_product 4-hydroxybut-2-ynoic acid protonated_alcohol->acid_product - Methanol methanol Methanol

Caption: Proposed mechanism for the acid-catalyzed hydrolysis of this compound.

Basic_Hydrolysis ester This compound tetrahedral_intermediate Tetrahedral Intermediate ester->tetrahedral_intermediate + OH⁻ acid 4-hydroxybut-2-ynoic acid tetrahedral_intermediate->acid - CH₃O⁻ carboxylate Carboxylate Salt acid->carboxylate + CH₃O⁻ - Methanol methanol Methanol

Caption: Proposed mechanism for the base-promoted hydrolysis (saponification) of this compound.

Preventing polymerization of "Methyl 4-hydroxybut-2-ynoate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the safe handling, storage, and use of Methyl 4-hydroxybut-2-ynoate to prevent unwanted polymerization and ensure experimental success. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Unexpected polymerization of this compound can lead to failed experiments and safety hazards. This guide addresses common issues in a question-and-answer format to help you troubleshoot and resolve problems effectively.

Q1: I observed solidification or increased viscosity of my this compound sample. What is happening?

A1: This is a strong indication that the monomer is polymerizing. Acetylenic compounds, like this compound, can be highly reactive and may polymerize upon exposure to heat, light, or contaminants.[1] Immediate action is required to prevent further polymerization.

Q2: What should I do if I suspect my sample has started to polymerize?

A2:

  • Isolate the material: Safely isolate the container to prevent any potential hazards from an exothermic runaway reaction.[1]

  • Cool the sample: Place the container in a cold bath (ice-water or refrigerator) to slow down the polymerization rate.

  • Do not attempt to dissolve the solidified material: Adding solvent to a partially polymerized sample may not be effective and could create a larger volume of hazardous waste.

  • Dispose of the material: The polymerized or partially polymerized material should be disposed of according to your institution's hazardous waste guidelines.

Q3: How can I prevent my fresh sample of this compound from polymerizing?

A3: Proper storage and handling are critical. Key preventative measures include:

  • Storage Temperature: Store the compound at 2-8°C as recommended.[2]

  • Inert Atmosphere: While not explicitly stated for this compound, storing reactive monomers under an inert atmosphere (e.g., argon or nitrogen) is a general best practice to prevent oxidation-initiated polymerization.[3]

  • Light Protection: Store in a dark or amber vial to protect from light, which can initiate polymerization.

  • Inhibitors: For long-term storage, consider the use of polymerization inhibitors.

Q4: My experiment requires heating this compound. How can I do this safely?

A4: Acetylenic compounds can be thermally unstable.[4]

  • Use an oil bath with a temperature controller: This provides even and controlled heating.

  • Monitor the reaction closely: Watch for any signs of discoloration or rapid temperature increase.

  • Work behind a safety shield: Given that acetylenic compounds can be explosive, all distillations and reactions at elevated temperatures should be performed behind a safety shield.[5]

  • Use an appropriate inhibitor: If compatible with your reaction, a high-temperature polymerization inhibitor may be added.

Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for this compound?

A: To maximize shelf life and prevent polymerization, store this compound under the following conditions:

ParameterRecommendationRationale
Temperature 2-8°C[2]Reduces the rate of potential polymerization reactions.
Atmosphere Sealed, dry conditions.[2] Consider storing under an inert gas (Argon/Nitrogen) for long-term stability.Minimizes exposure to moisture and oxygen which can initiate polymerization.[3]
Light Store in a dark or amber vial.Prevents light-induced polymerization.
Container Tightly sealed, appropriate chemical-resistant container.Prevents contamination and exposure to air.

Q: Should I add a polymerization inhibitor to my this compound?

A: For long-term storage or if the compound will be subjected to heat, adding a polymerization inhibitor is a prudent measure. Common inhibitors for unsaturated compounds include phenolic compounds like hydroquinone (HQ) or 4-methoxyphenol (MEHQ).[1][] The choice and concentration of the inhibitor should be carefully considered based on the subsequent application of the monomer, as it may need to be removed before use.

Q: How do phenolic inhibitors like hydroquinone (HQ) or MEHQ work?

A: Phenolic inhibitors act as radical scavengers.[] They react with and neutralize free radicals that can initiate the chain reaction of polymerization.[] It is important to note that many phenolic inhibitors require the presence of a small amount of oxygen to be effective.[]

Q: Is this compound hazardous?

A: Yes. It is classified as a combustible liquid and causes skin, eye, and respiratory irritation.[] An Organic Syntheses procedure notes that it is a potent vesicant (causes blistering) and that acetylenic compounds are potentially explosive.[5] Always handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]

Experimental Protocols

Protocol for Removal of Phenolic Inhibitors

If a phenolic inhibitor (e.g., hydroquinone or MEHQ) has been added and needs to be removed prior to a reaction, an aqueous basic wash can be employed.

Materials:

  • This compound containing a phenolic inhibitor

  • Diethyl ether or other suitable organic solvent

  • 5% aqueous sodium hydroxide (NaOH) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve the this compound in a suitable organic solvent (e.g., diethyl ether) in a separatory funnel.

  • Add the 5% aqueous NaOH solution to the separatory funnel, shake gently, and allow the layers to separate. The phenolic inhibitor will be deprotonated and extracted into the aqueous layer.

  • Drain the aqueous layer. Repeat the wash with the NaOH solution two more times.

  • Wash the organic layer with the saturated brine solution to remove any residual NaOH.

  • Drain the aqueous layer and transfer the organic layer to a clean flask.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent.

  • Remove the solvent using a rotary evaporator at low temperature and pressure.

  • The resulting inhibitor-free this compound should be used immediately.

Visualizations

Troubleshooting_Polymerization start Observation: Solidification or Increased Viscosity q1 Is the material critical for immediate use? start->q1 q2 Is this a fresh sample? start->q2 a1_yes Action: Attempt to use immediately with extreme caution. Monitor for exotherm. q1->a1_yes Yes a1_no Action: Safely dispose of the material following institutional guidelines. q1->a1_no No end Resolution a1_yes->end a1_no->end a2_yes Preventative Measures: - Store at 2-8°C - Protect from light - Consider adding inhibitor - Store under inert gas q2->a2_yes Yes a2_no Possible Cause: - Inhibitor depletion - Improper storage q2->a2_no No q3 Does your experiment require heating? a2_yes->q3 a2_no->a1_no a3_yes Safety Precautions: - Use controlled heating (oil bath) - Work behind a safety shield - Monitor closely - Use a high-temp inhibitor if possible q3->a3_yes Yes a3_no Follow standard safe handling procedures. q3->a3_no No a3_yes->end a3_no->end

Caption: Troubleshooting workflow for polymerization of this compound.

References

Removal of unreacted "Methyl 4-hydroxybut-2-ynoate" from a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Removal of Unreacted Methyl 4-hydroxybut-2-ynoate

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the removal of unreacted this compound from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted this compound?

A1: The most effective methods leverage the unique physical properties of this compound, which contains a polar hydroxyl group, an ester, and an alkyne functional group. The primary methods include:

  • Column Chromatography: Highly effective for separating compounds based on polarity differences.

  • Vacuum Distillation: Suitable if there is a significant boiling point difference between the starting material and the desired product.

  • Aqueous Extraction: Best used if the product has significantly different solubility in aqueous and organic solvents compared to the starting material.

  • Recrystallization: Applicable if the desired product is a solid and has different solubility characteristics than the starting material in a specific solvent system.[1]

Q2: How do I choose the best removal method for my specific reaction?

A2: The choice depends on the properties of your desired product. The workflow diagram below provides a decision-making guide. Generally:

  • If your product has a very different polarity (e.g., is nonpolar), column chromatography is often the most reliable method.

  • If your product is a thermally stable liquid with a boiling point difference of >30°C from this compound, vacuum distillation is a good choice for larger scales.[2]

  • If your product is a solid, recrystallization should be the first method you attempt, as it can be highly efficient.

Q3: What are the key physical properties of this compound relevant to its removal?

A3: Understanding the properties of the unreacted starting material is crucial for planning its removal. Key data is summarized in the table below. The presence of both polar (hydroxyl, ester) and nonpolar (alkyne, ethyl backbone) functionalities gives it intermediate polarity and a high boiling point.

Table 1: Physical Properties of this compound

Property Value Source
Molecular Formula C₅H₆O₃
Molecular Weight 114.10 g/mol
Boiling Point 66–69 °C at 0.2 mmHg [2]
Physical State Solid, semi-solid, or liquid

| Key Features | Contains hydroxyl, ester, and internal alkyne groups, making it polar. | |

Q4: Can I use a chemical scavenger to remove excess this compound?

A4: While scavenger resins are excellent for removing unreacted electrophiles or nucleophiles, it is less straightforward for a molecule like this compound.[3] Methods that target terminal alkynes, such as precipitation with ammoniacal silver nitrate, are not applicable here because the alkyne is internal.[4][5] A custom approach, such as using a resin that reacts with the hydroxyl group, could be developed but would require significant optimization. For most applications, physical separation methods are more practical.

Troubleshooting Guides

This section provides detailed solutions for common issues encountered during the purification process.

Guide 1: Removal by Column Chromatography

Issue: My product and the unreacted starting material are co-eluting or have very similar Rf values on TLC plates.

Solution: Column chromatography is a powerful technique for separating mixtures.[1] Optimization of the mobile phase (eluent) is key to achieving good separation.

Experimental Protocol: Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the eluent or a compatible solvent. Carefully load the sample onto the top of the silica bed.

  • Elution: Begin elution with a nonpolar solvent system (e.g., 95:5 Hexane:Ethyl Acetate).

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate). This is crucial for separating compounds with similar polarities. For example, you might increase from 5% to 10%, then 15% ethyl acetate, collecting fractions at each step.

  • Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain your product and which contain the unreacted starting material.

  • Solvent Removal: Combine the pure fractions containing your product and remove the solvent using a rotary evaporator.

Table 2: Troubleshooting Chromatography Separation

Problem Suggested Solution
No separation (Rf values are too similar) Use a shallower polarity gradient (e.g., increase polar solvent by 1-2% increments). Try a different solvent system (e.g., Dichloromethane/Methanol).
Product is stuck on the column The eluent is not polar enough. Increase the polarity of the mobile phase significantly (e.g., switch to a higher concentration of ethyl acetate or methanol).

| Tailing of spots on TLC | Add a small amount of acetic acid (if your compound is acidic) or triethylamine (if basic) to the eluent system to improve the peak shape. |

Guide 2: Removal by Vacuum Distillation

Issue: My product is decomposing at high temperatures, or the separation from the starting material is inefficient.

Solution: Vacuum distillation is essential for high-boiling compounds to prevent thermal decomposition.[2][6][7] For efficient separation, a fractional distillation setup is recommended.

Experimental Protocol: Fractional Vacuum Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column. Ensure all glass joints are properly sealed with vacuum grease.

  • Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.

  • Heating: Begin heating the distillation flask using a heating mantle and a stir bar for even boiling.

  • Fraction Collection: Monitor the temperature at the distillation head. Collect the initial fraction (forerun), which may contain residual solvents.

  • Isolate Fractions: As the temperature stabilizes, collect the fraction corresponding to the boiling point of this compound (66-69°C at 0.2 mmHg).[2] Once this has been removed, increase the temperature to distill your higher-boiling product.

  • Analysis: Analyze the collected fractions to confirm the identity and purity of the contents.

Purification Method Selection Workflow

The following diagram illustrates a logical workflow to help you select the most appropriate purification strategy.

PurificationWorkflow start Reaction Mixture Containing Unreacted SM product_state Is the desired product a solid? start->product_state thermal_stability Is the product thermally stable? product_state->thermal_stability No (Product is a liquid/oil) recrystallize Attempt Recrystallization product_state->recrystallize Yes bp_diff Is there a large boiling point difference (>30°C)? thermal_stability->bp_diff Yes polarity_diff Is there a significant polarity difference? thermal_stability->polarity_diff No bp_diff->polarity_diff No distill Use Fractional Vacuum Distillation bp_diff->distill Yes chromatography Use Column Chromatography polarity_diff->chromatography Yes polarity_diff->chromatography Unsure end_point Purified Product recrystallize->end_point distill->end_point chromatography->end_point

Caption: Decision workflow for selecting a purification method.

Comparative Summary of Methods

Table 3: Comparison of Primary Removal Methods

Method Principle Best For Advantages Disadvantages
Column Chromatography Differential adsorption onto a stationary phase based on polarity. Small to medium scale; products with different polarity. High resolution; widely applicable. Can be slow; requires significant solvent; scalability can be an issue.
Vacuum Distillation Separation based on differences in boiling points at reduced pressure. Large scale; thermally stable liquid products. Fast for large quantities; relatively low solvent use. Requires significant boiling point difference; not suitable for thermally sensitive compounds.
Recrystallization Differential solubility in a solvent at different temperatures. Solid products with good crystallization properties. Can yield very high purity; cost-effective; scalable. Finding a suitable solvent can be difficult; may have lower yields.

| Liquid-Liquid Extraction | Differential partitioning between two immiscible liquid phases. | Products with very different solubility from the starting material (e.g., nonpolar). | Fast and simple for initial cleanup. | Often provides low resolution for similar compounds; can lead to emulsions. |

References

Effect of solvent on the reactivity of "Methyl 4-hydroxybut-2-ynoate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of solvents on the reactivity of Methyl 4-hydroxybut-2-ynoate. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity affect the outcome of reactions with this compound?

A1: Solvent polarity can significantly influence the product distribution and yield. In certain reactions, such as the Rh(III)-catalyzed synthesis of furan-2(5H)-ones, a distinct solvent-dependent switch in product formation is observed. Low polarity solvents like toluene, dichloromethane (CH2Cl2), dichloroethane (DCE), and tetrahydrofuran (THF) favor the formation of one type of product, while high polarity solvents such as acetone, ethanol (EtOH), and dimethylformamide (DMF) lead to an alternative oxidized product.[1] Similarly, in the preparation of 3,4-bisstannyl-2(5H)furanones, the polarity of the solvent affects both the yield and the selectivity of the reaction.

Q2: I am running a 1,3-dipolar cycloaddition with this compound. Is solvent choice critical for the reaction rate?

A2: For 1,3-dipolar cycloaddition reactions involving this compound, the polarity of the solvent has been observed to have only a minor effect on the reaction rate.[2] This suggests that the reaction proceeds through a concerted mechanism that is not heavily influenced by the solvating environment. Therefore, while solvent can still impact solubility and other practical aspects, dramatic rate changes with different solvents are not expected for this specific reaction type.

Q3: Can the choice of solvent affect the stereoselectivity of reactions involving this compound?

A3: Yes, the solvent can influence the stereoselectivity. For instance, in the synthesis of 4-(Carbalkoxymethylene)-3-tosyloxazolidines, the reaction of N-tosylimines with this compound in ether provided a product with a specific E/Z ratio.[3] Changing the solvent could potentially alter this ratio.

Troubleshooting Guides

Issue 1: Low yield in the synthesis of 3,4-disubstituted-2(5H)-furanones.
Possible Cause Troubleshooting Step
Incorrect Solvent Polarity The polarity of the solvent has a strong effect on the yield of Stille reactions to produce 4-substituted-3-stannyl-2(5H)-furanones. Non-polar to moderately polar solvents like CH2Cl2, THF, and DME have been shown to provide higher yields of the single substitution product compared to highly polar solvents like DMF, which can lead to double coupling and reduced yield of the desired product.
Sub-optimal Temperature The reaction temperature is a critical parameter. For the Stille coupling, the optimal temperature range is reported to be 50-70°C.
Issue 2: Unexpected product formation in the Rh(III)-catalyzed reaction with indoles.
Possible Cause Troubleshooting Step
Solvent-Mediated Reaction Pathway The reaction of this compound with certain indoles in the presence of a Rh(III) catalyst is highly sensitive to the solvent. If you are observing an undesired oxidized product, you are likely using a high polarity solvent (e.g., acetone, EtOH, DMF). To obtain the alternative, non-oxidized furan-2(5H)-one, switch to a low polarity solvent such as toluene, CH2Cl2, DCE, or THF.[1]
Presence of Oxidants The formation of the oxidized product is dependent on an external oxidant (air). If this product is undesired, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) should suppress its formation.[1]

Quantitative Data Summary

Table 1: Effect of Solvent on the Yield of 3,4-bisstannyl-2(5H)furanone Derivative (5a)

SolventYield of 5a (%)
Dichloromethane (CH2Cl2)up to 44%
Tetrahydrofuran (THF)Single product observed
1,2-Dimethoxyethane (DME)up to 44%
N-Methyl-2-pyrrolidone (NMP)Single product observed
Dimethylformamide (DMF)<29% (with formation of double coupling product)

Table 2: Solvent-Dependent Product Selectivity in the Reaction of an Indole with this compound [1]

SolventMajor ProductYield (%)
Toluene3aa (non-oxidized)-
Dichloromethane (CH2Cl2)3aa (non-oxidized)-
1,2-Dichloroethane (DCE)3aa (non-oxidized)-
Tetrahydrofuran (THF)3aa (non-oxidized)-
Acetone4aa (oxidized)77%
Ethanol (EtOH)4aa (oxidized)-
Dimethylformamide (DMF)4aa (oxidized)-

Experimental Protocols

Protocol 1: Synthesis of 4-(Carbalkoxymethylene)-3-tosyloxazolidines[4]

A mixture of the starting N-tosylimine (0.5 mmol), this compound (1 equivalent, 0.5 mmol, 57 mg), and potassium carbonate (20 mol%) is stirred in diethyl ether at room temperature for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography. Upon completion, the product is isolated and purified to yield the corresponding 4-methyleneoxazolidine.

Protocol 2: Rh(III)-Catalyzed Synthesis of Furan-2(5H)-ones[1]

To a mixture of the indole substrate (0.2 mmol) and this compound (0.3 mmol) in a selected solvent (4.0 mL), the Rh(III) catalyst and an additive (e.g., NaOAc) are added. The reaction is carried out at a specific temperature (e.g., 25°C) under an air atmosphere for a duration of 3 to 24 hours. The choice of solvent (low vs. high polarity) will determine the major product obtained.

Visualizations

Reaction_Pathway_Control cluster_0 Condition A cluster_1 Condition B Reactants Indole + this compound + Rh(III) catalyst LowPolarity Low Polarity Solvent (Toluene, CH2Cl2, DCE, THF) Reactants->LowPolarity leads to HighPolarity High Polarity Solvent (Acetone, EtOH, DMF) Reactants->HighPolarity leads to Product3aa Furan-2(5H)-one (3aa) (non-oxidized) LowPolarity->Product3aa yields Product4aa Oxidized Furan-2(5H)-one (4aa) HighPolarity->Product4aa yields

Caption: Solvent-controlled product selectivity in Rh(III)-catalyzed reactions.

Troubleshooting_Flowchart Start Low Yield in Stille Coupling CheckSolvent Is a highly polar solvent (e.g., DMF) being used? Start->CheckSolvent SwitchSolvent Switch to a less polar solvent (CH2Cl2, THF, DME) CheckSolvent->SwitchSolvent Yes CheckTemp Is the reaction temperature between 50-70°C? CheckSolvent->CheckTemp No SwitchSolvent->CheckTemp AdjustTemp Adjust temperature to the optimal range CheckTemp->AdjustTemp No Success Improved Yield CheckTemp->Success Yes AdjustTemp->Success

Caption: Troubleshooting guide for low yield in Stille coupling reactions.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Chemical Shifts of Methyl 4-hydroxybut-2-ynoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for Methyl 4-hydroxybut-2-ynoate. Due to the limited availability of experimental NMR data for this specific compound, this guide utilizes predicted chemical shifts for this compound and compares them with experimental data for the structurally related alternative, Methyl but-2-ynoate. This comparison offers valuable insights for researchers in the fields of organic synthesis, medicinal chemistry, and drug development for the characterization of similar molecular scaffolds.

Comparison of NMR Chemical Shifts

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental values for Methyl but-2-ynoate. The data is presented to facilitate a clear comparison of the influence of the hydroxyl group on the chemical environment of the core but-2-ynoate structure.

Compound Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
This compound -OCH₃3.75 (s, 3H)52.8
-CH₂OH4.35 (s, 2H)50.5
-OH~2.5-4.0 (br s, 1H)¹-
C=O-154.0
C≡C (ester side)-76.5
C≡C (alcohol side)-83.0
Methyl but-2-ynoate -OCH₃3.72 (s, 3H)52.5
-CH₃2.03 (s, 3H)4.0
C=O-154.2
C≡C (ester side)-72.9
C≡C (methyl side)-86.1

Predicted data obtained from online NMR prediction tools. ¹The chemical shift of the hydroxyl proton is highly variable and dependent on solvent, concentration, and temperature.

Experimental Protocols

The following provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra, which is standard for small organic molecules like this compound and its analogues.

1. Sample Preparation:

  • Sample Quantity: Weigh approximately 5-10 mg of the solid sample or use 10-20 µL of a liquid sample.

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical and should be based on the sample's solubility and the need to avoid solvent signal overlap with analyte signals.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution and sensitivity.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform shimming on the sample to optimize the magnetic field homogeneity and improve spectral resolution.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-5 seconds between scans to ensure complete proton relaxation.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).

    • Spectral Width: Set a wider spectral width to cover the entire range of carbon chemical shifts (e.g., 0-220 ppm).

    • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is generally sufficient for most carbons, although longer delays may be needed for quaternary carbons.

3. Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum and correct the baseline to ensure accurate integration and peak identification.

  • Referencing: Reference the spectrum to the internal standard (TMS at 0 ppm).

  • Peak Picking and Integration: Identify and list the chemical shifts of all peaks. Integrate the area under each peak in the ¹H NMR spectrum to determine the relative ratio of protons.

Structure and NMR Signal Correlation

The following diagram illustrates the molecular structure of this compound and the correlation of each atom to its predicted NMR signal.

Methyl_4_hydroxybut_2_ynoate_NMR cluster_structure This compound cluster_signals Predicted NMR Signals C1 O1 O C1->O1 O2 O C1->O2 C2 C1->C2 C1_signal ¹³C: ~154.0 ppm C1->C1_signal C5 C⁵ O2->C5 C3 C2->C3 C2_C3_signal ¹³C: ~76.5 & 83.0 ppm C2->C2_C3_signal C4 C⁴ C3->C4 C3->C2_C3_signal O3 O C4->O3 H_C4 ¹H: ~4.35 ppm (s, 2H) ¹³C: ~50.5 ppm C4->H_C4 H_O H O3->H_O H_OH ¹H: ~2.5-4.0 ppm (br s, 1H) O3->H_OH H3_C5 H₃ C5->H3_C5 H_C5 ¹H: ~3.75 ppm (s, 3H) ¹³C: ~52.8 ppm C5->H_C5

Caption: Structure of this compound with predicted NMR signal correlations.

Mass Spectrometry Analysis of Methyl 4-hydroxybut-2-ynoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of mass spectrometry for the characterization of Methyl 4-hydroxybut-2-ynoate, a small polar molecule with applications in organic synthesis and potential relevance in drug development. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar molecules and established principles of analytical chemistry to provide a predictive overview. We compare mass spectrometry with alternative analytical techniques and provide detailed experimental protocols.

Predicted Mass Spectrometry Analysis

This compound (C₅H₆O₃, Molecular Weight: 114.10 g/mol ) incorporates a methyl ester, a hydroxyl group, and a carbon-carbon triple bond. Its analysis by mass spectrometry is expected to reveal characteristic fragmentation patterns depending on the ionization technique employed.

Gas Chromatography-Mass Spectrometry (GC-MS):

Given the polar nature of the hydroxyl group, direct GC-MS analysis may be challenging due to potential thermal degradation and poor peak shape. Derivatization of the hydroxyl group, for instance, by silylation to form a trimethylsilyl (TMS) ether, is a common strategy to increase volatility and thermal stability for GC-MS analysis.[1]

Predicted Electron Ionization (EI) Fragmentation:

Electron ionization is a high-energy technique that results in extensive fragmentation, providing a detailed structural fingerprint. The predicted fragmentation of the underivatized this compound is as follows:

  • Molecular Ion (M⁺˙): A peak at m/z 114, corresponding to the intact molecule, may be observed, although it could be of low intensity due to the molecule's instability under EI conditions.

  • Loss of a methoxy radical (˙OCH₃): A prominent fragment at m/z 83, resulting from the cleavage of the ester's methoxy group.

  • Loss of a hydroxyl radical (˙OH): A fragment at m/z 97.

  • Loss of water (H₂O): A fragment at m/z 96, a common loss from alcohols.

  • Cleavage of the C-C bond adjacent to the hydroxyl group: This could lead to a fragment at m/z 85.

  • Decarbonylation (loss of CO): Subsequent fragmentation could involve the loss of carbon monoxide.

Electrospray Ionization (ESI-MS):

Liquid chromatography coupled with electrospray ionization mass spectrometry (LC-ESI-MS) is well-suited for polar and thermally labile molecules like this compound, as it analyzes samples in the liquid phase without the need for derivatization.[2] ESI is a soft ionization technique, typically yielding the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation in the source.

  • Protonated Molecule [M+H]⁺: A strong signal at m/z 115 would be expected in positive ion mode.

  • Sodium Adduct [M+Na]⁺: A signal at m/z 137 is also likely.

  • Tandem Mass Spectrometry (MS/MS): To induce fragmentation and obtain structural information, collision-induced dissociation (CID) of the precursor ion (e.g., m/z 115) would be performed. Predicted fragment ions in an MS/MS experiment include:

    • Loss of water (H₂O) from the protonated molecule, resulting in a fragment at m/z 97.

    • Loss of methanol (CH₃OH) from the protonated molecule, leading to a fragment at m/z 83.

Comparison with Alternative Analytical Techniques

While mass spectrometry provides valuable information on molecular weight and structure, other spectroscopic techniques offer complementary data for a comprehensive characterization.

Analytical Technique Information Provided Advantages for this compound Limitations
Mass Spectrometry (GC-MS, LC-MS) Molecular weight, elemental composition (HRMS), structural information from fragmentation.High sensitivity, detailed structural elucidation through fragmentation. LC-MS is ideal for this polar molecule.GC-MS requires derivatization. EI can lead to the absence of a molecular ion peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed connectivity of atoms (¹H, ¹³C NMR), stereochemistry.Unambiguous structure determination, identification of functional groups and their chemical environment.Lower sensitivity compared to MS, requires larger sample amounts.
Infrared (IR) Spectroscopy Presence of functional groups.Quick and non-destructive identification of key functional groups like -OH, C≡C, and C=O.Provides limited information on the overall molecular structure.

Predicted NMR and IR Data:

  • ¹H NMR: Expected signals would include a singlet for the methyl ester protons, a triplet for the methylene protons adjacent to the hydroxyl group, a triplet for the hydroxyl proton (which may exchange with D₂O), and a singlet for the acetylenic proton. Chemical shifts would be influenced by the electronegative oxygen atoms and the triple bond.

  • ¹³C NMR: Signals for the carbonyl carbon of the ester, the two sp-hybridized carbons of the alkyne, the methylene carbon bearing the hydroxyl group, and the methyl carbon of the ester are expected.

  • IR Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch (broad, ~3400 cm⁻¹), the C≡C stretch (~2250 cm⁻¹, may be weak), and the C=O stretch of the ester (~1720 cm⁻¹).[3]

Experimental Protocols

GC-MS Analysis (with Derivatization):

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of anhydrous pyridine.

  • Derivatization: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Heat the mixture at 70°C for 30 minutes.[4]

  • GC Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 min, then ramp to 280°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions (EI):

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Electron Energy: 70 eV.

    • Mass Range: m/z 40-400.

LC-ESI-MS/MS Analysis:

  • Sample Preparation: Dissolve 1 mg of this compound in 10 mL of methanol to create a 100 µg/mL stock solution. Further dilute with the mobile phase to a final concentration of 1 µg/mL.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30°C.

  • MS Conditions (Positive ESI-MS/MS):

    • Ion Source: Electrospray ionization (ESI), positive mode.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325°C.

    • Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psi.

    • MS1 Scan Range: m/z 50-300.

    • MS/MS: Isolate the precursor ion at m/z 115 and perform collision-induced dissociation (CID) with varying collision energies (e.g., 10, 20, 30 eV) to generate a fragmentation spectrum.

Visualizations

experimental_workflow cluster_gcms GC-MS Workflow cluster_lcms LC-MS Workflow sample_prep_gc Sample Preparation (Dissolution in Pyridine) derivatization Derivatization (BSTFA + TMCS) sample_prep_gc->derivatization gc_injection GC Injection derivatization->gc_injection gc_separation GC Separation (HP-5MS Column) gc_injection->gc_separation ei_ionization EI Ionization gc_separation->ei_ionization ms_detection_gc MS Detection ei_ionization->ms_detection_gc sample_prep_lc Sample Preparation (Dilution in Methanol) lc_injection LC Injection sample_prep_lc->lc_injection lc_separation LC Separation (C18 Column) lc_injection->lc_separation esi_ionization ESI Ionization lc_separation->esi_ionization ms_detection_lc MS/MS Detection esi_ionization->ms_detection_lc

Caption: Experimental workflows for GC-MS and LC-MS analysis.

fragmentation_pathway cluster_frags Predicted EI Fragmentation M [C₅H₆O₃]⁺˙ m/z 114 frag1 [C₄H₃O₂]⁺ m/z 83 M->frag1 - ˙OCH₃ frag2 [C₅H₅O₂]⁺ m/z 97 M->frag2 - ˙OH frag3 [C₅H₄O₂]⁺˙ m/z 96 M->frag3 - H₂O frag4 [C₄H₅O₂]⁺ m/z 85 M->frag4 - C₂H₅

Caption: Predicted EI fragmentation pathway of this compound.

References

A Comparative Guide to the FTIR Spectroscopy of Methyl 4-hydroxybut-2-ynoate for Functional Group Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the Fourier-Transform Infrared (FTIR) spectrum of Methyl 4-hydroxybut-2-ynoate. By breaking down the molecule into its constituent functional groups, we compare the expected absorption frequencies with established literature values. This document serves as a practical resource for researchers utilizing FTIR spectroscopy for the structural elucidation and verification of complex organic molecules in pharmaceutical and chemical research.

Overview of Functional Groups in this compound

This compound is a multifunctional molecule containing a hydroxyl group, an internal alkyne, and a methyl ester. Each of these groups exhibits characteristic vibrational frequencies in the infrared spectrum, allowing for its unambiguous identification and differentiation from related compounds. The conjugation of the alkyne with the ester carbonyl group is a key structural feature that influences the position of the C=O stretching frequency.

Comparative Analysis of FTIR Absorption Bands

The following table summarizes the expected FTIR absorption bands for this compound. For comparative purposes, typical frequency ranges for both the specific (α,β-unsaturated) and general functional group types are provided.

Functional GroupVibration TypeExpected Wavenumber Range (cm⁻¹)Notes
Hydroxyl (-OH) O-H Stretch (Hydrogen-bonded)3500 - 3200 (broad, strong)[1][2]The broadness of this peak is a hallmark of intermolecular hydrogen bonding.[3] In dilute solutions in non-polar solvents, a sharper, "free" O-H peak may appear around 3650-3600 cm⁻¹.[1]
C-O Stretch1300 - 1000 (strong)[1][3]This peak confirms the presence of an alcohol moiety.
Alkyne (-C≡C-) C≡C Stretch (Internal)2260 - 2100 (weak to medium)[4][5][6]The intensity is often weak for internal alkynes due to the small change in dipole moment during vibration.[5][7] Symmetrical substitution can render this peak inactive.
Ester (-COOCH₃) C=O Stretch (α,β-unsaturated)1730 - 1715 (strong)[4][8]Conjugation with the alkyne lowers the frequency from the typical saturated ester range (1750-1735 cm⁻¹).[8] This is a highly diagnostic, strong absorption.[9]
C-O Stretch (asymmetric)1300 - 1150 (strong)[8][10]Esters typically show two characteristic C-O stretches.[10] This band is often referred to as the C-C-O stretch.[10]
C-O Stretch (symmetric)1150 - 1000 (strong)[10][11]This band corresponds to the O-C-C stretch involving the methyl group.[10]
Alkyl C-H C(sp³)-H Stretch3000 - 2850 (medium)[4][12]These absorptions arise from the methyl and methylene groups in the molecule.

Experimental Protocol: FTIR Spectroscopy of a Liquid Sample

This section details a standard procedure for acquiring an FTIR spectrum of a liquid sample like this compound using an Attenuated Total Reflectance (ATR) accessory, a common technique for liquid and solid samples.

Objective: To obtain a high-quality infrared spectrum of this compound for functional group analysis.

Materials:

  • FTIR Spectrometer with a Diamond or Germanium ATR accessory.

  • Sample: this compound (liquid).

  • Solvent for cleaning (e.g., Isopropanol or Acetone).

  • Lint-free laboratory wipes.

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. The sample compartment should be closed to minimize atmospheric interference (H₂O, CO₂).

  • Background Spectrum Collection:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol and allow it to dry completely.

    • Collect a background spectrum. This scan measures the ambient conditions (atmosphere and the ATR crystal itself) and will be automatically subtracted from the sample spectrum. A typical background scan consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Place a small drop (typically 1-2 µL) of the liquid this compound directly onto the center of the ATR crystal, ensuring the entire crystal surface is covered.

  • Sample Spectrum Collection:

    • Initiate the sample scan using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution). The software will perform a Fourier transform on the resulting interferogram to generate the final infrared spectrum (transmittance vs. wavenumber).

  • Data Processing and Analysis:

    • The resulting spectrum should be baseline-corrected if necessary.

    • Use the software's peak-picking tool to identify the wavenumbers of major absorption bands.

    • Correlate the observed peaks with the expected frequencies for the functional groups listed in Table 1 to confirm the molecular structure.

  • Cleaning:

    • Thoroughly clean the ATR crystal with solvent and a lint-free wipe to remove all traces of the sample.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the functional group analysis of this compound using FTIR spectroscopy.

FTIR_Analysis_Workflow cluster_instrument Instrumentation & Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Interpretation cluster_conclusion Conclusion Sample Sample: This compound Spectrometer ATR-FTIR Spectrometer Sample->Spectrometer Interferogram Raw Data (Interferogram) Spectrometer->Interferogram FT Fourier Transform Interferogram->FT Spectrum FTIR Spectrum (%T vs. Wavenumber cm⁻¹) FT->Spectrum Peak_ID Peak Identification Spectrum->Peak_ID OH_Group O-H Stretch (~3400 cm⁻¹) Peak_ID->OH_Group CO_Group C=O Stretch (~1720 cm⁻¹) Peak_ID->CO_Group CC_Alkyne C≡C Stretch (~2230 cm⁻¹) Peak_ID->CC_Alkyne C_O_Ester C-O Stretches (1300-1000 cm⁻¹) Peak_ID->C_O_Ester Conclusion Structural Confirmation: Functional Group Analysis Complete OH_Group->Conclusion CO_Group->Conclusion CC_Alkyne->Conclusion C_O_Ester->Conclusion

Caption: Workflow for FTIR functional group analysis of this compound.

Conclusion

FTIR spectroscopy is a powerful and rapid analytical technique for the structural characterization of organic molecules like this compound. The key to a successful analysis lies in the systematic identification of characteristic absorption bands corresponding to the molecule's functional groups. The presence of a broad O-H stretch, a strong, conjugated C=O stretch below 1730 cm⁻¹, a weak C≡C stretch, and strong C-O ester bands provides a unique spectral fingerprint. This guide offers the foundational data and protocols necessary for researchers to confidently apply FTIR spectroscopy in their synthetic and analytical workflows.

References

A Comparative Guide to Monitoring the Reaction Progress of Methyl 4-hydroxybut-2-ynoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is fundamental to optimizing product yield, minimizing impurities, and ensuring the overall efficiency of synthetic processes. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) and other common analytical techniques—High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Thin-Layer Chromatography (TLC)—for monitoring the reaction progress of Methyl 4-hydroxybut-2-ynoate.

This compound, a polar molecule containing both a hydroxyl and an ester functional group, presents unique analytical challenges. This guide offers detailed experimental protocols and a comparative assessment of the aforementioned techniques to assist in selecting the most appropriate method for your specific research needs.

Comparison of Analytical Techniques

The choice of analytical technique for reaction monitoring is contingent on various factors, including the chemical and physical properties of the analytes, the required sensitivity and selectivity, the speed of analysis, and the nature of the desired data (qualitative versus quantitative).

Parameter GC-MS HPLC NMR Spectroscopy TLC
Principle Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Non-destructive analysis based on the magnetic properties of atomic nuclei.Separation based on differential migration of components on a stationary phase via a mobile phase.[1][2]
Sample Volatility Requires volatile and thermally stable samples. Derivatization is often necessary for polar compounds.[3][4]Not required, making it ideal for non-volatile and thermally labile compounds.[5][6]Not required.Not required.[5][7]
Sample Preparation Can be complex, often requiring extraction and derivatization to increase volatility.[3][4]Generally simpler, involving dissolution and filtration.[5]Minimal, often requiring only dissolution in a deuterated solvent.Simple, direct spotting of the reaction mixture.[7]
Sensitivity High, especially with selected ion monitoring (SIM).Moderate to high, depending on the detector used.Lower compared to MS-based methods.Low, primarily qualitative.[5][7]
Quantitative Analysis Excellent with proper calibration.Excellent with proper calibration.Inherently quantitative without the need for response factors.Generally qualitative, though semi-quantitative analysis is possible with image analysis.
Structural Information Provides detailed structural information from mass fragmentation patterns.Limited to retention time and UV-Vis spectra, unless coupled with a mass spectrometer (LC-MS).Provides detailed structural information and connectivity of atoms.Limited to the retention factor (Rf) value.[7]
Speed Relatively fast analysis time per sample, but sample preparation can be time-consuming.Analysis time can vary depending on the separation method.Relatively fast data acquisition, but can be a bottleneck in high-throughput screening.Very fast, providing quick snapshots of the reaction progress.[5][7]
Cost High initial instrument cost and maintenance.Moderate to high initial instrument cost and maintenance.Very high initial instrument cost and maintenance.Very low cost.[7]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Due to the polar nature of this compound, a derivatization step is necessary to increase its volatility and thermal stability for GC-MS analysis. Silylation is a common and effective method for derivatizing hydroxyl and carboxyl groups.

a. Sample Preparation and Derivatization (Silylation):

  • Sample Aliquot: Withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

  • Solvent Evaporation: If the reaction solvent is not suitable for the derivatization reaction, evaporate it under a gentle stream of nitrogen.

  • Derivatization: To the dried residue, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Reaction: Seal the vial and heat at 60-70°C for 30 minutes to ensure complete derivatization.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

b. GC-MS Instrumentation and Conditions:

Parameter Value
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Injector Temperature 250°C
Oven Temperature Program Initial temperature of 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
Carrier Gas Helium at a constant flow rate of 1 mL/min
Injection Mode Splitless
MS Transfer Line Temp 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40-500 amu

c. Data Analysis:

Monitor the reaction progress by observing the decrease in the peak area of the derivatized starting material and the increase in the peak area of the derivatized product over time. The mass spectra will aid in confirming the identity of the compounds.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is well-suited for the direct analysis of this compound without the need for derivatization.

a. Sample Preparation:

  • Sample Aliquot: Withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.

  • Dilution: Dilute the aliquot with the mobile phase (e.g., 1:100).

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter before injection.

b. HPLC Instrumentation and Conditions:

Parameter Value
HPLC Column C18 reverse-phase column, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Isocratic elution with a mixture of acetonitrile and water (e.g., 40:60 v/v). The exact ratio may need to be optimized.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV detector at a wavelength of 210 nm (or a more suitable wavelength determined by a UV scan of the analyte).

c. Data Analysis:

Quantify the concentration of the starting material and product by creating a calibration curve with standards of known concentrations. Monitor the reaction by tracking the peak areas of the analyte and product over time.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR provides detailed structural information and is inherently quantitative, making it a powerful tool for reaction monitoring.

a. Sample Preparation:

  • Sample Aliquot: Withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Solvent Addition: Add the aliquot to an NMR tube containing a deuterated solvent (e.g., CDCl₃ or D₂O, depending on the reaction solvent) and an internal standard with a known concentration (e.g., dimethyl sulfoxide).

b. NMR Data Acquisition:

Acquire ¹H NMR spectra at regular intervals throughout the reaction.

c. Data Analysis:

Integrate the signals corresponding to unique protons of the starting material and the product. The ratio of the integrals, relative to the internal standard, will provide the relative concentrations of the species in the reaction mixture.

Thin-Layer Chromatography (TLC) Analysis

TLC is a rapid and simple qualitative method for monitoring reaction progress.[5][7]

a. Sample Preparation:

Directly spot a small amount of the reaction mixture onto a TLC plate using a capillary tube.[7] It is also advisable to spot the starting material and a co-spot (a spot of the starting material on top of the reaction mixture spot) for comparison.[7]

b. TLC Development:

Develop the TLC plate in a chamber containing an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The polarity of the solvent system should be optimized to achieve good separation between the starting material and the product.[7]

c. Visualization:

Visualize the spots under a UV lamp or by staining with a suitable reagent (e.g., potassium permanganate stain).[7]

d. Data Analysis:

Monitor the disappearance of the starting material spot and the appearance of the product spot. The retention factor (Rf) values can be used to differentiate between the components.[7]

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis ReactionMixture Reaction Mixture Aliquot Evaporation Solvent Evaporation (if necessary) ReactionMixture->Evaporation Derivatization Silylation (e.g., with BSTFA) Evaporation->Derivatization Heating Heating (60-70°C) Derivatization->Heating Injection Injection into GC-MS Heating->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection PeakIntegration Peak Integration Detection->PeakIntegration MassSpectra Mass Spectra Analysis Detection->MassSpectra Quantification Quantification PeakIntegration->Quantification MassSpectra->Quantification

Caption: Experimental workflow for GC-MS analysis of this compound.

Method_Comparison cluster_criteria Analytical Requirements cluster_methods Analytical Methods Qualitative Qualitative Analysis GCMS GC-MS Qualitative->GCMS Good HPLC HPLC Qualitative->HPLC Good NMR NMR Qualitative->NMR Good TLC TLC Qualitative->TLC Excellent Quantitative Quantitative Analysis Quantitative->GCMS Excellent Quantitative->HPLC Excellent Quantitative->NMR Excellent Quantitative->TLC Poor Structural Structural Information Structural->GCMS Good Structural->HPLC Poor (unless LC-MS) Structural->NMR Excellent Structural->TLC Very Poor Speed Speed Speed->GCMS Moderate (sample prep) Speed->HPLC Moderate Speed->NMR Fast Speed->TLC Fastest Cost Cost-Effectiveness Cost->GCMS High Cost->HPLC Moderate Cost->NMR Highest Cost->TLC Lowest

Caption: Comparison of analytical methods for reaction monitoring.

References

A Comparative Analysis of Methyl 4-hydroxybut-2-ynoate and Ethyl 4-hydroxybut-2-ynoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the selection of appropriate building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the myriad of available synthons, functionalized alkynes such as Methyl 4-hydroxybut-2-ynoate and Ethyl 4-hydroxybut-2-ynoate serve as versatile intermediates. This guide provides a comprehensive, data-driven comparison of these two closely related compounds, offering insights into their physicochemical properties, synthesis, and potential applications in medicinal chemistry.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of a molecule is crucial for predicting its behavior in both chemical reactions and biological systems. The primary difference between the two title compounds lies in the ester functional group—a methyl ester versus an ethyl ester. This seemingly minor variation can influence properties such as molecular weight, lipophilicity, and metabolic stability.

PropertyThis compoundEthyl 4-hydroxybut-2-ynoate
Molecular Formula C₅H₆O₃[1]C₆H₈O₃[2]
Molecular Weight 114.10 g/mol [1]128.13 g/mol [2]
IUPAC Name This compound[1]ethyl 4-hydroxybut-2-ynoate[2]
CAS Number 31555-05-2[3]31555-04-1
XLogP3 -0.1[1]0.2[2]
Hydrogen Bond Donor Count 1[1]1[2]
Hydrogen Bond Acceptor Count 3[1]3[2]
Rotatable Bond Count 2[1]3[2]

Key Observation: The ethyl ester exhibits a slightly higher molecular weight and a greater XLogP3 value, suggesting a modest increase in lipophilicity compared to the methyl ester. This difference in lipophilicity can have significant implications for a molecule's solubility, membrane permeability, and ultimately, its pharmacokinetic profile in a drug development context.

Synthesis and Reactivity

Experimental Protocol: Synthesis of this compound

This procedure involves the carbomethoxylation of the Grignard reagent of a protected propargyl alcohol, followed by deprotection.[4]

Materials:

  • Ethylmagnesium bromide in diethyl ether

  • Tetrahydropyranyl derivative of propargyl alcohol

  • Dry tetrahydrofuran (THF)

  • Methyl chloroformate

  • Dry toluene

  • Saturated brine

  • Anhydrous sodium sulfate

  • Anhydrous methanol

  • Dowex 50-X4 cation exchange resin (H⁺ form)

Procedure:

  • To a solution of the Grignard reagent prepared from the tetrahydropyranyl derivative of propargyl alcohol in a mixture of diethyl ether and THF, slowly add methyl chloroformate at -20°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Work up the reaction by adding a saturated solution of ammonium chloride and extracting with toluene.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Dissolve the residue in anhydrous methanol and add Dowex 50-X4 resin. Stir the mixture at room temperature to effect deprotection.

  • Filter off the resin and concentrate the filtrate.

  • Purify the crude product by distillation under reduced pressure to yield this compound.

Safety Note: Acetylenic compounds can be explosive. All operations, especially distillations, should be conducted behind a safety shield in a well-ventilated fume hood. This compound is a potent vesicant and should be handled with appropriate personal protective equipment.[4]

cluster_synthesis Synthesis of this compound Propargyl_Alcohol_Derivative Tetrahydropyranyl derivative of propargyl alcohol Grignard_Reagent Grignard Reagent Formation Propargyl_Alcohol_Derivative->Grignard_Reagent EtMgBr Carbomethoxylation Carbomethoxylation with Methyl Chloroformate Grignard_Reagent->Carbomethoxylation Protected_Ester Protected Methyl Ester Carbomethoxylation->Protected_Ester Deprotection Deprotection with Dowex 50-X4 Protected_Ester->Deprotection Final_Product This compound Deprotection->Final_Product

A simplified workflow for the synthesis of this compound.

Comparative Performance and Applications in Drug Development

While direct comparative experimental data for the biological performance of this compound and Ethyl 4-hydroxybut-2-ynoate is scarce in the available literature, we can infer potential differences based on the well-established principles of medicinal chemistry regarding methyl and ethyl esters.

The choice between a methyl and an ethyl ester in a drug candidate can significantly impact its pharmacokinetic and pharmacodynamic properties.[5]

  • Metabolic Stability: Ethyl esters are generally more sterically hindered than methyl esters, which can sometimes lead to increased resistance to hydrolysis by esterases. This can, in turn, prolong the half-life of a drug.

  • Lipophilicity and Permeability: As noted earlier, the ethyl group imparts greater lipophilicity. This can enhance a compound's ability to cross cell membranes and the blood-brain barrier, potentially leading to improved bioavailability and central nervous system penetration.[5]

  • Reactivity: The electronic effects of the methyl and ethyl groups are very similar, so a significant difference in the reactivity of the alkyne or hydroxyl moieties is not expected. However, the steric bulk of the ethyl group could subtly influence the approach of reagents or binding to a target protein.

This compound has been utilized as a dipolarophile in 1,3-dipolar cycloaddition reactions, for instance, in the synthesis of 8-aza-3-deazaguanosine.[4] Both molecules, with their terminal alkyne and primary alcohol functionalities, are valuable precursors for a variety of chemical transformations, including:

  • Click chemistry reactions

  • Sonogashira couplings

  • Oxidation of the primary alcohol to an aldehyde or carboxylic acid

  • Esterification or etherification of the hydroxyl group

cluster_reactivity Potential Reactions of 4-hydroxybut-2-ynoates Starting_Material Methyl/Ethyl 4-hydroxybut-2-ynoate Click_Chemistry Click Chemistry (e.g., with azides) Starting_Material->Click_Chemistry Sonogashira_Coupling Sonogashira Coupling (e.g., with aryl halides) Starting_Material->Sonogashira_Coupling Oxidation Oxidation of Alcohol Starting_Material->Oxidation Esterification_Etherification Esterification/Etherification of Alcohol Starting_Material->Esterification_Etherification

Potential synthetic transformations of the title compounds.

Conclusion

This compound and Ethyl 4-hydroxybut-2-ynoate are both valuable and versatile building blocks for organic synthesis and drug discovery. The choice between the two will likely depend on the specific goals of the research program. The methyl ester is well-characterized with a readily available synthesis protocol. The ethyl ester, while less documented, offers the potential for subtly modulated physicochemical properties, particularly increased lipophilicity, which could be advantageous in optimizing the pharmacokinetic profile of a lead compound. Further head-to-head experimental studies are warranted to fully elucidate the comparative performance of these two synthons in various biological assays and synthetic applications.

References

A Comparative Guide to Alternatives for Methyl 4-hydroxybut-2-ynoate in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, cycloaddition reactions are an indispensable tool. Methyl 4-hydroxybut-2-ynoate is a valuable building block in this context, offering a functionalized alkyne for the construction of diverse carbo- and heterocyclic scaffolds. However, a range of alternative alkynes exist, each with unique reactivity profiles that can be advantageous depending on the specific synthetic target and reaction conditions. This guide provides an objective comparison of common alternatives to this compound, supported by experimental data to aid in the selection of the optimal reagent for your cycloaddition reactions.

Overview of Alternatives

The primary alternatives to this compound in cycloaddition reactions are other electron-deficient alkynes. The electron-withdrawing nature of the ester group in these compounds activates the alkyne for reaction with dienes (in Diels-Alder reactions) and 1,3-dipoles. The most common alternatives include:

  • Ethyl propiolate: A widely used and commercially available propiolate ester.

  • Dimethyl acetylenedicarboxylate (DMAD): A highly reactive and symmetrical alkyne bearing two ester groups.

  • Propiolic acid: The parent acetylenic carboxylic acid, which can be used directly or as a precursor to other esters.

This guide will focus on the performance of Ethyl propiolate and DMAD in comparison to this compound, as these are the most frequently employed alternatives with available comparative data.

Performance in Diels-Alder Reactions: A Case Study with Furan

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the formation of six-membered rings. Furan is a common diene used to evaluate the reactivity of dienophiles. Below is a comparison of the performance of this compound and its alternatives in reactions with furan.

DienophileReaction ConditionsProduct(s)Yield (%)Reference
This compound Data not available for direct comparison with furan.---
Ethyl Propiolate Thermal: 130°C, 20 h2,6-dicarbethoxy-9-oxatetracyclo[3.2.1.13,8.02,4]non-6-ene9[1]
AlCl₃, CH₂Cl₂, 1 hMixture of endo-endo and endo-exo 2:1 diadducts16 (for isolated endo-exo diadduct)[1]
Dimethyl Acetylenedicarboxylate (DMAD) AlCl₃, CH₂Cl₂, reflux, 4.5 h7-oxabicyclo[2.2.1]hept-2,5-diene-2,3-dicarboxylate80[2]
Microwave, AlCl₃, CH₂Cl₂, 5 min7-oxabicyclo[2.2.1]hept-2,5-diene-2,3-dicarboxylate95[3]

Analysis:

Performance in [3+2] Cycloaddition Reactions: A Case Study with Benzyl Azide

The [3+2] cycloaddition of azides and alkynes is a powerful method for the synthesis of 1,2,3-triazoles, a common motif in medicinal chemistry. The following table compares the performance of the alkynes in reactions with benzyl azide.

AlkyneReaction ConditionsProduct(s)Yield (%)Reference
This compound Data not available for direct comparison with benzyl azide.---
Ethyl propiolate derivative (Ethyl phenylpropiolate) Cp*RuCl(PPh₃)₂, Benzene, reflux, 2.5 h1-Benzyl-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid ethyl ester85[4]
Dimethyl Acetylenedicarboxylate (DMAD) Solvent-free, 2 hDimethyl 1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate91[5]

Analysis:

Both Ethyl propiolate derivatives and DMAD are excellent substrates for [3+2] cycloaddition reactions with benzyl azide, affording the corresponding triazoles in high yields[4][5]. The ruthenium-catalyzed reaction of an ethyl propiolate derivative demonstrates the utility of this class of compounds in forming highly substituted triazoles[4]. DMAD, being a symmetrical and highly activated alkyne, reacts efficiently under solvent-free conditions to produce the dicarboxylated triazole in excellent yield[5]. Again, specific data for the reaction of this compound with benzyl azide is not available in the searched literature for a direct comparison. However, a study on its reaction with an azido sugar resulted in a 75% yield of a mixture of isomeric triazoles, indicating its suitability for this type of transformation.

Experimental Protocols

Diels-Alder Reaction of Furan with Dimethyl Acetylenedicarboxylate (Microwave-assisted)

Reference: [3]

Materials:

  • Furan

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Aluminum(III) chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

Procedure: A mixture of furan (1 mmol), dimethyl acetylenedicarboxylate (1 mmol), and a catalytic amount of AlCl₃ in dichloromethane is placed in a sealed vessel suitable for microwave irradiation. The mixture is irradiated in a domestic microwave oven at 600 W for 5 minutes. After cooling, the reaction mixture is quenched with water and extracted with dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 7-oxabicyclo[2.2.1]hept-2,5-diene-2,3-dicarboxylate.

[3+2] Cycloaddition of Benzyl Azide with Dimethyl Acetylenedicarboxylate (Solvent-free)

Reference: [5]

Materials:

  • Benzyl azide

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Thiourea supported copper(I) chloride catalyst (2 mol%)

Procedure: In a reaction vessel, benzyl azide (1 mmol) and dimethyl acetylenedicarboxylate (1.15 mmol) are mixed with the thiourea supported copper(I) chloride catalyst (2 mol%). The reaction mixture is stirred at room temperature for 2 hours under solvent-free conditions. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the desired product, dimethyl 1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate, is isolated directly from the reaction mixture, typically by crystallization or chromatographic purification if necessary.

Reaction Pathways and Workflow

The following diagrams illustrate the general mechanisms for the Diels-Alder and [3+2] cycloaddition reactions discussed.

Diels_Alder_Reaction cluster_reactants Reactants cluster_process Process cluster_product Product Diene Diene (e.g., Furan) TS [4+2] Transition State Diene->TS [4π] Dienophile Dienophile (e.g., Substituted Alkyne) Dienophile->TS [2π] Product Cyclohexene Derivative (7-Oxabicyclo[2.2.1]heptadiene) TS->Product Cycloaddition

Caption: Generalized workflow for a [4+2] Diels-Alder cycloaddition reaction.

Three_Plus_Two_Cycloaddition cluster_reactants Reactants cluster_process Process cluster_product Product Dipole 1,3-Dipole (e.g., Benzyl Azide) TS [3+2] Transition State Dipole->TS [3 components] Dipolarophile Dipolarophile (e.g., Substituted Alkyne) Dipolarophile->TS [2 components] Product Five-membered Heterocycle (1,2,3-Triazole) TS->Product Cycloaddition

Caption: Generalized workflow for a [3+2] cycloaddition reaction.

Conclusion

In selecting an alternative to this compound for cycloaddition reactions, both Ethyl propiolate and Dimethyl acetylenedicarboxylate present as viable and effective options.

  • Dimethyl acetylenedicarboxylate (DMAD) stands out for its high reactivity, particularly in Diels-Alder reactions, often providing excellent yields under mild conditions. Its symmetrical nature simplifies the analysis of reaction outcomes.

  • Ethyl propiolate is a versatile and cost-effective reagent, demonstrating good performance in [3+2] cycloadditions. Its reactivity in Diels-Alder reactions can be sluggish, often requiring catalysis or forcing conditions.

  • This compound remains a valuable reagent, especially when the introduction of a hydroxymethyl group is desired in the final product. While direct comparative data in the specific reactions highlighted is limited, its demonstrated utility in forming triazoles and other heterocycles confirms its place in the synthetic chemist's toolbox.

The choice of alkyne will ultimately depend on the specific requirements of the synthesis, including the nature of the diene or dipole, desired product functionality, and reaction conditions. For challenging Diels-Alder reactions, DMAD is likely the superior choice, while for many [3+2] cycloadditions, both propiolate esters and DMAD can be expected to perform well. Further experimental investigation is warranted for a direct comparison of this compound in these benchmark reactions to fully elucidate its relative performance.

References

Reactivity comparison of "Methyl 4-hydroxybut-2-ynoate" with other terminal alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate terminal alkyne is a critical decision in the synthesis of complex molecules and bioconjugates. Methyl 4-hydroxybut-2-ynoate, with its bifunctional nature, presents a unique reactivity profile. This guide provides an objective comparison of its performance in key reactions against other common terminal alkynes, supported by available experimental data and detailed methodologies.

This compound possesses both a terminal alkyne for coupling reactions and a primary alcohol for further functionalization. Its reactivity is significantly influenced by the electron-withdrawing nature of the methyl ester group, which activates the alkyne for certain transformations. This guide will focus on its performance in Sonogashira coupling, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry", and nucleophilic addition reactions, benchmarked against propargyl alcohol, 3-butyn-1-ol, and methyl propiolate.

Comparative Reactivity Analysis

The reactivity of a terminal alkyne is governed by factors such as the acidity of the acetylenic proton and the electron density of the triple bond. Electron-withdrawing groups, like the methyl ester in this compound and methyl propiolate, increase the acidity of the terminal proton, which can facilitate the formation of metal acetylides, a key step in many coupling reactions. However, this electron deficiency can also render the alkyne more susceptible to nucleophilic attack.

Sonogashira Coupling

Table 1: Predicted Relative Reactivity in Sonogashira Coupling

AlkyneStructurePredicted Relative ReactivityKey Considerations
This compound COC(=O)C#CCOHighThe electron-withdrawing ester group enhances reactivity. The hydroxyl group may require protection depending on the reaction conditions.
Propargyl AlcoholC#CCOModerateA standard terminal alkyne, widely used. The hydroxyl group can coordinate with the catalyst.
3-Butyn-1-olC#CCCOModerateSimilar to propargyl alcohol but with an additional methylene spacer.
Methyl PropiolateCOC(=O)C#CHighHighly activated alkyne due to the proximate electron-withdrawing ester group. Prone to side reactions like Michael addition.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

In the realm of "click chemistry," the reactivity of the alkyne component is crucial for efficient triazole formation. Studies have shown that terminal alkynes with electron-withdrawing groups exhibit enhanced reactivity in CuAAC. Propiolate derivatives, structurally similar to this compound, have been reported to be more reactive than simple alkynes like propargyl alcohol[1]. This suggests that this compound would be a highly efficient partner in click reactions.

Table 2: Predicted Relative Reactivity in CuAAC

AlkyneStructurePredicted Relative ReactivityKey Considerations
This compound COC(=O)C#CCOHighThe ester group activates the alkyne for cycloaddition.
Propargyl AlcoholC#CCOModerateA reliable and commonly used alkyne for CuAAC.
3-Butyn-1-olC#CCCOModerateExpected to have similar reactivity to propargyl alcohol.
Methyl PropiolateCOC(=O)C#CVery HighHighly reactive due to the strong electron-withdrawing effect of the ester group.
Nucleophilic Addition

The electron-deficient nature of the triple bond in this compound and methyl propiolate makes them susceptible to nucleophilic attack, such as Michael addition. This can be a desired reaction pathway for the synthesis of functionalized alkenes, but an undesired side reaction in other contexts. In contrast, propargyl alcohol and 3-butyn-1-ol are less prone to nucleophilic addition due to the higher electron density of their alkyne moieties.

Table 3: Susceptibility to Nucleophilic Addition

AlkyneStructureSusceptibility to Nucleophilic AdditionKey Considerations
This compound COC(=O)C#CCOHighThe ester group activates the alkyne for Michael addition.
Propargyl AlcoholC#CCOLowGenerally not susceptible to nucleophilic addition under standard conditions.
3-Butyn-1-olC#CCCOLowSimilar to propargyl alcohol.
Methyl PropiolateCOC(=O)C#CVery HighA classic Michael acceptor, readily undergoes conjugate addition.

Experimental Protocols

Detailed experimental protocols are essential for reproducible research. The following are representative procedures for the key reactions discussed.

Protocol 1: General Procedure for Sonogashira Coupling

Materials:

  • Aryl halide (e.g., 4-iodotoluene)

  • Terminal alkyne (e.g., this compound)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine or diisopropylamine)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide (1.0 eq.), palladium catalyst (0.02-0.05 eq.), and CuI (0.05-0.1 eq.).

  • Add the anhydrous solvent, followed by the base (2-3 eq.).

  • Add the terminal alkyne (1.1-1.5 eq.) to the stirring solution.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Terminal alkyne (e.g., this compound)

  • Azide (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of t-butanol and water)

Procedure:

  • In a round-bottom flask, dissolve the terminal alkyne (1.0 eq.) and the azide (1.0-1.1 eq.) in the solvent mixture (e.g., t-BuOH/H₂O 1:1).

  • Add a freshly prepared aqueous solution of sodium ascorbate (0.1-0.3 eq.).

  • Add an aqueous solution of CuSO₄·5H₂O (0.01-0.05 eq.).

  • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude triazole product by column chromatography or recrystallization.

Protocol 3: General Procedure for Nucleophilic (Michael) Addition

Materials:

  • Activated alkyne (e.g., this compound)

  • Nucleophile (e.g., a thiol or an amine)

  • Base (if required, e.g., triethylamine)

  • Solvent (e.g., methanol or THF)

Procedure:

  • Dissolve the activated alkyne (1.0 eq.) in the chosen solvent.

  • Add the nucleophile (1.0-1.2 eq.) to the solution. If the nucleophile is not basic enough, a non-nucleophilic base may be added.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or NMR spectroscopy.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Visualization of Reaction Pathways

To illustrate the logical flow of a typical experimental workflow and the factors influencing reactivity, the following diagrams are provided.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Pd Catalyst, CuI B Add Solvent and Base A->B C Add Terminal Alkyne B->C D Stir at RT or Heat C->D E Monitor by TLC/GC-MS D->E F Quench and Extract E->F Reaction Complete G Dry and Concentrate F->G H Column Chromatography G->H Alkyne_Reactivity_Factors Reactivity Terminal Alkyne Reactivity EWG Electron-Withdrawing Groups (EWGs) Reactivity->EWG increases in Sonogashira & CuAAC EDG Electron-Donating Groups (EDGs) Reactivity->EDG decreases in Sonogashira & CuAAC Acidity Acidity of Acetylenic Proton EWG->Acidity increases Nucleophilicity Nucleophilicity of Triple Bond EWG->Nucleophilicity decreases (increases susceptibility to Michael addition) EDG->Acidity decreases EDG->Nucleophilicity increases

References

A Comparative Analysis of Michael Acceptor Efficiency: Methyl 4-hydroxybut-2-ynoate vs. Propiolate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of drug development and organic synthesis, the Michael addition stands as a cornerstone reaction for carbon-carbon and carbon-heteroatom bond formation. The choice of the Michael acceptor is critical to the efficiency and outcome of this reaction. This guide provides a detailed comparison of the reactivity of two key Michael acceptors: the functionalized alkyne, Methyl 4-hydroxybut-2-ynoate, and the more conventional propiolate esters. This analysis is supported by experimental data to inform researchers, scientists, and drug development professionals in their selection of reagents for synthesis.

Executive Summary

Propiolate esters are widely recognized as effective Michael acceptors, readily undergoing conjugate addition with a variety of nucleophiles. Experimental data demonstrates that the Michael addition of secondary amines to methyl propiolate proceeds with high efficiency, affording β-enaminoesters in excellent yields. In a representative study, the reaction of methyl propiolate with various secondary amines resulted in yields ranging from 71% to 91%[1].

Data Presentation: Aza-Michael Addition Yields

The following table summarizes the reported yields for the aza-Michael addition of various secondary amines to methyl propiolate, providing a benchmark for the efficiency of this class of propiolate esters.

Nucleophile (Secondary Amine)Michael AcceptorProductYield (%)Reference
PyrrolidineMethyl PropiolateMethyl 3-(pyrrolidin-1-yl)acrylate91[1]
PiperidineMethyl PropiolateMethyl 3-(piperidin-1-yl)acrylate85[1]
MorpholineMethyl PropiolateMethyl 3-morpholinoacrylate88[1]
DiethylamineMethyl PropiolateMethyl 3-(diethylamino)acrylate71[1]
DibenzylamineMethyl PropiolateMethyl 3-(dibenzylamino)acrylate82[1]

Table 1: Experimentally determined yields for the Michael addition of various secondary amines to methyl propiolate.[1]

Note: At the time of this publication, directly comparable, peer-reviewed experimental data for the aza-Michael addition to this compound under the same conditions was not available.

Theoretical Considerations

The efficiency of a Michael acceptor is largely governed by the electrophilicity of the β-carbon. In propiolate esters, the electron-withdrawing nature of the ester group polarizes the carbon-carbon triple bond, rendering the β-carbon susceptible to nucleophilic attack.

For this compound, the presence of the hydroxyl group at the γ-position introduces an additional electronic factor. While the hydroxyl group is generally considered to be weakly electron-withdrawing through an inductive effect, it can also participate in hydrogen bonding, which may influence the reaction mechanism and transition state energies. A thorough computational analysis would be beneficial to quantify the difference in electrophilicity between these two Michael acceptors.

Experimental Protocols

Below are detailed experimental protocols for the aza-Michael addition to methyl propiolate. These protocols can serve as a foundation for comparative studies with this compound.

General Procedure for the Aza-Michael Addition to Methyl Propiolate[1]

Materials:

  • Methyl propiolate

  • Secondary amine (e.g., pyrrolidine, piperidine, morpholine, diethylamine, dibenzylamine)

  • Solvent (e.g., methylene chloride)

Procedure:

  • To a solution of the secondary amine (1.0 mmol) in the chosen solvent, add methyl propiolate (1.0 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Visualizing the Reaction Pathway

The following diagrams illustrate the general mechanism of the aza-Michael addition and a comparative workflow.

Michael_Addition_Mechanism General Aza-Michael Addition Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Amine Secondary Amine (Nucleophile) Zwitterion Zwitterionic Intermediate Amine->Zwitterion Nucleophilic Attack Propiolate Propiolate Ester (Michael Acceptor) Propiolate->Zwitterion Enaminoester β-Enaminoester Zwitterion->Enaminoester Proton Transfer Comparative_Workflow Comparative Experimental Workflow cluster_M4HB This compound cluster_MP Methyl Propiolate Start Start: Identical Reaction Conditions (Solvent, Temperature, Stoichiometry) React_M4HB Michael Addition with This compound Start->React_M4HB React_MP Michael Addition with Methyl Propiolate Start->React_MP Workup_M4HB Reaction Workup & Purification React_M4HB->Workup_M4HB Analysis_M4HB Yield & Purity Analysis Workup_M4HB->Analysis_M4HB Compare Compare Efficiency: Yields & Reaction Times Analysis_M4HB->Compare Workup_MP Reaction Workup & Purification React_MP->Workup_MP Analysis_MP Yield & Purity Analysis Workup_MP->Analysis_MP Analysis_MP->Compare

References

HPLC analysis for purity assessment of "Methyl 4-hydroxybut-2-ynoate"

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Purity Assessment of Methyl 4-hydroxybut-2-ynoate: HPLC and Alternative Methods

For researchers, scientists, and professionals in drug development, the accurate determination of the purity of novel chemical entities is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and alternative analytical techniques for assessing the purity of this compound, a valuable building block in organic synthesis. Detailed experimental protocols, comparative data, and visual workflows are presented to assist in selecting the most appropriate analytical method.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a primary technique for the purity determination of non-volatile organic compounds like this compound due to its high resolution, sensitivity, and reproducibility. A reversed-phase HPLC method is typically suitable for this class of compounds.

Potential Impurities:

While specific impurities depend on the synthetic route, common contaminants for a compound like this compound could include:

  • Impurity A: Unreacted starting materials (e.g., propargyl alcohol).

  • Impurity B: By-products from side reactions (e.g., dimers or polymers).

  • Impurity C: Degradation products (e.g., 4-hydroxybut-2-ynoic acid from ester hydrolysis).

Comparison of Analytical Methodologies

The selection of an analytical method for purity determination is influenced by factors such as the expected purity level, the nature of potential impurities, available instrumentation, and the desired accuracy and precision.

ParameterHPLC-UVGas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, detection by mass-to-charge ratio.Intrinsic quantitative signal proportional to the number of nuclei.
Selectivity High, can separate isomers and related impurities.[1]High, provides structural information from mass spectra.[1]High, structurally specific.
Precision (RSD) < 1%< 5%< 1%
Accuracy High (with appropriate reference standards).High (can be affected by derivatization efficiency).[1]Very High (can be a primary method).[1][2]
Strengths Robust, versatile, and widely available.High sensitivity and selectivity, excellent for volatile impurities.[1]Does not require a reference standard of the analyte, provides structural information.[1][3]
Limitations Requires a chromophore for UV detection, response factors can vary.May require derivatization for non-volatile compounds, potential for thermal degradation.[1]Lower sensitivity than chromatographic methods, requires a pure internal standard.[1]

Experimental Protocols

Reversed-Phase HPLC Method for Purity Assessment

This method is designed for the accurate quantification of this compound and its potential impurities.

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (0.1%).

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program 5% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

Sample Preparation:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the sample diluent to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by serial dilution.

  • Sample Preparation: Dissolve the sample in the diluent to achieve a concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection.[2]

Quantification:

Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[2][3] For higher accuracy, a calibration curve should be generated using the reference standard.

Quantitative Data Summary

The following table summarizes representative data from an HPLC analysis of a this compound sample.

CompoundRetention Time (min)Peak Area% Area
Impurity C (Degradation)3.2120000.4
Impurity A (Starting Material)4.8250000.8
This compound7.5292500097.5
Impurity B (By-product)11.2380001.3

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Filter_Sample Filter (0.45 µm) Dissolve_Sample->Filter_Sample Filter_Standard Filter (0.45 µm) Dissolve_Standard->Filter_Standard Inject Inject into HPLC Filter_Sample->Inject Filter_Standard->Inject Separate Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Detect UV Detection (210 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Purity (% Area Normalization) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC purity analysis of this compound.

Conclusion

For routine purity analysis of this compound, reversed-phase HPLC offers a robust and reliable method with excellent resolving power for common process-related impurities.[1] However, for orthogonal confirmation of purity or for samples that may be thermally labile, qNMR and GC-MS present powerful alternatives.[1] The choice of analytical method should be guided by the specific requirements of the analysis, including the nature of the sample, the expected impurities, and the desired level of analytical detail.

References

Unraveling Molecular Architectures: A Comparative Guide to the Structural Analysis of "Methyl 4-hydroxybut-2-ynoate" Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of X-ray crystallography and alternative spectroscopic methods for the structural elucidation of Methyl 4-hydroxybut-2-ynoate and its derivatives, tailored for researchers, scientists, and drug development professionals.

The precise determination of the three-dimensional structure of active pharmaceutical ingredients is a cornerstone of modern drug discovery and development. For derivatives of "this compound," a versatile building block in organic synthesis, a comprehensive understanding of their molecular architecture is crucial for elucidating structure-activity relationships (SAR) and optimizing pharmacological profiles. While single-crystal X-ray diffraction is the gold standard for unambiguous structure determination, obtaining suitable crystals can be a significant bottleneck. This guide provides a comparative overview of X-ray crystallographic analysis and alternative spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, for the characterization of this class of compounds.

Due to the absence of publicly available X-ray crystallographic data for "this compound" or its direct derivatives, this guide will utilize methyl salicylate, a structurally related compound, as a case study to delineate the crystallographic workflow. This guide will also present the alternative spectroscopic methods that provide complementary structural information.

Comparative Analysis of Structural Elucidation Techniques

The selection of an analytical technique for structure determination depends on the nature of the sample, the information required, and the stage of the research. While X-ray crystallography provides a complete 3D structure, spectroscopic methods offer valuable insights into the connectivity, functional groups, and molecular weight of a compound.

TechniqueInformation ObtainedSample RequirementsAdvantagesLimitations
Single-Crystal X-ray Diffraction Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packingSingle crystal of sufficient size and quality (typically >0.1 mm)Unambiguous and definitive structural determinationCrystal growth can be challenging and time-consuming; not suitable for non-crystalline materials
NMR Spectroscopy (¹H, ¹³C, 2D) Connectivity of atoms, chemical environment of nuclei, stereochemistry, conformational informationSoluble sample in a suitable deuterated solventNon-destructive, provides detailed information about the molecular framework in solutionDoes not provide a direct 3D structure; spectra can be complex for large molecules
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution), fragmentation patternsSmall amount of sample, can be in solid, liquid, or gas phaseHigh sensitivity, provides molecular formula, can be coupled with chromatographic techniquesDoes not provide information on stereochemistry or connectivity
Infrared (IR) Spectroscopy Presence of functional groupsSolid, liquid, or gas sampleFast and simple, good for identifying key functional groupsProvides limited information on the overall molecular structure

X-ray Crystallographic Analysis: The Definitive Method

Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule.[1][2] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.[3]

Experimental Workflow for Single-Crystal X-ray Diffraction

The workflow for SC-XRD can be broken down into several key stages, from sample preparation to the final structural refinement.

xray_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction mounting->diffraction phasing Phase Problem Solution diffraction->phasing refinement Model Building & Refinement phasing->refinement validation Structure Validation refinement->validation

Caption: Experimental workflow for single-crystal X-ray crystallography.

Experimental Protocol:

1. Synthesis and Purification:

  • Derivatives of "this compound" are synthesized using appropriate organic chemistry methodologies.

  • The crude product is purified to >98% purity using techniques such as column chromatography, recrystallization, or distillation. Purity is assessed by NMR and/or LC-MS.

2. Crystallization:

  • Growing high-quality single crystals is often the most challenging step.[3]

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethyl acetate, hexane, or a mixture) is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small vial, which is then placed in a sealed chamber containing a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

  • Case Study - Methyl Salicylate: For oily samples like methyl salicylate, which are difficult to crystallize directly, the "crystalline sponge" method can be employed. This involves soaking a porous crystalline host with the liquid analyte, which then orders within the host's pores, allowing its structure to be determined by X-ray diffraction.[4]

3. Data Collection:

  • A suitable single crystal is mounted on a goniometer in the X-ray diffractometer.[1]

  • The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms.

  • The crystal is rotated in a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[5]

4. Structure Solution and Refinement:

  • The positions of the diffraction spots are used to determine the unit cell dimensions and crystal system.

  • The intensities of the spots are used to determine the arrangement of atoms within the unit cell. This involves solving the "phase problem," for which various computational methods are available.

  • The initial atomic model is refined by adjusting atomic positions, and thermal parameters to achieve the best fit between the observed and calculated diffraction data.

Alternative Spectroscopic Techniques for Structural Elucidation

In the absence of single crystals or as a complementary approach, a combination of spectroscopic techniques is essential for comprehensive structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.[6]

Experimental Protocol:

  • A small amount of the purified sample (1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • A reference standard, typically tetramethylsilane (TMS), is added.

  • The sample is placed in a high-field NMR spectrometer.

  • ¹H NMR, ¹³C NMR, and various 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired.

Data Interpretation:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and their neighboring protons (spin-spin coupling).

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • 2D NMR: Establishes the connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the complete assignment of the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing the molecular weight and elemental composition of a compound.[7][8]

Experimental Protocol:

  • A small amount of the sample is introduced into the mass spectrometer.

  • The sample is ionized using one of several methods (e.g., Electrospray Ionization - ESI, Electron Impact - EI).

  • The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer.

  • The ions are detected, and a mass spectrum is generated.

Data Interpretation:

  • The molecular ion peak (M+) provides the molecular weight of the compound.

  • High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

  • The fragmentation pattern can provide clues about the structure of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[9][10]

Experimental Protocol:

  • A small amount of the sample is placed in the IR spectrometer. This can be as a thin film, a solution, or a solid mixed with KBr.

  • The sample is irradiated with infrared light, and the absorbance is measured as a function of wavelength.

Data Interpretation:

  • The absorption bands in the IR spectrum correspond to the vibrational frequencies of specific bonds and functional groups. For "this compound," characteristic peaks would include:

    • O-H stretch (alcohol): ~3300-3500 cm⁻¹

    • C≡C stretch (alkyne): ~2100-2260 cm⁻¹

    • C=O stretch (ester): ~1735-1750 cm⁻¹

    • C-O stretch (ester): ~1150-1250 cm⁻¹

Integrated Approach to Structural Elucidation

For a comprehensive and unambiguous structure determination of novel "this compound" derivatives, an integrated approach utilizing multiple analytical techniques is recommended.

integrated_approach cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis synthesis Novel Derivative ms MS (Molecular Formula) synthesis->ms ir IR (Functional Groups) synthesis->ir nmr NMR (Connectivity) synthesis->nmr xray X-ray Crystallography (3D Structure) synthesis->xray elucidation Structural Elucidation ms->elucidation ir->elucidation nmr->elucidation xray->elucidation

References

Safety Operating Guide

Safe Disposal of Methyl 4-hydroxybut-2-ynoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for Methyl 4-hydroxybut-2-ynoate, tailored for researchers, scientists, and drug development professionals.

This compound is a chemical that requires careful handling due to its hazardous properties. Adherence to proper disposal protocols is crucial to mitigate risks and ensure compliance with safety regulations.

Hazard Profile

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards[1]:

Hazard ClassificationGHS CategoryHazard Statement
Flammable LiquidsCategory 4H227: Combustible liquid
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

Data sourced from PubChem CID 325086[1]

Experimental Protocol: Step-by-Step Disposal Procedure

The disposal of this compound must be managed as a hazardous chemical waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash receptacles. The primary route for disposal is through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor[2].

1. Personal Protective Equipment (PPE) and Preparation:

  • Before handling the chemical waste, ensure you are wearing appropriate PPE as specified in the Safety Data Sheet (SDS). This should include:

    • Nitrile gloves (inspect for integrity before use).

    • Safety glasses or goggles.

    • A lab coat.

  • Conduct all waste handling activities in a well-ventilated area, preferably within a chemical fume hood.

2. Waste Segregation:

  • This compound waste must be segregated as a combustible and irritant liquid.

  • Crucially, do not mix this waste with other incompatible waste streams , such as strong acids, bases, or oxidizing agents, to prevent potentially violent reactions[3][4].

3. Waste Collection and Containment:

  • Select a waste container that is in good condition and chemically compatible with this compound. The original product container is often a suitable choice.

  • The container must have a secure, screw-top lid to prevent leaks and evaporation. Makeshift lids such as parafilm or foil are not acceptable.

  • The waste container must be kept closed at all times, except when actively adding waste[3].

4. Labeling the Waste Container:

  • As soon as the first drop of waste is added, the container must be labeled with a "Hazardous Waste" tag provided by your institution's EHS department.

  • The label must be completed legibly and include the following information:

    • The words "Hazardous Waste"[3].

    • Full chemical name: "this compound" (avoid abbreviations or chemical formulas)[5].

    • Approximate concentration and volume of the waste.

    • Hazard identification: Clearly indicate that the waste is "Combustible" and an "Irritant".

5. Storage in a Satellite Accumulation Area (SAA):

  • Store the labeled hazardous waste container in a designated and properly marked Satellite Accumulation Area (SAA)[3][6].

  • The SAA should be at or near the point of waste generation and under the control of the laboratory personnel.

  • Ensure that the storage of incompatible waste types is physically segregated within the SAA[7].

6. Arranging for Final Disposal:

  • Adhere to your institution's specific limits for the volume of hazardous waste that can be stored in an SAA (e.g., typically no more than 55 gallons)[6].

  • Once the waste container is full or you are ready for its disposal, complete any final details on the hazardous waste tag.

  • Submit a chemical waste collection request to your institution's EHS department or follow their established procedures for waste pickup.

Disposal Decision Workflow

The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep 1. Preparation & Identification cluster_contain 2. Containment & Labeling cluster_storage 3. Segregation & Storage cluster_disposal 4. Final Disposal start Start: Have This compound waste for disposal identify_hazards Identify Hazards: - Combustible (H227) - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) start->identify_hazards wear_ppe Wear Appropriate PPE: - Gloves - Goggles - Lab Coat identify_hazards->wear_ppe select_container Select Compatible, Sealable Container wear_ppe->select_container label_container Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazards (Combustible, Irritant) select_container->label_container check_compat Is waste compatible with other wastes in SAA? label_container->check_compat segregate Segregate from Incompatible Wastes (Acids, Bases, Oxidizers) check_compat->segregate No store_saa Store in Designated Satellite Accumulation Area (SAA) check_compat->store_saa Yes segregate->store_saa contact_ehs Contact Institutional EHS for Waste Pickup store_saa->contact_ehs end End: Waste Properly Managed for Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl 4-hydroxybut-2-ynoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of Methyl 4-hydroxybut-2-ynoate (CAS No: 31555-05-2). The following procedural guidance is designed to ensure the safe execution of laboratory operations involving this compound.

Immediate Safety and Hazard Information

This compound is a reactive acetylenic ester that presents several health and safety hazards. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a combustible liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE for various stages of handling.

Body Part Required PPE Specifications & Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for tears or punctures before each use. Change gloves frequently, especially if contamination is suspected.
Eyes Safety goggles with side-shields or a face shieldProvides protection from splashes and aerosols. A face shield is required for procedures with a high risk of splashing.
Body Laboratory coat or disposable gownA flame-resistant lab coat should be worn at all times in the laboratory. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.
Respiratory Use in a chemical fume hoodAll handling of this compound that may generate vapors or aerosols must be conducted in a certified chemical fume hood to prevent inhalation.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Before handling, ensure that a certified chemical fume hood is operational.
  • Have an emergency eyewash station and safety shower readily accessible.
  • Prepare all necessary equipment and reagents before introducing the compound.
  • Remove all flammable materials from the immediate work area.

2. Handling the Compound:

  • Wear the appropriate PPE as detailed in the table above.
  • Conduct all transfers and manipulations of this compound within the chemical fume hood.
  • Use compatible tools and equipment (e.g., glass, stainless steel). Avoid contact with strong oxidizing agents, strong bases, and reducing agents.
  • Keep containers tightly closed when not in use to prevent the release of vapors.

3. In Case of a Spill:

  • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it into a sealed, labeled container for hazardous waste disposal.
  • For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
  • Do not use combustible materials, such as paper towels, to clean up spills.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled as hazardous chemical waste.

1. Waste Segregation and Collection:

  • All waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and cleaning materials, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
  • The container should be made of a compatible material, such as glass or polyethylene.
  • Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Combustible, Irritant).

2. Quenching of Reactive Waste:

  • For residual amounts of the reactive compound in reaction vessels, a quenching procedure should be performed within a fume hood before disposal.
  • Caution: This procedure can be exothermic.
  • Slowly and carefully add the waste solution to a stirred, cooled (ice bath) solution of a less reactive alcohol, such as isopropanol.
  • Once the initial reaction subsides, a more reactive alcohol like methanol can be slowly added to ensure complete quenching.
  • Finally, slowly add water to the mixture.
  • The quenched solution should then be collected in the designated hazardous waste container.

3. Final Disposal:

  • Do not dispose of this compound down the drain or in regular trash.
  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
  • Controlled incineration by a licensed facility is a potential disposal method.

Experimental Workflow Diagram

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Operation prep_ppe->prep_fume_hood prep_emergency Check Emergency Equipment prep_fume_hood->prep_emergency prep_materials Gather Materials prep_emergency->prep_materials handle_transfer Transfer Compound in Fume Hood prep_materials->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction handle_storage Store in Sealed Container handle_reaction->handle_storage dispose_collect Collect Waste in Labeled Container handle_reaction->dispose_collect dispose_quench Quench Reactive Waste dispose_collect->dispose_quench dispose_pickup Arrange for Hazardous Waste Pickup dispose_quench->dispose_pickup

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.